Product packaging for Paynantheine-d3(Cat. No.:)

Paynantheine-d3

Cat. No.: B15136454
M. Wt: 399.5 g/mol
InChI Key: JGZKIGWXPPFMRG-BAESUDMPSA-N
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Description

Paynantheine-d3 is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N2O4 B15136454 Paynantheine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28N2O4

Molecular Weight

399.5 g/mol

IUPAC Name

trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3

InChI Key

JGZKIGWXPPFMRG-BAESUDMPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

The Role of Paynantheine-d3 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine-d3, the deuterated isotopologue of the Mitragyna speciosa (Kratom) alkaloid Paynantheine, serves a critical function in analytical research. This technical guide elucidates the primary role of this compound as an internal standard for quantitative analysis, particularly in mass spectrometry-based techniques. By providing a stable, chemically analogous reference, this compound enhances the accuracy, precision, and reliability of analytical methods developed for the detection and quantification of Paynantheine and related compounds in complex biological matrices. This document details the principles of its application, outlines a representative experimental protocol, and presents key data for its effective implementation in a research setting.

Introduction to Paynantheine and the Need for a Deuterated Standard

Paynantheine is an indole alkaloid found in the leaves of the Kratom plant, which has garnered significant interest for its pharmacological properties.[1][2] As research into the pharmacokinetics, pharmacodynamics, and toxicology of Kratom alkaloids expands, the need for robust and accurate analytical methods to quantify these compounds in biological samples (e.g., plasma, urine, tissue) has become paramount.

Analytical techniques, especially those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity. However, these methods are susceptible to variations that can impact quantitative accuracy. Such variations can arise during sample preparation (e.g., extraction efficiency), chromatographic separation, and ionization in the mass spectrometer (e.g., matrix effects like ion suppression or enhancement).[3][4]

To correct for these potential errors, a suitable internal standard (IS) is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. Stable isotope-labeled compounds, such as deuterated molecules, are considered the gold standard for use as internal standards in mass spectrometry.[5][6] this compound, with three deuterium atoms replacing three protium atoms, is chemically identical to Paynantheine but has a different mass, making it an ideal internal standard for the quantitative analysis of its non-labeled counterpart.

The Function of this compound as an Internal Standard

The fundamental role of this compound is to serve as a reliable comparator during the quantitative analysis of Paynantheine.[6] Because this compound shares nearly identical physicochemical properties with native Paynantheine, it behaves similarly during sample extraction, chromatography, and ionization.[5] Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent.

By adding a known amount of this compound to every sample, standard, and quality control at the beginning of the analytical workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio normalization effectively cancels out procedural variations, leading to significantly improved data quality.[3]

Advantages of Using this compound as an Internal Standard:

  • Correction for Matrix Effects: Co-elution with the analyte allows it to compensate for ion suppression or enhancement caused by the sample matrix.[3]

  • Improved Precision and Accuracy: Minimizes the impact of variability in sample preparation and injection volume.[4]

  • High Reliability: As a stable isotope-labeled standard, it is the preferred choice for bioanalytical method validation according to regulatory guidelines.

Quantitative Data and Properties

For the successful implementation of this compound as an internal standard, its chemical and physical properties must be well-characterized. The following table summarizes key quantitative data for both Paynantheine and its deuterated analog.

PropertyPaynantheineThis compoundReference(s)
Chemical Formula C₂₃H₂₈N₂O₄C₂₃H₂₅D₃N₂O₄[7]
Molecular Weight 396.5 g/mol Approx. 399.5 g/mol [7][8]
CAS Number 4697-66-9Not available[7][8]
Purity Typically ≥98% for analytical standardsTypically ≥98% for analytical standards, with known isotopic enrichment[6]
Storage Conditions -20°C-20°C[8]
Typical Concentration Varies by application; stock solutions often prepared at 1 mg/mL in methanol or DMSO. Working solutions are diluted from the stock.Added to samples at a fixed concentration, e.g., 10-100 ng/mL, depending on the expected analyte concentration and instrument sensitivity.[6][8]

Experimental Protocol: Quantification of Paynantheine in Plasma using LC-MS/MS with this compound Internal Standard

This section provides a representative methodology for the quantification of Paynantheine in a biological matrix, such as human plasma. This protocol is a composite based on standard practices for the analysis of small molecules and Kratom alkaloids.[3][9]

4.1. Materials and Reagents

  • Paynantheine analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., cold acetonitrile)

4.2. Preparation of Standards and Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Paynantheine and this compound in methanol.

  • Calibration Standards: Serially dilute the Paynantheine stock solution with blank plasma to prepare calibration standards ranging from 1 to 1000 ng/mL.

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in methanol.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% water, 10% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

4.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Paynantheine: Q1 (Precursor Ion) m/z 397.2 → Q3 (Product Ion) m/z [Fragment 1], m/z [Fragment 2]

      • This compound: Q1 (Precursor Ion) m/z 400.2 → Q3 (Product Ion) m/z [Corresponding Fragment 1], m/z [Corresponding Fragment 2]

      • Note: Specific MRM transitions must be optimized by direct infusion of the compounds.

4.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Paynantheine peak area / this compound peak area) against the concentration of the calibration standards.

  • Use a weighted linear regression to fit the curve.

  • Determine the concentration of Paynantheine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the concepts described, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical principle of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Known Amount of This compound (IS) sample->add_is extract Protein Precipitation or SPE add_is->extract concentrate Evaporate and Reconstitute extract->concentrate lc Chromatographic Separation (LC) concentrate->lc ms Detection and Quantification (MS/MS) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Plot Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_sources Sources of Variation cluster_correction Correction Mechanism extraction_var Extraction Inefficiency analyte Analyte Signal (Paynantheine) extraction_var->analyte Affects Both is IS Signal (this compound) extraction_var->is Affects Both matrix_effect Matrix Effects (Ion Suppression) matrix_effect->analyte Affects Both matrix_effect->is Affects Both injection_var Injection Volume Variability injection_var->analyte Affects Both injection_var->is Affects Both ratio Ratio (Analyte / IS) Remains Constant analyte->ratio is->ratio

Caption: How an internal standard corrects for analytical variability.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of Paynantheine. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods is crucial for mitigating analytical variability and ensuring the generation of high-quality, reliable data. By following established protocols and understanding the principles of its application, scientists can achieve the accuracy and precision required for rigorous pharmacological, toxicological, and pharmacokinetic studies of this important Kratom alkaloid.

References

The Analytical Edge: A Technical Comparison of Paynantheine and its Deuterated Analog, Paynantheine-d3

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree, is a compound of significant interest in pharmacology and drug development.[1][2] As the second most abundant alkaloid in kratom, it contributes to the plant's complex pharmacological profile.[2] This technical guide provides an in-depth comparison of unlabeled Paynantheine and its deuterated counterpart, Paynantheine-d3. The introduction of stable isotopes, such as deuterium, into a drug molecule creates a heavier version of the compound that is chemically identical in terms of biological activity but distinguishable by mass spectrometry.[3] This key difference makes this compound an invaluable tool, primarily as an internal standard for the accurate quantification of unlabeled Paynantheine in complex biological matrices.[3][4] This paper will explore the physicochemical properties, biological activity, and analytical applications of both molecules, providing researchers with the critical information needed for advanced study.

Physicochemical Properties: A Comparative Analysis

The fundamental difference between Paynantheine and this compound lies in their isotopic composition and resulting molecular weight. The substitution of three hydrogen atoms with deuterium atoms in the methoxy group results in a mass increase of approximately 3 Daltons. While this mass shift is the basis of its utility in analytical chemistry, other physicochemical properties remain largely unchanged, ensuring that the deuterated standard behaves almost identically to the unlabeled analyte during sample preparation and chromatographic analysis.

PropertyPaynantheine (Unlabeled)This compoundData Source
Molecular Formula C₂₃H₂₈N₂O₄C₂₃H₂₅D₃N₂O₄PubChem[5], MedChemExpress[3]
Molecular Weight 396.5 g/mol 399.5 g/mol (approx.)PubChem[1][5]
Exact Mass 396.20490738 Da399.223786 Da (approx.)PubChem[5][6]
IUPAC Name methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoatetrideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoatePubChem[5][6]
Topological Polar Surface Area 63.8 Ų63.8 ŲPubChem[1][5]
XLogP3-AA (Lipophilicity) 3.23.2PubChem[1][5]

Biological Activity and Mechanism of Action

Paynantheine exhibits a complex pharmacological profile, acting on multiple receptor systems. Unlike some other kratom alkaloids that are primarily opioid agonists, Paynantheine functions as a competitive antagonist at human mu (µ)-opioid and kappa (κ)-opioid receptors.[1][7][8] This suggests that Paynantheine may modulate the effects of other opioid receptor agonists rather than producing direct opioid-like effects itself.[1][2]

Interestingly, Paynantheine demonstrates a high affinity for serotonin receptors, particularly the 5-HT₁A subtype, where it acts as a potent ligand.[1][9] This interaction with the serotonergic system may contribute to the mood-modulating effects reported with kratom use.[1][2]

Receptor TargetReported Activity of PaynantheineBinding Affinity (Ki)Data Source
μ-Opioid Receptor (MOR) Competitive Antagonist-Kratom Alks[1][7], PMC[8]
κ-Opioid Receptor (KOR) Competitive Antagonist2.6 µMKratom Alks[7], PMC[8]
δ-Opioid Receptor (DOR) Weak / Negligible Binding>10 µMKratom Alks[7], PMC[8]
Serotonin 5-HT₁A Receptor High Affinity Ligand~32 nMKratom Alks[1][2], ResearchGate[9]
Serotonin 5-HT₂B Receptor Moderate Binding<100 nMKratom Alks[2]
Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor (MOR) by an agonist initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is often linked to adverse effects like respiratory depression and tolerance.[10][11][12] As an antagonist, Paynantheine would competitively block agonists from binding to the MOR, thereby inhibiting both of these downstream pathways.

MOR_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR μ-Opioid Receptor (MOR) G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) MOR->G_Protein Activates GRK GRK AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP MOR_p Phosphorylated MOR GRK->MOR_p Phosphorylates BetaArrestin β-Arrestin Internalization Receptor Internalization BetaArrestin->Internalization MAPK MAPK Signaling (ERK, JNK) BetaArrestin->MAPK Agonist Opioid Agonist Agonist->MOR Activates Paynantheine Paynantheine (Antagonist) Paynantheine->MOR Blocks Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia MOR_p->BetaArrestin Recruits SideEffects Side Effects (e.g., Respiratory Depression) Internalization->SideEffects MAPK->SideEffects

Figure 1: Mu-Opioid Receptor (MOR) Signaling Pathways.

Application in Bioanalysis: Quantification of Paynantheine

The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Paynantheine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The co-extraction of the analyte and the SIL-IS minimizes variability in sample preparation, while their co-elution during chromatography helps to correct for matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer.

Typical Experimental Workflow

The quantification of Paynantheine in a biological matrix like plasma follows a standardized workflow. The use of this compound is integral to ensuring the accuracy and precision of the results.

Bioanalytical_Workflow Sample 1. Sample Collection (e.g., Human Plasma) Spike 2. Spiking Add this compound (Internal Standard) to sample, calibrators, and QCs Sample->Spike Extraction 3. Sample Preparation (e.g., Protein Precipitation or LLE) Spike->Extraction Analysis 4. LC-MS/MS Analysis (UPLC separation, MS/MS detection) Extraction->Analysis Quant 5. Quantification Calculate analyte concentration based on the ratio of Paynantheine to This compound peak areas Analysis->Quant

Figure 2: Bioanalytical Workflow for Paynantheine Quantification.
Representative Experimental Protocol: LC-MS/MS Quantification

This protocol is a representative example based on published methods for the quantification of kratom alkaloids in human plasma.[13][14][15]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of unlabeled Paynantheine and this compound in methanol.

  • Create a series of calibration standards by spiking blank human plasma with varying concentrations of Paynantheine (e.g., 0.5 to 400 ng/mL).[13][15]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Prepare a working internal standard (IS) solution of this compound in methanol.

2. Sample Preparation:

  • Aliquot 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[13][15]

  • Add a fixed amount of the this compound IS working solution to each tube.

  • Perform protein precipitation by adding a volume of ice-cold acetonitrile (e.g., 600 µL).

  • Vortex vigorously to mix and precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water) for injection.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate Paynantheine from other matrix components and isomers.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Paynantheine: Monitor the transition from its protonated molecular ion [M+H]⁺ to a specific product ion.

      • This compound: Monitor the transition from its corresponding heavier protonated molecular ion [M+D]⁺ or [M+H]⁺ to its specific product ion.

    • Optimize instrument parameters such as cone voltage and collision energy for maximum signal intensity for both transitions.

4. Data Analysis:

  • Integrate the peak areas for both the Paynantheine and this compound MRM transitions.

  • Calculate the peak area ratio (Paynantheine / this compound) for all samples, calibrators, and QCs.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.

  • Determine the concentration of Paynantheine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

Paynantheine and this compound represent a classic analyte-internal standard pair crucial for modern bioanalysis. While unlabeled Paynantheine is the molecule of pharmacological interest, with its unique profile as an opioid receptor antagonist and serotonin receptor ligand, its deuterated analog, this compound, is the indispensable tool that enables its accurate measurement. The near-identical chemical and physical properties ensure that this compound faithfully tracks the analyte through extraction and analysis, correcting for potential errors and matrix effects. For researchers in pharmacology, toxicology, and drug metabolism, a thorough understanding of the distinct roles and synergistic use of these two compounds is essential for generating reliable, high-quality data in the study of kratom alkaloids.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Paynantheine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Paynantheine-d3, a deuterated analog of the indole alkaloid Paynantheine. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development who are interested in utilizing isotopically labeled compounds for metabolism, pharmacokinetic, and mechanistic studies.

Introduction to Paynantheine

Paynantheine is a prominent indole alkaloid found in the leaves of the Southeast Asian tree Mitragyna speciosa, commonly known as Kratom. It is a diastereomer of the more abundant alkaloid, mitragynine. Structurally, Paynantheine possesses a complex pentacyclic framework and is characterized by a methoxy group at the C9 position of the indole ring and a methyl ester at the C16 position.

Pharmacologically, Paynantheine exhibits a unique profile at opioid and serotonin receptors. Unlike mitragynine, which is a partial agonist at mu-opioid receptors, Paynantheine acts as a competitive antagonist at these receptors.[1] Additionally, it demonstrates agonist activity at serotonin 5-HT1A and 5-HT2B receptors. This distinct pharmacology suggests that Paynantheine may play a modulatory role in the overall effects of Kratom extracts and makes it a person of interest for the development of novel therapeutics. The use of its deuterated analog, this compound, can offer significant advantages in tracing its metabolic fate and understanding its pharmacokinetic properties.

Synthesis of this compound

Proposed Experimental Protocol: Acid-Catalyzed Transesterification

This protocol outlines a general procedure for the synthesis of this compound from native Paynantheine.

Materials:

  • Paynantheine (isolated from M. speciosa or synthetically derived)

  • Deuterated methanol (CD3OD, 99.5 atom % D)

  • Anhydrous hydrogen chloride (HCl) in diethyl ether or acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Paynantheine (1 equivalent) in anhydrous dichloromethane.

  • Addition of Deuterated Methanol: Add an excess of deuterated methanol (CD3OD, ≥ 10 equivalents) to the solution.

  • Initiation of Catalysis: To the stirred solution, slowly add a catalytic amount of anhydrous HCl in diethyl ether (e.g., 0.1-0.2 equivalents) or a few drops of acetyl chloride. The in-situ generation of DCl will catalyze the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Paynantheine Paynantheine Reaction Dissolve in DCM Add CD3OD (excess) Add catalytic DCl Paynantheine->Reaction Reactants Purification Quench with NaHCO3 Extract with DCM Purify by Chromatography Reaction->Purification Reaction Mixture Paynantheine_d3 This compound Purification->Paynantheine_d3 Final Product

Caption: Proposed workflow for the synthesis of this compound.

Characterization of Paynantheine and Expected Data for this compound

The characterization of this compound involves a combination of spectroscopic techniques to confirm its identity, purity, and the location of the deuterium label. The following sections present the known characterization data for unlabeled Paynantheine and the expected corresponding data for this compound.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)
PaynantheineC23H28N2O4396.48397.21
This compoundC23H25D3N2O4399.50400.23

The mass spectrum of this compound is expected to show a molecular ion peak ([M+H]+) at m/z 400.23, which is 3 mass units higher than that of unlabeled Paynantheine, confirming the incorporation of three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise location of the deuterium atoms. The 1H NMR spectrum of this compound will be nearly identical to that of Paynantheine, with the notable absence of the singlet corresponding to the methyl ester protons. In the 13C NMR spectrum, the signal for the deuterated methyl carbon will be observed as a multiplet due to C-D coupling and will be shifted slightly upfield.

Table of 1H and 13C NMR Data for Paynantheine (in CDCl3)

Position1H δ (ppm), Multiplicity, J (Hz)13C δ (ppm)
1-134.4
2-122.2
3-129.5
4-119.8
5-118.3
6-111.1
7-108.3
8-154.0
93.85 (s)56.1
143.10 (dd, 11.7, 4.7)53.6
152.50 (m)35.8
163.73 (s)51.2 (Expected to be absent in 1H and shifted/split in 13C for this compound)
177.48 (s)156.4
185.30 (ddd, 17.2, 10.4, 7.8)139.3
195.23 (d, 17.2)115.8
205.18 (d, 10.4)-
212.95 (m)60.1
OCH33.70 (s)60.9

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Biological Activity and Signaling Pathways

Paynantheine's biological activity is primarily characterized by its interaction with opioid and serotonin receptors. Understanding these interactions is crucial for its potential therapeutic applications.

Opioid Receptor Antagonism

Paynantheine acts as a competitive antagonist at the mu-opioid receptor. This means it binds to the receptor but does not activate it, thereby blocking the effects of opioid agonists like morphine or endorphins.

Opioid_Antagonism Paynantheine Paynantheine Mu_Opioid_Receptor μ-Opioid Receptor Paynantheine->Mu_Opioid_Receptor Binds and Blocks G_Protein_Activation G-Protein Activation Mu_Opioid_Receptor->G_Protein_Activation Inhibition Downstream_Signaling Downstream Signaling (e.g., ↓cAMP) G_Protein_Activation->Downstream_Signaling No Effect

Caption: Paynantheine's antagonist action at the μ-opioid receptor.

Serotonin Receptor Agonism

Paynantheine has been shown to be an agonist at 5-HT1A and 5-HT2B serotonin receptors. Activation of these receptors is associated with a range of physiological and psychological effects, including modulation of mood, anxiety, and pain perception.

Serotonin_Agonism Paynantheine Paynantheine HT1A_Receptor 5-HT1A Receptor Paynantheine->HT1A_Receptor Binds and Activates HT2B_Receptor 5-HT2B Receptor Paynantheine->HT2B_Receptor Binds and Activates G_Protein_Activation_1A Gi/o Activation HT1A_Receptor->G_Protein_Activation_1A G_Protein_Activation_2B Gq/11 Activation HT2B_Receptor->G_Protein_Activation_2B Downstream_1A ↓ cAMP G_Protein_Activation_1A->Downstream_1A Downstream_2B ↑ IP3 and DAG G_Protein_Activation_2B->Downstream_2B

Caption: Paynantheine's agonist action at serotonin receptors.

Conclusion

This compound is a valuable tool for researchers studying the pharmacology and metabolism of Kratom alkaloids. This guide provides a plausible synthetic route for its preparation and outlines the key analytical techniques for its characterization. The unique biological activity of Paynantheine as a mu-opioid receptor antagonist and a serotonin receptor agonist warrants further investigation, and the use of its deuterated analog will be instrumental in these future studies. The data and protocols presented herein are intended to serve as a foundational resource for scientists and professionals in the field of drug discovery and development.

References

Paynantheine-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Paynantheine-d3, a deuterated analog of the indole alkaloid Paynantheine, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, pharmacological profile, and available experimental data.

Core Compound Data

This compound is the deuterated form of Paynantheine, a significant alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant. While Paynantheine itself is the second most abundant alkaloid in kratom, its deuterated form, this compound, serves as a valuable tool in metabolic and pharmacokinetic studies.

PropertyValueCitation(s)
Chemical Formula C23H25D3N2O4[1]
Molecular Weight 399.50 g/mol [1]
Unlabeled CAS No. 4697-66-9[1]

Pharmacological Profile and Receptor Interactions

Paynantheine exhibits a distinct pharmacological profile, acting as a competitive antagonist at μ (mu)- and κ (kappa)-opioid receptors.[1][2] Unlike the primary kratom alkaloid, mitragynine, Paynantheine does not act as an agonist at these receptors.[3][4] This antagonistic activity may modulate the overall effects of kratom by balancing the opioid receptor agonism of other constituent alkaloids.[3][4]

Furthermore, Paynantheine demonstrates significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes.[3][5] This interaction with the serotonergic system suggests a potential role in mood regulation.[1][6] The in vivo effects of Paynantheine may be attributable to its metabolites, such as 9-O-desmethylpaynantheine.[5]

Paynantheine_Interactions cluster_ligand Ligand cluster_receptors Receptor Targets cluster_effects Pharmacological Effect Paynantheine Paynantheine Antagonism Competitive Antagonism Paynantheine->Antagonism  Exhibits Binding High Affinity Binding Paynantheine->Binding  Shows MOR μ-Opioid Receptor (MOR) KOR κ-Opioid Receptor (KOR) S1A 5-HT1A Receptor S2B 5-HT2B Receptor Antagonism->MOR Antagonism->KOR Binding->S1A Binding->S2B

Paynantheine Receptor Interaction Pathway

Experimental Methodologies

Analytical Detection

The quantification of Paynantheine in biological matrices is typically achieved through High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] A common methodology involves:

  • Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[3]

  • Detection: UV detection at 225 nm or positive electrospray ionization for LC-MS/MS.[3]

Deuterated standards, such as this compound, are crucial for accurate quantification in metabolic studies.

In Vivo Assessment of Antinociceptive and Behavioral Effects in Rodent Models

While a complete, detailed protocol is not available in the cited literature, studies on Paynantheine's in vivo effects in rats have been conducted to assess its antinociceptive properties and behavioral outcomes.[5][7] These experiments generally involve:

  • Animal Model: Male C57BL/6N mice or other appropriate rodent models.[7]

  • Drug Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection of Paynantheine dissolved in a suitable vehicle (e.g., a mixture of ethanol, cremophor, and saline).[7][8]

  • Behavioral Assays:

    • Antinociception: Tail-flick tests to measure the analgesic effects.[7]

    • Behavioral Observation: Monitoring for specific behaviors such as lower lip retraction, which can be indicative of 5-HT1A receptor activation.[5]

  • Pharmacological Challenge: Co-administration with selective receptor antagonists (e.g., a 5-HT1A antagonist) to elucidate the mechanism of action.[5]

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis A Compound Preparation (Paynantheine in vehicle) C Drug Administration (i.p. or s.c.) A->C B Animal Acclimation B->C D Antinociception Assay (e.g., Tail Flick) C->D E Behavioral Observation (e.g., Lower Lip Retraction) C->E F Data Collection D->F E->F G Statistical Analysis F->G

General In Vivo Experimental Workflow

Metabolism

Metabolism studies of Paynantheine in rats have identified several phase I and phase II metabolites. The primary metabolic pathways include O-demethylation and the formation of glucuronide and sulfate conjugates.[9] The identification of these metabolites is critical for understanding the complete pharmacological and toxicological profile of Paynantheine.

Conclusion

This compound is an essential tool for the scientific community engaged in the study of kratom alkaloids. Its distinct receptor binding profile, characterized by opioid receptor antagonism and serotonin receptor affinity, differentiates it from other major alkaloids in Mitragyna speciosa. Further research, employing detailed experimental protocols and advanced analytical techniques, will continue to elucidate the therapeutic potential and physiological effects of this noteworthy compound.

References

An In-depth Technical Guide to Paynantheine: Discovery, Natural Sources, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent indole alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), is a compound of increasing interest within the scientific community. As a diastereomer of the more abundant mitragynine, paynantheine contributes significantly to the complex pharmacology of kratom. This technical guide provides a comprehensive overview of the discovery and natural sources of paynantheine, detailed experimental protocols for its isolation and characterization, and an exploration of its interactions with key biological signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams.

Discovery and Natural Sources

Paynantheine was first isolated and identified in the 1970s, significantly later than the discovery of mitragynine in the 1920s.[1] It is a naturally occurring alkaloid primarily found in the leaves of Mitragyna speciosa, a tropical evergreen tree native to Southeast Asia.[1][2] Paynantheine is considered one of the more abundant of the "minor" alkaloids in kratom, with its concentration varying depending on the geographical origin, age of the plant, and harvesting time.[1]

Chemical Properties

Paynantheine is classified as an indole alkaloid, characterized by a fused indole ring system.[1] Its chemical structure is similar to mitragynine, with the key distinction of a double bond in the side chain. This structural difference contributes to its distinct pharmacological profile.

PropertyValueReference
Molecular Formula C23H28N2O4[3]
Molecular Weight 396.48 g/mol [4]
IUPAC Name methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate[3][4]
CAS Number 4697-66-9[4]
Abundance in Mitragyna speciosa

Paynantheine is one of the most abundant alkaloids in kratom leaves, second only to mitragynine.[5] Its concentration can range from approximately 5.8% to 15% of the total alkaloid content.[5] The total alkaloid content in dried kratom leaves typically ranges from 0.5% to 1.5%.[6]

AlkaloidApproximate Percentage of Total Alkaloids
Mitragynine~66%
Paynantheine ~8-15%
Speciogynine~7%
7-hydroxymitragynine~2%
Speciociliatine<1%

Experimental Protocols

Isolation of Paynantheine from Mitragyna speciosa Leaves

The following protocol outlines a general procedure for the isolation of paynantheine from dried kratom leaf material. This process involves initial extraction followed by purification using column chromatography.

Materials:

  • Dried, powdered Mitragyna speciosa leaves

  • Methanol

  • n-Hexane

  • Chloroform

  • Aqueous hydrochloric acid (10%)

  • Aqueous ammonia solution

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Appropriate solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol gradients)

Procedure:

  • Defatting: The powdered leaf material is first defatted by extraction with a non-polar solvent such as n-hexane. This step removes lipids and other non-polar compounds that could interfere with subsequent extraction and purification.

  • Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent like methanol to extract the alkaloids. This can be done through maceration or Soxhlet extraction. The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 10% HCl) to protonate the alkaloids, making them water-soluble. This aqueous solution is then washed with a non-polar solvent (e.g., chloroform) to remove any remaining neutral impurities. The aqueous layer is then basified with an ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent such as chloroform.

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel for purification. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing paynantheine.

  • Final Purification: Fractions rich in paynantheine are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure paynantheine.

G cluster_extraction Extraction cluster_purification Purification Powdered Leaves Powdered Leaves Defatting (n-Hexane) Defatting (n-Hexane) Powdered Leaves->Defatting (n-Hexane) Alkaloid Extraction (Methanol) Alkaloid Extraction (Methanol) Defatting (n-Hexane)->Alkaloid Extraction (Methanol) Crude Methanolic Extract Crude Methanolic Extract Alkaloid Extraction (Methanol)->Crude Methanolic Extract Acid-Base Extraction Acid-Base Extraction Crude Methanolic Extract->Acid-Base Extraction Crude Alkaloid Extract Crude Alkaloid Extract Acid-Base Extraction->Crude Alkaloid Extract Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Crude Alkaloid Extract->Column Chromatography (Silica Gel) Paynantheine-rich Fractions Paynantheine-rich Fractions Column Chromatography (Silica Gel)->Paynantheine-rich Fractions Final Purification (Recrystallization/Prep-HPLC) Final Purification (Recrystallization/Prep-HPLC) Paynantheine-rich Fractions->Final Purification (Recrystallization/Prep-HPLC) Pure Paynantheine Pure Paynantheine Final Purification (Recrystallization/Prep-HPLC)->Pure Paynantheine

Caption: General workflow for the isolation of Paynantheine.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) is commonly used. The exact ratio can be optimized for best separation.

Method:

  • Detection Wavelength: 225 nm

  • Flow Rate: Typically 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Quantification: A calibration curve is generated using a certified reference standard of paynantheine. The concentration of paynantheine in the sample is determined by comparing its peak area to the calibration curve.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap)

Ionization Mode:

  • Positive electrospray ionization (ESI+) is typically used.

Method:

  • The LC conditions are often similar to those used for HPLC quantification.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of paynantheine and its fragments.

  • Precursor Ion (m/z): [M+H]+

  • Product Ions: Specific fragment ions of paynantheine are monitored for confirmation and quantification.

Biosynthesis of Paynantheine

The biosynthesis of paynantheine, like other kratom alkaloids, originates from the shikimate pathway, leading to the formation of the indole precursor tryptophan. Tryptophan then undergoes a series of enzymatic reactions to form the complex indole alkaloid structure. While the complete biosynthetic pathway to paynantheine has not been fully elucidated, key steps are understood from studies on related alkaloids.

The proposed pathway begins with the condensation of tryptamine and secologanin to form strictosidine, a common precursor to many monoterpenoid indole alkaloids.[7] Following deglycosylation, the resulting strictosidine aglycone is a key branch point. It is believed that a series of reductions, isomerizations, and methylations, catalyzed by specific enzymes such as dehydrogenases and methyltransferases within Mitragyna speciosa, lead to the formation of the corynanthe alkaloid skeleton, which is then further modified to yield paynantheine.[7]

G Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone Strictosidine Glucosidase Corynanthe Alkaloid Intermediate Corynanthe Alkaloid Intermediate Strictosidine Aglycone->Corynanthe Alkaloid Intermediate Reductases, Isomerases Paynantheine Paynantheine Corynanthe Alkaloid Intermediate->Paynantheine Methyltransferases, Other enzymes

Caption: Proposed biosynthetic pathway of Paynantheine.

Biological Signaling Pathways

Paynantheine exhibits a distinct pharmacological profile, acting as a competitive antagonist at μ (mu)- and κ (kappa)-opioid receptors and as an agonist at serotonin receptors, particularly the 5-HT1A subtype.[5][8]

Opioid Receptor Antagonism

As a competitive antagonist, paynantheine binds to μ- and κ-opioid receptors but does not activate them. Instead, it blocks the binding of endogenous opioids (e.g., endorphins) and exogenous opioids (e.g., morphine), thereby inhibiting their effects.[8] This antagonistic activity may contribute to the overall pharmacological profile of kratom by modulating the effects of other opioid-agonist alkaloids present in the plant, such as mitragynine and 7-hydroxymitragynine.

The signaling cascade for opioid receptor activation typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels through the G-protein subunits Gαi/o and Gβγ. By blocking the binding of agonists, paynantheine prevents these downstream signaling events from occurring.

G cluster_opioid Opioid Receptor Signaling Opioid Agonist Opioid Agonist μ/κ-Opioid Receptor μ/κ-Opioid Receptor Opioid Agonist->μ/κ-Opioid Receptor Paynantheine Paynantheine Paynantheine->μ/κ-Opioid Receptor Blocks G-protein (Gi/o) G-protein (Gi/o) μ/κ-Opioid Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Reduces Cellular Response Cellular Response cAMP Production->Cellular Response Alters

Caption: Antagonistic action of Paynantheine at opioid receptors.

Serotonin Receptor Agonism

Paynantheine has been shown to be an agonist at 5-HT1A and 5-HT2B serotonin receptors.[9] The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, similar to opioid receptors. This signaling pathway is associated with anxiolytic and antidepressant effects. Research suggests that the in vivo serotonergic effects may be due to its metabolites, such as 9-O-desmethylpaynantheine.[1]

G cluster_serotonin Serotonin Receptor Signaling Paynantheine (or metabolite) Paynantheine (or metabolite) 5-HT1A Receptor 5-HT1A Receptor Paynantheine (or metabolite)->5-HT1A Receptor Activates G-protein (Gi/o) G-protein (Gi/o) 5-HT1A Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Reduces Cellular Response (e.g., anxiolysis) Cellular Response (e.g., anxiolysis) cAMP Production->Cellular Response (e.g., anxiolysis) Leads to

Caption: Agonistic action of Paynantheine at the 5-HT1A receptor.

Conclusion

Paynantheine is a significant alkaloid in Mitragyna speciosa with a unique pharmacological profile that distinguishes it from other major kratom alkaloids. Its dual action as an opioid receptor antagonist and a serotonin receptor agonist highlights the complexity of kratom's effects and presents an interesting area for further research. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating a deeper understanding and exploration of this intriguing molecule. Further investigation into the complete biosynthetic pathway and the downstream effects of its signaling interactions will be crucial in fully elucidating the therapeutic potential of paynantheine.

References

The Pharmacological Profile of Paynantheine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a major indole alkaloid isolated from the leaves of the medicinal plant Mitragyna speciosa (kratom), presents a unique and complex pharmacological profile.[1] Unlike the primary kratom alkaloid, mitragynine, which acts as a partial agonist at μ-opioid receptors, paynantheine functions as a competitive antagonist at μ- and κ-opioid receptors.[1][2] Furthermore, it exhibits significant activity at serotonin receptors, displaying a high affinity for the 5-HT₁A subtype.[3] This technical guide provides a comprehensive overview of the pharmacological properties of paynantheine, including its receptor binding affinities, functional activities, and effects on enzyme systems. Detailed methodologies for key experimental assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. The compiled data suggests that paynantheine's distinct pharmacology may contribute to the overall therapeutic and toxicological profile of kratom extracts, with potential implications for the development of novel therapeutics.

Introduction

Paynantheine is one of the most abundant alkaloids in Mitragyna speciosa, commonly known as kratom.[1][3] Structurally classified as an indole alkaloid, it is a diastereomer of another prominent kratom alkaloid, speciogynine. While extensive research has focused on mitragynine and its potent metabolite, 7-hydroxymitragynine, the pharmacological contributions of other abundant alkaloids like paynantheine are crucial for a complete understanding of kratom's effects. This guide aims to consolidate the current scientific knowledge on the pharmacological profile of paynantheine to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of paynantheine at various receptors and its inhibitory effects on cytochrome P450 enzymes.

Table 1: Receptor Binding Affinities of Paynantheine

Receptor SubtypeLigandKᵢ (nM)SpeciesReference
μ-Opioid (MOR)[³H]-DAMGO410Human[4]
κ-Opioid (KOR)[³H]-U69,5932600Human[4]
δ-Opioid (DOR)[³H]-Naltrindole>10000Human[4]
5-HT₁A[³H]-8-OH-DPAT32Human[3][5]
5-HT₂A[¹²⁵I]-DOI815Human[6]
5-HT₂B[³H]-LSD<100Human[5]
5-HT₂C[³H]-Mesulergine>1200Human[6]
5-HT₇[³H]-5-CT870Human[6]

Table 2: Functional Activity of Paynantheine

AssayReceptorEffectSpeciesReference
BRETμ-Opioid (MOR)AntagonistHuman[7]
BRETκ-Opioid (KOR)AntagonistHuman[7]
cAMP Assay5-HT₁ANo agonist or antagonist activityHuman[6]

Table 3: Cytochrome P450 (CYP) Inhibition by Paynantheine

CYP IsoformSubstrateIC₅₀ (µM)Reference
CYP2D6Dextromethorphan6.0[8]
CYP3A4Midazolam7.9[8]
CYP2C19(S)-Mephenytoin>45[8]
CYP1A2Phenacetin>45[8]

Detailed Experimental Protocols

In Vitro Assays

This protocol outlines the general procedure for determining the binding affinity of paynantheine to opioid and serotonin receptors using a competitive radioligand binding assay.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human μ-opioid receptor (MOR), κ-opioid receptor (KOR), δ-opioid receptor (DOR), or serotonin receptor subtypes (5-HT₁A, 5-HT₂A, etc.) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

    • Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format in a final volume of 200 µL.

    • To each well, add:

      • 50 µL of cell membrane preparation (protein concentration determined by Bradford assay).

      • 50 µL of various concentrations of paynantheine (or vehicle for total binding).

      • 50 µL of a specific radioligand at a concentration near its Kd value (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR, [³H]-8-OH-DPAT for 5-HT₁A).

      • For non-specific binding determination, a high concentration of a known non-labeled ligand is added (e.g., naloxone for opioid receptors).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Scintillation Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The filters are dried, and scintillation cocktail is added.

    • The amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values are determined by non-linear regression analysis of the competition binding data using software such as GraphPad Prism.

    • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a BRET-based assay to assess the functional activity (agonist or antagonist) of paynantheine at G-protein coupled receptors (GPCRs).

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in a suitable medium.

    • Cells are transiently co-transfected with plasmids encoding:

      • The GPCR of interest (e.g., human MOR) fused to a BRET acceptor (e.g., Venus).

      • A G-protein subunit (e.g., Gαi) fused to a BRET donor (e.g., Renilla luciferase, Rluc).

      • Other components of the signaling pathway as needed.

  • BRET Assay:

    • Transfected cells are plated in a 96-well white, clear-bottom microplate.

    • For antagonist activity assessment, cells are pre-incubated with various concentrations of paynantheine for a specified time.

    • The BRET substrate (e.g., coelenterazine h) is added to each well.

    • For antagonist testing, a known agonist for the receptor is then added.

    • BRET signal is measured immediately using a microplate reader capable of detecting both donor and acceptor emissions simultaneously.

  • Data Analysis:

    • The BRET ratio is calculated as the ratio of the light emission from the acceptor to the light emission from the donor.

    • For agonist activity, dose-response curves are generated by plotting the BRET ratio against the concentration of paynantheine to determine EC₅₀ values.

    • For antagonist activity, the ability of paynantheine to inhibit the agonist-induced BRET signal is measured, and IC₅₀ values are determined.

This protocol details a method to evaluate the inhibitory potential of paynantheine on major human CYP450 enzymes.[8]

  • Incubation:

    • The assay is performed in a 96-well plate.

    • Each well contains:

      • Human liver microsomes (as a source of CYP enzymes).

      • A specific probe substrate for the CYP isoform being tested (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).

      • Various concentrations of paynantheine or a known inhibitor (positive control).

      • NADPH regenerating system to initiate the enzymatic reaction.

    • The plate is incubated at 37°C for a specific time.

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

    • The plate is centrifuged to precipitate proteins.

    • The supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The formation of the specific metabolite of the probe substrate is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • The percentage of inhibition of the CYP enzyme activity is calculated for each concentration of paynantheine.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the paynantheine concentration and fitting the data to a four-parameter logistic equation.

In Vivo Assays

This protocol describes the tail-flick test, a common method to assess the analgesic properties of a compound in rodents.

  • Animals:

    • Male or female mice (e.g., C57BL/6) or rats are used. Animals are acclimatized to the laboratory conditions before the experiment.

  • Apparatus:

    • A tail-flick analgesia meter consisting of a radiant heat source (e.g., a high-intensity light beam) and a timer.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the radiant heat source.

    • The heat source is activated, and the timer starts simultaneously.

    • The latency for the animal to flick its tail away from the heat stimulus is recorded as the tail-flick latency (TFL).

    • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

    • Baseline TFL is measured before drug administration.

    • Paynantheine (at various doses) or a control vehicle is administered (e.g., intraperitoneally).

    • TFL is measured at different time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug TFL - Baseline TFL) / (Cut-off time - Baseline TFL)] x 100.

    • Dose-response curves can be generated to determine the ED₅₀ value.

This protocol outlines the CPP paradigm used to evaluate the rewarding or aversive properties of a compound.

  • Apparatus:

    • A three-chamber CPP apparatus. The two conditioning chambers have distinct visual and tactile cues (e.g., different wall colors and floor textures), and are separated by a smaller, neutral central chamber.

  • Procedure:

    • Pre-conditioning Phase (Day 1): Each animal is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each chamber is recorded to establish baseline preference.

    • Conditioning Phase (Days 2-5): This phase consists of alternating injections of the drug and vehicle. On drug conditioning days, animals receive an injection of paynantheine and are confined to one of the conditioning chambers for a specific duration (e.g., 30 minutes). On vehicle conditioning days, animals receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with the initially non-preferred or preferred chamber can be biased or unbiased.

    • Test Phase (Day 6): The animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for a set period (e.g., 15 minutes).

  • Data Analysis:

    • The difference in time spent in the drug-paired chamber between the pre-conditioning and test phases is calculated.

    • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (rewarding effect).

    • A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion (aversive effect).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways associated with the receptors targeted by paynantheine.

mu_opioid_antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Paynantheine Paynantheine MOR μ-Opioid Receptor Paynantheine->MOR Competitively Binds & Blocks Opioid_Agonist Opioid_Agonist Opioid_Agonist->MOR Binds & Activates G_protein Gαi/o-GDP MOR->G_protein Activates No_Response No Change in Neuronal Activity MOR->No_Response Prevents Agonist -induced Signaling G_protein_active Gαi/o-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase_active Adenylyl Cyclase (Active) G_protein_active->Adenylyl_Cyclase_active Inhibits Adenylyl_Cyclase_inactive Adenylyl Cyclase (Inactive) cAMP cAMP Adenylyl_Cyclase_active->cAMP Decreases PKA PKA cAMP->PKA Inactivates Cellular_Response Inhibition of Neuronal Activity PKA->Cellular_Response

Figure 1: Antagonistic action of paynantheine at the μ-opioid receptor.

kappa_opioid_antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Paynantheine Paynantheine KOR κ-Opioid Receptor Paynantheine->KOR Competitively Binds & Blocks Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Binds & Activates G_protein_KOR Gαi/o-GDP KOR->G_protein_KOR Activates Blocked_Effects Blockade of KOR-mediated Effects KOR->Blocked_Effects Prevents Agonist -induced Signaling G_protein_active_KOR Gαi/o-GTP + Gβγ G_protein_KOR->G_protein_active_KOR GDP/GTP Exchange Downstream_Effectors Modulation of Ion Channels & MAPK Pathway G_protein_active_KOR->Downstream_Effectors Modulates Cellular_Effects Dysphoria, Analgesia Downstream_Effectors->Cellular_Effects

Figure 2: Antagonistic action of paynantheine at the κ-opioid receptor.

serotonin_1a_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Paynantheine Paynantheine 5HT1A_R 5-HT₁A Receptor Paynantheine->5HT1A_R Binds with High Affinity (Functional effect unclear) Serotonin Serotonin Serotonin->5HT1A_R Binds & Activates G_protein_5HT1A Gαi/o-GDP 5HT1A_R->G_protein_5HT1A Activates G_protein_active_5HT1A Gαi/o-GTP + Gβγ G_protein_5HT1A->G_protein_active_5HT1A GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active_5HT1A->Adenylyl_Cyclase Inhibits cAMP_5HT1A cAMP Adenylyl_Cyclase->cAMP_5HT1A Decreases PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Inactivates Cellular_Response_5HT1A Modulation of Neuronal Excitability (Anxiolytic/Antidepressant-like effects) PKA_5HT1A->Cellular_Response_5HT1A

Figure 3: Paynantheine's interaction with the 5-HT₁A receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures used to characterize the pharmacological profile of paynantheine.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 expressing target receptor) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with Paynantheine and Radioligand Membrane_Prep->Incubation Reagent_Prep Prepare Paynantheine dilutions, Radioligand, and Buffers Reagent_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation_Counting Quantify bound radioactivity Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Non-linear regression to determine IC₅₀ Data_Processing->Curve_Fitting Ki_Calculation Calculate Kᵢ using Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

Figure 4: Workflow for radioligand binding assay.

tail_flick_workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test & Analysis Acclimatization Acclimatize animals to laboratory environment Baseline Measure baseline tail-flick latency (TFL) Acclimatization->Baseline Administration Administer Paynantheine or Vehicle Baseline->Administration Measurement Measure TFL at specific time points Administration->Measurement Data_Collection Record TFL data Measurement->Data_Collection Calculation Calculate %MPE Data_Collection->Calculation Analysis Statistical analysis and dose-response curve generation Calculation->Analysis

Figure 5: Workflow for the tail-flick antinociception test.

Discussion and Future Directions

The pharmacological profile of paynantheine is markedly different from that of mitragynine, the most abundant alkaloid in kratom. Its antagonism at μ- and κ-opioid receptors suggests it may modulate the effects of opioid agonists present in kratom extracts, potentially mitigating some of their adverse effects. The high affinity of paynantheine for 5-HT₁A receptors points towards a role in mood regulation and anxiety, which are reported effects of kratom consumption. However, the lack of functional agonism or antagonism at this receptor in the cAMP assay suggests a more complex mechanism of action, possibly involving biased agonism or interaction with other signaling pathways not captured in this assay.[6]

The moderate inhibition of CYP2D6 and CYP3A4 by paynantheine indicates a potential for drug-drug interactions.[8] Co-administration of kratom products containing significant amounts of paynantheine with drugs metabolized by these enzymes could lead to altered pharmacokinetic profiles and potential toxicity.

Future research should focus on several key areas:

  • Elucidating the functional activity at 5-HT₁A receptors: Further studies using different functional assays (e.g., assessing G-protein activation directly or measuring downstream effectors other than cAMP) are needed to clarify the role of paynantheine at this receptor.

  • Investigating in vivo effects: More extensive in vivo studies are required to understand the behavioral consequences of paynantheine's unique receptor profile, both alone and in combination with other kratom alkaloids.

  • Exploring therapeutic potential: The opioid antagonist and serotonergic activities of paynantheine suggest it could be a lead compound for the development of novel treatments for mood disorders or substance use disorders.

  • Comprehensive toxicological evaluation: A thorough assessment of the toxicological profile of isolated paynantheine is necessary to understand its contribution to the overall safety profile of kratom.

Conclusion

Paynantheine possesses a distinct pharmacological profile characterized by opioid receptor antagonism and high-affinity binding to serotonin 5-HT₁A receptors. This profile suggests that paynantheine plays a significant modulatory role in the overall effects of kratom. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic and toxicological properties of this abundant and important alkaloid. A deeper understanding of paynantheine's pharmacology is essential for the rational development of kratom-based therapies and for informing public health policies regarding kratom use.

References

Paynantheine's Interaction with Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paynantheine, a prominent indole alkaloid found in the leaves of Mitragyna speciosa (kratom), exhibits a distinct pharmacological profile at the opioid receptors. Unlike the primary kratom alkaloid, mitragynine, which acts as a partial agonist, paynantheine functions as a competitive antagonist at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR), with negligible affinity for the δ-opioid receptor (DOR). This technical guide provides an in-depth analysis of paynantheine's interaction with opioid receptors, summarizing quantitative binding data, detailing common experimental protocols for its characterization, and illustrating the associated signaling pathways and experimental workflows.

Quantitative Data: Opioid Receptor Binding Affinity

Paynantheine's binding affinity for human and rodent opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the ligand's affinity for the receptor; a lower Kᵢ value indicates a higher affinity. The data consistently demonstrates that paynantheine is a competitive antagonist at the µ- and κ-opioid receptors.[1]

Receptor SubtypeSpeciesKᵢ (µM)Reference
µ-Opioid Receptor (MOR)Human0.41[2]
µ-Opioid Receptor (MOR)Rodent0.67 ± 0.08[3]
κ-Opioid Receptor (KOR)Human2.6[2]
κ-Opioid Receptor (KOR)Rodent0.89 ± 0.3[3]
δ-Opioid Receptor (DOR)Human>10 (no measurable binding)[2]
δ-Opioid Receptor (DOR)Rodent4.3 ± 0.7[3]

Experimental Protocols

The characterization of paynantheine's interaction with opioid receptors involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor. The principle involves the competition between an unlabeled ligand (paynantheine) and a radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of paynantheine at µ, κ, and δ opioid receptors.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human or rodent opioid receptor subtypes (MOR, KOR, DOR).[3]

  • Radioligands:

    • For MOR: [³H]-DAMGO[3]

    • For KOR: [³H]-U69593[3]

    • For DOR: [³H]-DADLE[3]

  • Unlabeled Ligand: Paynantheine

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Scintillation Cocktail and Counter

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of paynantheine.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).[4]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of paynantheine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[5]

G Protein Activation Assays (e.g., [³⁵S]GTPγS Binding or BRET)

These functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G protein activation.

Objective: To assess the functional activity of paynantheine at opioid receptors.

2.2.1. [³⁵S]GTPγS Binding Assay

Principle: Activated G protein-coupled receptors (GPCRs) catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to measure G protein activation.

Procedure:

  • Incubation: Cell membranes expressing the opioid receptor of interest are incubated with [³⁵S]GTPγS, GDP, and the test compound (paynantheine). To test for antagonist activity, a known opioid agonist is also included.

  • Stimulation: The reaction is allowed to proceed for a defined period.

  • Termination and Filtration: The reaction is stopped, and the membranes are collected by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is measured by scintillation counting.

  • Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. A compound that inhibits agonist-stimulated binding without affecting basal binding is an antagonist.

2.2.2. Bioluminescence Resonance Energy Transfer (BRET) Assay

Principle: BRET is a proximity-based assay that can measure the interaction between proteins. To measure G protein activation, a BRET donor (e.g., Renilla luciferase, Rluc) is fused to one G protein subunit (e.g., Gα) and a BRET acceptor (e.g., yellow fluorescent protein, YFP) is fused to another (e.g., Gγ). Upon receptor activation and subsequent G protein subunit rearrangement, the distance and/or orientation between the donor and acceptor changes, leading to a change in the BRET signal.[6]

Procedure:

  • Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding the opioid receptor, the BRET-tagged G protein subunits.

  • Assay: The cells are plated and incubated with the BRET substrate (e.g., coelenterazine h).

  • Ligand Addition: Paynantheine is added, and to test for antagonism, a known agonist is also added.

  • Signal Detection: The light emission from the BRET donor and acceptor is measured using a microplate reader.

  • Analysis: A change in the BRET ratio (acceptor emission / donor emission) indicates a change in G protein activation.

β-Arrestin Recruitment Assays

These assays determine if a ligand promotes the interaction of β-arrestin with the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.

Objective: To determine if paynantheine induces or blocks β-arrestin recruitment to opioid receptors.

Principle: A common method is the PathHunter® β-arrestin assay, which uses enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to the GPCR brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[7][8]

Procedure:

  • Cell Culture: Use a cell line stably expressing the opioid receptor-ProLink™ fusion and the β-arrestin-Enzyme Acceptor fusion.

  • Ligand Incubation: Cells are incubated with paynantheine. For antagonist testing, cells are pre-incubated with paynantheine before the addition of a known agonist.

  • Signal Detection: After incubation, a substrate is added, and the chemiluminescent signal is measured with a luminometer.

  • Analysis: An increase in signal indicates β-arrestin recruitment. An antagonist will block the agonist-induced signal.

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Competitive Antagonist

Paynantheine, as a competitive antagonist, binds to the same site on the µ- and κ-opioid receptors as endogenous and exogenous agonists but does not activate the receptor. This binding event physically blocks agonists from binding and initiating the downstream signaling cascade.

G_protein_signaling_antagonist Agonist Opioid Agonist MOR_KOR µ/κ-Opioid Receptor (GPCR) Agonist->MOR_KOR Binds to Paynantheine Paynantheine (Antagonist) Paynantheine->MOR_KOR Binds & Blocks G_protein Inactive G Protein (Gαβγ-GDP) MOR_KOR->G_protein Activates Active_G_protein Active G Protein (Gα-GTP + Gβγ) G_protein->Active_G_protein GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) Active_G_protein->Effector Modulates Signaling Downstream Signaling Blocked Effector->Signaling

Caption: Paynantheine competitively blocks agonist binding to opioid receptors.

Experimental Workflow for Antagonist Characterization

The process of characterizing a compound like paynantheine as an opioid receptor antagonist follows a logical progression of in vitro assays.

experimental_workflow start Compound Isolation (Paynantheine) binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Kᵢ at MOR, KOR, DOR binding_assay->determine_ki functional_assay Functional Assays (e.g., [³⁵S]GTPγS, BRET) determine_ki->functional_assay agonist_test Test for Agonist Activity functional_assay->agonist_test antagonist_test Test for Antagonist Activity (in presence of agonist) agonist_test->antagonist_test arrestin_assay β-Arrestin Recruitment Assay antagonist_test->arrestin_assay conclusion Conclusion: Paynantheine is a competitive MOR/KOR antagonist antagonist_test->conclusion arrestin_agonist Test for β-Arrestin Recruitment (Agonist activity) arrestin_assay->arrestin_agonist arrestin_antagonist Test for β-Arrestin Blockade (Antagonist activity) arrestin_agonist->arrestin_antagonist arrestin_antagonist->conclusion

Caption: Workflow for characterizing Paynantheine as an opioid antagonist.

Conclusion

The available data robustly characterizes paynantheine as a competitive antagonist at the µ- and κ-opioid receptors, with little to no activity at the δ-opioid receptor. Its antagonistic properties stand in contrast to the agonist effects of other major kratom alkaloids, suggesting that paynantheine may play a modulatory role in the overall pharmacological effects of kratom. Further research, utilizing the experimental protocols outlined in this guide, will continue to elucidate the therapeutic potential and physiological implications of this unique natural compound. The detailed methodologies and a clear understanding of the underlying signaling pathways are crucial for advancing the development of novel therapeutics targeting the opioid system.

References

Serotonergic Activity of Paynantheine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of the Southeast Asian tree Mitragyna speciosa (kratom), has garnered significant scientific interest for its complex pharmacology.[1][2] While much of the research on kratom has historically focused on its opioid receptor activity, emerging evidence highlights the significant interaction of its alkaloids, including paynantheine, with the serotonergic system.[3][4] This technical guide provides an in-depth analysis of the serotonergic activity of paynantheine and its related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of these natural compounds.

Quantitative Data: Serotonin Receptor Binding Affinities and Functional Activity

The serotonergic activity of paynantheine and other kratom alkaloids has been primarily characterized through in vitro binding and functional assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their interactions with various serotonin (5-HT) receptor subtypes.

Table 1: Binding Affinities (Ki) of Kratom Alkaloids at Human Serotonin Receptors

Compound5-HT₁A (Ki, nM)5-HT₂B (Ki, sub-µM)Reference(s)
Paynantheine 32sub-µM binding reported[1][5]
Speciogynine39High affinity[3][5]
Mitragynine>1,000Low affinity[3][5]
Speciociliatine>1,000Not reported[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Paynantheine and its Metabolites

CompoundReceptorActivityEC₅₀ (nM)Eₘₐₓ (%)Reference(s)
Paynantheine5-HT₁ANo detectable activity in cAMP signaling--[6]
9-O-desmethylpaynantheine5-HT₁AFull agonist (cAMP inhibition)865.4 ± 126.499[6]
Paynantheine5-HT₂BNot an activator--[3][7]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of paynantheine and other kratom alkaloids for various serotonin receptors.

Materials:

  • HEK-293 cells expressing the human serotonin receptor of interest (e.g., 5-HT₁A, 5-HT₂B).

  • Radioligands:

    • [³H]8-OH-DPAT for 5-HT₁A receptors.[3]

    • --INVALID-LINK--DOI for 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[3]

  • Test compounds (paynantheine, speciogynine, mitragynine, etc.).

  • Assay buffer.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK-293 cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]

In Vitro Functional Assays (cAMP Inhibition Assay)

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor that signals through the inhibition of adenylyl cyclase, such as the 5-HT₁A receptor.

Objective: To assess the agonist or antagonist activity of paynantheine and its metabolites at the 5-HT₁A receptor by measuring their effect on forskolin-stimulated cAMP production.

Materials:

  • HEK-293 cells expressing the human 5-HT₁A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (paynantheine, 9-O-desmethylpaynantheine).

  • cAMP assay kit.

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the 5-HT₁A receptor to an appropriate density.

  • Treatment: Pre-incubate the cells with the test compound at various concentrations.

  • Stimulation: Add forskolin to the cells to stimulate cAMP production.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay-based cAMP kit.

  • Data Analysis: Plot the concentration of cAMP against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference full agonist like serotonin).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G Figure 1: Simplified 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Paynantheine Metabolite (e.g., 9-O-desmethylpaynantheine) Ligand->Receptor Binds to ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

G Figure 2: Workflow for Radioligand Binding Assay Start Start MembranePrep Membrane Preparation (from cells expressing receptor) Start->MembranePrep Incubation Incubation (Membranes + Radioligand + Test Compound) MembranePrep->Incubation Filtration Rapid Filtration (Separates bound from unbound radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

Discussion and Future Directions

The available data indicate that paynantheine exhibits a notable affinity for the 5-HT₁A receptor.[1][5] However, in vitro functional assays suggest that paynantheine itself may not be a direct agonist at this receptor.[6] Instead, its metabolite, 9-O-desmethylpaynantheine, has been shown to be a full agonist at the 5-HT₁A receptor, potently inhibiting cAMP production.[6] This suggests that the in vivo serotonergic effects of paynantheine may be mediated by its active metabolites.[4][7]

The interaction of paynantheine and its metabolites with the 5-HT₁A receptor is significant, as this receptor is a well-established target for anxiolytic and antidepressant drugs. The agonism at 5-HT₁A receptors may contribute to the mood-enhancing effects reported by users of kratom.[3][4]

Furthermore, paynantheine has been reported to have a high affinity for the 5-HT₂B receptor.[3][4] However, importantly, it does not appear to activate this receptor, which is a crucial safety consideration as 5-HT₂B receptor agonism has been linked to cardiac valvulopathy.[3][7]

Future research should focus on several key areas:

  • In-depth Pharmacokinetics: A more thorough characterization of the metabolic pathways of paynantheine in humans is needed to fully understand the formation and activity of its serotonergic metabolites.

  • In Vivo Behavioral Studies: Further animal studies are required to elucidate the specific behavioral effects mediated by the serotonergic activity of paynantheine and its metabolites, particularly in models of anxiety and depression.

  • Selectivity Profiling: A comprehensive screening of paynantheine and its metabolites against a broader panel of serotonin receptor subtypes will provide a more complete picture of its serotonergic pharmacology.

  • Drug-Drug Interactions: Given that kratom is often consumed with other substances, investigating the potential for pharmacokinetic and pharmacodynamic interactions with other serotonergic agents is crucial to assess the risk of adverse events such as serotonin syndrome.[8][9]

Conclusion

Paynantheine and its metabolites represent a compelling area of research within the broader study of kratom alkaloids. Their significant interaction with the serotonergic system, particularly the 5-HT₁A receptor, suggests a potential for therapeutic applications in mood and anxiety disorders. The data presented in this guide underscore the importance of looking beyond the parent compounds and considering the pharmacological activity of their metabolites. A deeper understanding of the serotonergic pharmacology of paynantheine will be instrumental in evaluating its therapeutic potential and safety profile.

References

Preliminary In-Vitro Studies of Paynantheine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant, is gaining increasing interest within the scientific community.[1][2][3] As the second most abundant alkaloid in many kratom varieties, its pharmacological profile suggests a modulatory role in the overall effects of kratom consumption.[4][5] This technical guide synthesizes the current understanding of Paynantheine from preliminary in-vitro studies, focusing on its receptor binding affinity, functional activity, and potential cytotoxic effects. The following sections present quantitative data, detail experimental methodologies, and visualize key pathways to provide a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on Paynantheine, including its binding affinities for various receptors and its cytotoxic effects.

Table 1: Receptor Binding Affinities of Paynantheine

Receptor SubtypeKᵢ (nM)NotesSource
Serotonin Receptors
5-HT₁A32 - 100 (approx.)High affinity.[4][6][7][4][6][7]
5-HT₂A815Low affinity.[6][6]
5-HT₂B< 1000 (sub-µM)Moderate affinity.[4][6][4][6]
5-HT₇870Low affinity.[6][6]
Opioid Receptors
µ-Opioid Receptor (MOR)410Competitive antagonist.[4][4]
κ-Opioid Receptor (KOR)2600Competitive antagonist.[4][4]
δ-Opioid Receptor (DOR)> 10000Weak or negligible binding.[4][8][4][8]

Table 2: Cytotoxicity of Paynantheine

Cell LineIC₅₀ (µM)EffectSource
HepG2 (Human Hepatoma)> 200Weak cytotoxicity.[9][10][11][9][10][11]
HL-7702 (Normal Human Liver)> 200Weak cytotoxicity.[9][10][11][9][10][11]

Table 3: Enzyme Inhibition

EnzymeKᵢ (µM)Type of InhibitionSource
Carboxylesterase 1 (CES1)26.1Mixed-type reversible inhibitor.[12][12]

Experimental Protocols

This section outlines the methodologies employed in the key in-vitro studies cited.

Receptor Binding Affinity Assays

Radioligand binding assays are the primary method used to determine the binding affinity (Kᵢ values) of Paynantheine to various receptors.

  • Objective: To determine the concentration of Paynantheine that displaces 50% of a radiolabeled ligand from a specific receptor, which is then used to calculate the Kᵢ value.

  • General Protocol:

    • Preparation of Cell Membranes: Membranes are prepared from cells expressing the target receptor (e.g., human 5-HT₁A, µ-opioid receptor).

    • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors) and varying concentrations of Paynantheine.

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Functional Activity Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

  • Bioluminescence Resonance Energy Transfer (BRET) G-Protein Activation Assay: This assay was used to assess the functional activity of Paynantheine at opioid receptors.[6]

    • Principle: BRET measures the interaction between a G-protein-coupled receptor (GPCR) and its G-protein. A luminescent donor (e.g., Renilla luciferase, Rluc) is fused to the G-protein, and a fluorescent acceptor (e.g., green fluorescent protein, GFP) is fused to another component of the signaling complex. Upon receptor activation by an agonist, the G-protein subunits dissociate, leading to a change in the BRET signal.

    • General Protocol:

      • Cell Culture: Cells co-expressing the opioid receptor of interest and the BRET biosensor components are cultured.

      • Treatment: The cells are treated with varying concentrations of Paynantheine.

      • Signal Detection: The BRET signal is measured using a microplate reader.

      • Data Analysis: A dose-response curve is generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists). Paynantheine was identified as a low-potency competitive antagonist at the µ-opioid receptor using this method.[6]

  • cAMP Inhibition GloSensor Assay: This assay was used to evaluate the functional activity of Paynantheine at opioid receptors.[13]

    • Principle: This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a common second messenger for many GPCRs. The GloSensor cAMP reagent is a genetically engineered luciferase that emits light in the presence of cAMP.

    • General Protocol:

      • Cell Culture: Cells expressing the target opioid receptor and the GloSensor cAMP biosensor are cultured.

      • Treatment: Cells are treated with an agonist (to stimulate cAMP production or inhibition) in the presence of varying concentrations of Paynantheine.

      • Signal Detection: Luminescence is measured to determine the intracellular cAMP levels.

      • Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the compound. In some studies, Paynantheine displayed partial to full agonism in this assay, highlighting that the observed functional activity can be assay-dependent.[13]

Cytotoxicity Assays
  • MTT Assay: The cytotoxic potential of Paynantheine was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Objective: To assess the metabolic activity of cells as an indicator of cell viability.

    • General Protocol:

      • Cell Seeding: Human liver cell lines (HepG2 and HL-7702) are seeded in 96-well plates and allowed to adhere.[9][10][11]

      • Treatment: The cells are treated with various concentrations of Paynantheine for a specified period (e.g., 24 hours).[11]

      • MTT Incubation: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

      • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

      • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value is determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key interactions and processes described in the in-vitro studies of Paynantheine.

Paynantheine_Receptor_Interaction cluster_opioid Opioid Receptors cluster_serotonin Serotonin Receptors MOR µ-Opioid Receptor KOR κ-Opioid Receptor DOR δ-Opioid Receptor 5HT1A 5-HT₁A 5HT2B 5-HT₂B 5HT2A 5-HT₂A 5HT7 5-HT₇ Paynantheine Paynantheine Paynantheine->MOR Antagonist Paynantheine->KOR Antagonist Paynantheine->DOR Weak/No Binding Paynantheine->5HT1A High Affinity Paynantheine->5HT2B Moderate Affinity Paynantheine->5HT2A Low Affinity Paynantheine->5HT7 Low Affinity

Caption: Paynantheine's interactions with opioid and serotonin receptors.

BRET_Assay_Workflow Start Start Cell_Culture Culture cells expressing GPCR-Rluc and GFP-Gγ Start->Cell_Culture Add_Substrate Add Coelenterazine h (Rluc substrate) Cell_Culture->Add_Substrate Add_Paynantheine Add varying concentrations of Paynantheine Add_Substrate->Add_Paynantheine Add_Agonist Add known agonist Add_Paynantheine->Add_Agonist Measure_BRET Measure BRET signal (510-540nm / 475-495nm) Add_Agonist->Measure_BRET Data_Analysis Generate dose-response curve and determine IC₅₀ Measure_BRET->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a BRET-based G-protein activation assay.

Cytotoxicity_Workflow Start Start Seed_Cells Seed HepG2 or HL-7702 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Paynantheine Treat with varying concentrations of Paynantheine Incubate_24h->Treat_Paynantheine Incubate_Treatment Incubate for 24 hours Treat_Paynantheine->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate cell viability and IC₅₀ Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an MTT cytotoxicity assay.

Discussion and Future Directions

The preliminary in-vitro data for Paynantheine reveals a distinct pharmacological profile. It acts as a competitive antagonist at µ- and κ-opioid receptors, in contrast to the partial agonist activity of mitragynine at the µ-opioid receptor.[4][6][8] This suggests that Paynantheine may modulate the effects of other opioid receptor agonists. Its high affinity for the 5-HT₁A receptor is also noteworthy, indicating a potential role in serotonergic pathways that could influence mood and other physiological processes.[4][6][7] However, in-vitro functional assays have not demonstrated direct agonistic activity at this receptor, suggesting that its effects may be more complex, possibly involving allosteric modulation or the activity of its metabolites.[6]

The weak cytotoxic profile of Paynantheine in human liver cell lines is a promising initial safety indicator.[9][10][11] However, further comprehensive toxicological studies are warranted. Additionally, its inhibitory effect on carboxylesterase 1 suggests a potential for drug-drug interactions, which should be investigated further.[12]

Future research should focus on elucidating the downstream signaling pathways affected by Paynantheine's interaction with the 5-HT₁A receptor. Investigating the in-vitro activity of Paynantheine's metabolites is also a critical next step, as in-vivo effects may be attributable to these compounds.[6] A broader screening against a wider range of receptors and enzymes will provide a more complete picture of its polypharmacology. As a key component of kratom, a thorough understanding of Paynantheine's in-vitro pharmacology is essential for predicting its contribution to the overall effects of kratom and for exploring its potential as a standalone therapeutic agent.

References

Methodological & Application

Application Note: Quantification of Paynantheine in Human Plasma using Paynantheine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paynantheine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, paynantheine-d3, is employed. The simple and efficient protein precipitation-based sample preparation, coupled with a rapid chromatographic separation, makes this method suitable for high-throughput analysis in research, clinical, and forensic settings.

Introduction

Paynantheine is a prominent indole alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa). As interest in the pharmacology and toxicology of Kratom alkaloids grows, there is an increasing demand for reliable analytical methods to quantify these compounds in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This note details a validated method for the determination of paynantheine in human plasma using this compound as the internal standard, providing a reliable tool for pharmacokinetic studies, toxicological screening, and other research applications.

Experimental

Materials and Reagents
  • Paynantheine native standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

Sample Preparation

A simple protein precipitation method is employed for the extraction of paynantheine from human plasma.

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound at 50 ng/mL in 50% methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 column with a gradient elution.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transitions are optimized for paynantheine and this compound.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

Table 1: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Paynantheine397.2174.14025
This compound400.2177.14025

Results and Discussion

The developed method demonstrates excellent performance for the quantification of paynantheine in human plasma.

Linearity and Sensitivity

The method was found to be linear over a concentration range of 0.5 to 500 ng/mL with a correlation coefficient (r²) of >0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio of >10.

Table 2: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
Paynantheine0.5 - 500>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5<1585-115<1585-115
Low1.5<1585-115<1585-115
Mid75<1585-115<1585-115
High400<1585-115<1585-115
Matrix Effect and Recovery

The use of a co-eluting stable isotope-labeled internal standard effectively mitigates the impact of matrix effects. The extraction recovery of paynantheine was consistent across the different QC levels.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of paynantheine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and analytical applications involving the analysis of Kratom alkaloids.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is Add 20 µL this compound IS plasma->is precip Add 300 µL Acetonitrile is->precip vortex Vortex & Centrifuge precip->vortex evap Evaporate Supernatant vortex->evap recon Reconstitute in Mobile Phase evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow from sample preparation to data analysis.

G Analyte Paynantheine (in plasma) ProteinPrecip Protein Precipitation (Acetonitrile) Analyte->ProteinPrecip IS This compound (Internal Standard) IS->ProteinPrecip LC LC Separation ProteinPrecip->LC Analyte + IS ESI Electrospray Ionization (Positive Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Precursor Ions (397.2 & 400.2 m/z) Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Product Ions (174.1 & 177.1 m/z) Detector Detector Q3->Detector Quantification Quantification (Peak Area Ratio) Detector->Quantification

Caption: Logical relationship of the LC-MS/MS quantification process.

Quantitative Analysis of Paynantheine using Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Paynantheine is a prominent indole alkaloid found in the leaves of the Southeast Asian tree Mitragyna speciosa, commonly known as Kratom. As the second most abundant alkaloid in Kratom, typically constituting 8.6% to 12.8% of the total alkaloid content, the accurate quantification of Paynantheine is crucial for the standardization of botanical products, pharmacokinetic studies, and drug development.[1][2] This application note details a robust and sensitive method for the quantitative analysis of Paynantheine in various matrices using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). The method is validated for linearity, precision, and accuracy, providing a reliable protocol for researchers, scientists, and drug development professionals.

Principle

This method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The sample is first subjected to a liquid-liquid or solid-phase extraction to isolate the alkaloids. The extract is then injected into the UPLC system, where Paynantheine is separated from other matrix components on a reversed-phase C18 column. The analyte is then introduced into the mass spectrometer, ionized using positive electrospray ionization (ESI+), and quantified using Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative data obtained from the method validation experiments.

Table 1: UPLC-HRMS/MS Parameters for Paynantheine

ParameterValue
Precursor Ion ([M+H]⁺)m/z 397.2
Product Ion 1 (Quantifier)m/z 174.1
Collision Energy 130 eV
Product Ion 2 (Qualifier)m/z 224.1
Collision Energy 225 eV
Cone Voltage40 V
Ionization ModeESI+

Table 2: Method Validation Summary for Paynantheine

ParameterResult
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Precision (%RSD)< 15%
AccuracyWithin ±15% of nominal value

Experimental Protocols

Sample Preparation (Dried Leaf Material)
  • Grinding: Grind dried Mitragyna speciosa leaves into a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered leaf material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Dilution:

    • Dilute the filtered extract with the initial mobile phase (80:20 Water:Acetonitrile with 10mM Ammonium Acetate, pH 3.5) to a concentration within the calibration range.

UPLC-HRMS Analysis

a. UPLC Conditions

  • Column: Acquity BEH C18 (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 10mM Ammonium Acetate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 50°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 80 20
    1.0 80 20
    19.5 28 72
    20.5 5 95
    21.5 5 95
    22.0 80 20

    | 22.5 | 80 | 20 |

b. HRMS Conditions

  • Mass Spectrometer: Waters Xevo TQ-S Micro Mass Spectrometer or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 500 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 900 L/h

  • Cone Gas Flow: 50 L/h

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Analysis
  • Calibration Curve: Prepare a series of calibration standards of Paynantheine in the appropriate solvent (e.g., methanol) over the concentration range of 1-200 ng/mL.[1]

  • Quantification: Plot the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards. Perform a linear regression to obtain the calibration curve. Determine the concentration of Paynantheine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-HRMS Analysis start Dried Kratom Leaf Powder extraction Methanolic Extraction (Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration dilution Dilution filtration->dilution injection UPLC Injection dilution->injection separation Chromatographic Separation (Acquity BEH C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection HRMS Detection (MRM Mode) ionization->detection quantification Data Quantification detection->quantification G cluster_receptors Receptor Interactions cluster_effects Pharmacological Effects Paynantheine Paynantheine Opioid_Receptors μ-Opioid Receptors (MOR) Paynantheine->Opioid_Receptors Binds to Serotonin_Receptors Serotonin Receptors (e.g., 5-HT) Paynantheine->Serotonin_Receptors Interacts with Antagonism Opioid Antagonism Opioid_Receptors->Antagonism Modulation Serotonergic Modulation Serotonin_Receptors->Modulation

References

Application Notes and Protocols for the Use of Paynantheine-d3 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine is a prominent indole alkaloid found in the leaves of the medicinal plant Mitragyna speciosa (Kratom).[1][2] It is the second most abundant alkaloid in many Kratom strains, constituting up to approximately 10-15% of the total alkaloid content.[1][3] Unlike mitragynine, the most abundant alkaloid, paynantheine exhibits a unique pharmacological profile, acting as a competitive antagonist at μ (mu)- and κ (kappa)-opioid receptors while demonstrating high affinity for serotonin receptors, particularly 5-HT₁A.[3][4] This suggests that paynantheine may modulate the overall effects of Kratom through non-opioid pathways.[4]

Understanding the metabolic fate of paynantheine is crucial for elucidating its pharmacokinetic profile, potential for drug-drug interactions, and overall contribution to the pharmacological and toxicological effects of Kratom. The use of deuterated internal standards, such as Paynantheine-d3, is a well-established method in drug metabolism and pharmacokinetic (DMPK) studies.[5] The deuterium label provides a distinct mass signature for use in mass spectrometry-based bioanalysis, allowing for precise quantification of the parent compound and its metabolites. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect.[5][6][7] This can be leveraged to investigate specific metabolic pathways.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo metabolic studies, aimed at researchers in pharmacology, toxicology, and drug development.

Data Presentation: Known Metabolites of Paynantheine

The metabolism of paynantheine has been investigated in both rats and humans, revealing several phase I and phase II metabolites.[8][9] The primary metabolic pathways are consistent with those of other Kratom alkaloids and involve modifications by cytochrome P450 (CYP) enzymes followed by conjugation.[4][8]

Metabolite Metabolic Reaction Description Reference
9-O-demethyl PaynantheineO-demethylationRemoval of the methyl group from the 9-methoxy position.[8]
17-O-demethyl PaynantheineO-demethylationRemoval of the methyl group from the 17-methoxy position.[8]
16-carboxy PaynantheineHydrolysis & OxidationHydrolysis of the methyl ester at position 16 to a carboxylic acid.[8]
Dihydro-diol metabolitesReduction/HydroxylationFormation of dihydro-diol derivatives.[8]
Glucuronide conjugatesGlucuronidation (Phase II)Conjugation of metabolites with glucuronic acid.[8]
Sulfate conjugatesSulfation (Phase II)Conjugation of metabolites with a sulfate group.[8]

Experimental Protocols

In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic stability of this compound in human or rat liver microsomes. This assay helps to estimate the intrinsic clearance of the compound by phase I enzymes, primarily cytochrome P450s.

Materials:

  • This compound

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO or acetonitrile (e.g., 10 mM).

    • Dilute the this compound stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[6]

  • Incubation:

    • In a 96-well plate, add the diluted this compound solution.

    • Add the diluted liver microsome solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add phosphate buffer instead of the NADPH system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5][6]

    • The 0-minute time point is typically prepared by adding the quenching solution before adding the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.[10][11]

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in a rat model to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

Materials:

  • This compound

  • Male Sprague-Dawley or Wistar rats (as commonly used in alkaloid studies)[12][13]

  • Vehicle for dosing (e.g., a mixture of saline, PEG400, and Tween 80)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • Freezer (-80°C) for sample storage

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Fast the animals overnight before dosing, with free access to water.[13]

    • Prepare the dosing solution of this compound in the chosen vehicle.

    • Administer a single oral dose of this compound (e.g., 1-10 mg/kg) via oral gavage. The dose may be informed by previous studies on related alkaloids.[12]

  • Sample Collection:

    • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose). The rapid absorption seen with paynantheine suggests early time points are critical.[12][14]

    • Immediately place the blood samples into anticoagulant-containing tubes and keep them on ice.

    • Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8, 8-12, 12-24 hours) for analysis of metabolites and excretion pathways.

  • Sample Processing:

    • Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

    • Process the urine samples (e.g., centrifugation to remove particulates) and store them at -80°C.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its major metabolites in plasma and urine.[10][11][15]

    • The use of this compound as the analyte allows for the use of a non-deuterated paynantheine as an ideal internal standard.

Data Analysis:

  • Plot the plasma concentration of this compound versus time.

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Quantify the amounts of this compound and its metabolites in urine to assess excretion patterns.

Visualizations

Experimental Workflow Diagram

Workflow Experimental Workflow for this compound Metabolic Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start This compound microsomes Incubation with Liver Microsomes + NADPH invitro_start->microsomes invitro_quench Reaction Quenching (Acetonitrile) microsomes->invitro_quench invitro_analysis LC-MS/MS Analysis invitro_quench->invitro_analysis invitro_data Calculate t½ and Intrinsic Clearance invitro_analysis->invitro_data invivo_start This compound dosing Oral Dosing (Rat Model) invivo_start->dosing sampling Blood & Urine Sample Collection dosing->sampling processing Plasma Separation & Sample Processing sampling->processing invivo_analysis LC-MS/MS Analysis processing->invivo_analysis invivo_data Pharmacokinetic Parameter Calculation invivo_analysis->invivo_data

Caption: Workflow for in vitro and in vivo metabolic studies of this compound.

Signaling Pathway Diagram

Signaling Paynantheine Receptor Interactions and Potential Signaling cluster_opioid Opioid Receptors cluster_serotonin Serotonin Receptors Paynantheine Paynantheine MOR μ-Opioid Receptor (MOR) Paynantheine->MOR KOR κ-Opioid Receptor (KOR) Paynantheine->KOR HT1A 5-HT1A Receptor Paynantheine->HT1A HT2B 5-HT2B Receptor Paynantheine->HT2B Opioid_Effect Modulation of Opioid Signaling MOR->Opioid_Effect Antagonism KOR->Opioid_Effect Antagonism Serotonin_Effect Modulation of Serotonergic Pathways HT1A->Serotonin_Effect High Affinity HT2B->Serotonin_Effect Moderate Affinity

Caption: Receptor binding profile of Paynantheine.

References

Application Notes: Quantitative Analysis of Paynantheine in Pharmacokinetic Assays using Paynantheine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Paynantheine is a prominent indole alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa)[1][2][3]. As interest in the pharmacological and toxicological properties of Kratom alkaloids grows, robust and reliable analytical methods are essential for accurate pharmacokinetic studies. Paynantheine-d3, a deuterium-labeled analog of Paynantheine, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest accuracy and precision.

These application notes provide a comprehensive overview of the use of this compound in LC-MS/MS-based pharmacokinetic assays of Paynantheine. The protocols and data presented are synthesized from validated methods for the quantification of Kratom alkaloids in biological matrices.

Principle of the Assay

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological samples (e.g., plasma, urine) at the beginning of the sample preparation process. Both the analyte (Paynantheine) and the internal standard (this compound) are co-extracted and analyzed by LC-MS/MS. Since this compound is chemically identical to Paynantheine but has a different mass due to the deuterium labels, it can be distinguished by the mass spectrometer. The ratio of the peak area of Paynantheine to that of this compound is used to calculate the concentration of Paynantheine in the sample, effectively correcting for any analyte loss during sample processing and ionization suppression or enhancement in the mass spectrometer.

Data Presentation

The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of Paynantheine in biological matrices, demonstrating the performance of an assay utilizing a deuterated internal standard.

Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method

ParameterValue
Calibration Range1 - 200 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Signal-to-Noise Ratio (S/N) at LLOQ≥ 10:1

Table 2: Accuracy and Precision of the UPLC-MS/MS Method

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ1≤ 20%± 20%≤ 20%± 20%
Low QC (LQC)2.5≤ 15%± 15%≤ 15%± 15%
Medium QC (MQC)100≤ 15%± 15%≤ 15%± 15%
High QC (HQC)180≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Paynantheine85 - 11585 - 115

Experimental Protocols

The following is a detailed protocol for the quantification of Paynantheine in plasma samples using this compound as an internal standard. This protocol is based on established and validated methods for Kratom alkaloid analysis[2][4].

1. Materials and Reagents

  • Paynantheine analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Drug-free plasma (for calibration standards and quality controls)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Paynantheine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Paynantheine stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 3.5 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-6 min: Linear gradient to 90% B

    • 6-7 min: Hold at 90% B

    • 7.1-8 min: Return to 20% B and re-equilibrate

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 900 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Paynantheine: Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy, eV)

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Collision Energy, eV) (Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)

5. Data Analysis and Quantification

  • Integrate the peak areas for both Paynantheine and this compound.

  • Calculate the peak area ratio (Paynantheine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Paynantheine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Pharmacokinetic_Assay_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS UPLC-MS/MS Analysis Reconstitution->LC_MS_MS Peak_Integration Peak Integration (Paynantheine & this compound) LC_MS_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Paynantheine Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of Paynantheine in biological samples.

References

Application Notes and Protocols for the Quantification of Alkaloids Using Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and precise quantification of common alkaloids in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards. The use of stable isotope-labeled internal standards is a critical component in quantitative bioanalysis as they compensate for variability during sample preparation and analysis, leading to more reliable and reproducible results.[1][2] Deuterium-labeled standards are a cost-effective option for LC-MS/MS analysis and are widely used in pharmaceutical research, therapeutic drug monitoring, and forensic toxicology.[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical procedure. This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., deuterium for hydrogen).[4]

Key advantages of using deuterium-labeled standards include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the deuterium-labeled standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.[5][6]

  • Compensation for Sample Losses: During the multi-step process of sample preparation (e.g., extraction, evaporation, and reconstitution), some of the analyte may be lost. The internal standard is subject to the same losses, and by measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, deuterium-labeled internal standards significantly improve the precision and accuracy of the quantification.[2][7]

General Workflow for Alkaloid Quantification

The general workflow for the quantification of alkaloids in biological samples using deuterium-labeled internal standards and LC-MS/MS involves several key steps, as illustrated in the diagram below.

Alkaloid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterium-Labeled Internal Standard Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) MS->Data_Analysis Quantification Concentration Determination Data_Analysis->Quantification

Caption: General experimental workflow for alkaloid quantification.

Application Protocol 1: Quantification of Morphine in Human Plasma

This protocol describes a validated LC-MS/MS method for the quantification of morphine in human plasma using morphine-d6 as an internal standard.[5]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of human plasma, add 50 µL of a 500 ng/mL solution of morphine-d6 in methanol.

  • Add 1 mL of 0.1% formic acid and vortex for 1 minute.

  • Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1% formic acid.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 1 mL of 0.1% formic acid.

  • Dry the cartridge by applying a vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol containing 5% ammonia.[5]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: UPLC system

  • Column: Reverse-phase C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Gradient elution (specific gradient not detailed in the source)

  • Flow Rate: (Not specified)

  • Injection Volume: (Not specified)

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Morphine: 286 -> 165

    • Morphine-d6: 292 -> 165[5]

Quantitative Data Summary
ParameterMorphineReference
Linearity Range 0.5 - 100 ng/mL[5]
Correlation Coefficient (r²) 0.995[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[5]
Limit of Detection (LOD) 10 pg[5]
Recovery (at 0.5, 10, 100 ng/mL) Not explicitly stated, but validated[5]
Precision (Interday) Not explicitly stated, but validated[5]
Accuracy (Interday) Not explicitly stated, but validated[5]

Application Protocol 2: Quantification of Cocaine and its Metabolites in Whole Blood

This protocol details a validated LC-MS/MS method for the simultaneous quantification of cocaine and its major metabolites in whole blood using deuterated internal standards for cocaine, benzoylecgonine, and ecgonine methyl ester.[1][8]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 0.20 g of whole blood, add the deuterated internal standard solution.

  • Perform acid precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Load the supernatant onto a mixed-mode SPE column (SPEC MP1).

  • Wash the SPE column.

  • Elute the analytes from the column.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: Zorbax C18 reverse-phase column

  • Column Temperature: 30°C

  • Mobile Phase: Gradient system consisting of formic acid, water, and acetonitrile.[1][8]

  • Flow Rate: (Not specified)

  • Injection Volume: (Not specified)

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1][8]

  • MRM Transitions: (Specific transitions for each analyte and internal standard are established but not detailed in the abstract).

Quantitative Data Summary
ParameterCocaine and MetabolitesReference
Linearity Range 0.001 - 2.00 mg/kg[1][8]
Correlation Coefficient (r²) Linear[8]
Lower Limit of Quantification (LLOQ) 0.008 mg/kg[1][8]
Precision (Interday, %RSD) < 10%[1][8]
Accuracy (BIAS) < 12%[1][8]

Application Protocol 3: Quantification of Nicotine and Metabolites in Urine

This protocol outlines a rapid and reliable isotope dilution LC-MS/MS method for the quantification of nicotine, cotinine, and trans-3-hydroxycotinine in human urine using cotinine-d3 as the internal standard.[9]

Experimental Protocol

1. Sample Preparation (Dilute and Shoot)

  • To 180 µL of blank urine, add 1000 µL of 5 mM ammonium formate (pH 2.5).

  • For calibration standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blanks, add 10 µL of water.

  • Add 10 µL of the working internal standard solution (cotinine-d3 in methanol). For blanks, add 10 µL of methanol.

  • Vortex all samples for 30 seconds.

  • Centrifuge for 5 minutes at 5000 rpm.[9]

  • The supernatant is ready for injection.

2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: Syncronis C18, 1.7 µm, 50 x 2.1 mm

  • Mobile Phase: (Specifics not detailed, but pH is outside the recommended range for the column, suggesting an acidic mobile phase)[9]

  • Flow Rate: (Not specified)

  • Injection Volume: (Not specified)

  • MS System: TSQ Vantage Triple Quadrupole Mass Spectrometer with Heated Electrospray Ionization (HESI) in positive mode.

  • MRM Transitions:

CompoundParent (m/z)Product (m/z)Collision Energy (V)
Nicotine163.1130.119
Cotinine177.180.122
Trans-3-hydroxycotinine193.180.128
Cotinine-d3180.180.122
Table adapted from[9]
Quantitative Data Summary
ParameterNicotine & CotinineTrans-3-hydroxycotinineReference
Linearity Range 1 - 1000 ng/mL10 - 1000 ng/mL[9]
Accuracy (at LLOQ) within ±20%within ±20%[9]
Accuracy (other levels) within ±15%within ±15%[9]
Precision (at QC levels) (Data available in the full application note)(Data available in the full application note)[9]

Logical Relationship of Key Method Validation Parameters

The following diagram illustrates the relationship between key validation parameters assessed in these quantitative methods.

Validation_Parameters Method_Validation Method Validation Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity LLOQ LLOQ Method_Validation->LLOQ Recovery Recovery Method_Validation->Recovery Stability Stability Method_Validation->Stability Linearity->LLOQ defines lower end Accuracy->Precision related but distinct Precision->Accuracy Selectivity->Accuracy impacts

Caption: Interrelationship of core validation parameters.

These application notes and protocols provide a foundation for developing and validating robust methods for the quantification of alkaloids in various biological matrices. Researchers are encouraged to adapt and optimize these methods for their specific applications and instrumentation.

References

Application Notes and Protocols for Tracing Metabolic Pathways of Paynantheine In Vivo Using Paynantheine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of the Mitragyna speciosa (Kratom) plant, is under increasing scrutiny for its pharmacological and metabolic properties.[1][2] Understanding its metabolic fate is crucial for elucidating its mechanism of action, potential drug interactions, and overall safety profile. Stable isotope labeling, utilizing compounds such as Paynantheine-d3, offers a powerful technique for tracing the metabolic pathways of xenobiotics in vivo.[3] The substitution of hydrogen with deuterium atoms allows for the differentiation of the administered compound and its metabolites from endogenous molecules by mass spectrometry, providing unambiguous identification and quantification.[3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to trace the metabolic pathways of Paynantheine in preclinical in vivo models. The information is intended to guide researchers in designing and executing robust studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this alkaloid.

Data Presentation

Pharmacokinetic Parameters of Paynantheine

The following table summarizes key pharmacokinetic parameters of Paynantheine that have been reported in the literature. These values provide a baseline for designing in vivo studies, including dosing and sampling time points.

ParameterValueSpeciesRoute of AdministrationReference
Time to Maximum Concentration (Tmax)1 - 2 hoursHumanOral (Kratom Tea)[4][5]
Area Under the Curve (AUC)430 - 490 nM*hHumanOral (Kratom Tea)[4][5]
Terminal Half-life (t1/2)24 - 45 hoursHumanOral (Kratom Tea)[4][5]
Apparent Volume of Distribution (Vz/F)960 - 12,700 LHumanOral (Kratom Tea)[4][5]
Maximum Concentration (Cmax)470 ± 19 ng/mLHumanN/A[3]

Note: These values are for the 3S configuration of alkaloids, which includes Paynantheine.[4][5]

Known Metabolites of Paynantheine

Studies in rats have identified several Phase I and Phase II metabolites of Paynantheine.[6] The metabolic pathways are believed to be comparable to those of mitragynine, the primary alkaloid in Kratom.[6]

Metabolite ClassSpecific Metabolites Identified in Rat UrineMetabolic Reaction
Phase I 9-O-demethyl PaynantheineO-demethylation
17-O-demethyl PaynantheineO-demethylation
16-carboxy PaynantheineHydrolysis
9-O-demethyl-16-carboxy PaynantheineO-demethylation, Hydrolysis
17-O-demethyl-16,17-dihydro PaynantheineO-demethylation, Reduction
9,17-O-bisdemethyl PaynantheineO-demethylation
9,17-O-bisdemethyl-16,17-dihydro PaynantheineO-demethylation, Reduction
17-carboxy-16,17-dihydro PaynantheineOxidation, Reduction
9-O-demethyl-17-carboxy-16,17-dihydro PaynantheineO-demethylation, Oxidation, Reduction
Phase II Glucuronides and Sulfates of Phase I metabolitesGlucuronidation, Sulfation

Experimental Protocols

In Vivo Administration of this compound in Rodents

This protocol outlines the procedure for oral administration of this compound to rats for metabolic studies.

Materials:

  • This compound (Commercially available from suppliers such as MedChemExpress[7])

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

  • Metabolic cages for urine and feces collection

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes with appropriate gauge needles)

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) to the laboratory conditions for at least one week prior to the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle solution at the desired concentration. The final dosing volume should not exceed 10 mL/kg body weight.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing to ensure gastric emptying and consistent absorption. Water should be available ad libitum.

  • Administration: Administer the this compound suspension orally via gavage.[2] Ensure the gavage needle is inserted carefully to avoid injury to the esophagus.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[8] Collect blood into EDTA-coated tubes.

    • Urine and Feces: House the animals in metabolic cages for the duration of the study (e.g., 48 hours) to allow for the separate collection of urine and feces.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

    • Urine: Measure the total volume of urine collected at each time interval. Store an aliquot at -80°C until analysis.

    • Feces: Collect and weigh the total amount of feces at each time interval. Homogenize the feces with a suitable solvent (e.g., methanol) and store the homogenate at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes a solid-phase extraction (SPE) method for cleaning up plasma and urine samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • SPE cartridges (e.g., Oasis HLB or equivalent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure for Plasma Samples:

  • Thawing: Thaw the plasma samples on ice.

  • Internal Standard Spiking: Spike a known amount of the internal standard into each plasma sample.

  • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma to precipitate proteins.[9] Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Procedure for Urine Samples:

  • Thawing and Centrifugation: Thaw the urine samples and centrifuge at 3000 x g for 10 minutes to remove any particulate matter.

  • Internal Standard Spiking: Spike a known amount of the internal standard into an aliquot of the urine supernatant.

  • Dilution: Dilute the urine sample with deionized water (e.g., 1:1 v/v) to reduce matrix effects.

  • SPE Procedure: Follow steps 4-8 from the plasma sample preparation protocol.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound and its metabolites (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected deuterated metabolites need to be determined by infusion of standards. The mass shift of +3 Da for the deuterated parent compound and its metabolites (depending on the location of the deuterium atoms in the metabolic products) will be used for detection.

Visualizations

Paynantheine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Paynantheine_d3 This compound O_Demethyl O-Demethylation (e.g., 9-O-demethyl-Paynantheine-d3) Paynantheine_d3->O_Demethyl CYP450 Hydrolysis Hydrolysis (16-carboxy-Paynantheine-d3) Paynantheine_d3->Hydrolysis Esterases Reduction Reduction (e.g., 17-O-demethyl-16,17-dihydro-Paynantheine-d3) O_Demethyl->Reduction Oxidation Oxidation (e.g., 17-carboxy-16,17-dihydro-Paynantheine-d3) O_Demethyl->Oxidation Glucuronidation Glucuronidation O_Demethyl->Glucuronidation Sulfation Sulfation O_Demethyl->Sulfation Hydrolysis->Glucuronidation Hydrolysis->Sulfation Reduction->Glucuronidation Reduction->Sulfation Oxidation->Glucuronidation Oxidation->Sulfation Urine Urine Glucuronidation->Urine Feces Feces Glucuronidation->Feces Sulfation->Urine Sulfation->Feces

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dosing Oral Administration of This compound Animal_Acclimation->Dosing Sample_Collection Blood, Urine, and Feces Collection Dosing->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation SPE Solid-Phase Extraction (Plasma and Urine) Sample_Collection->SPE Urine Protein_Precipitation Protein Precipitation (Plasma) Plasma_Separation->Protein_Precipitation Protein_Precipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Metabolite Identification LCMS_Analysis->Data_Processing

Caption: Experimental workflow for in vivo metabolic tracing.

References

Application Notes and Protocols for the Analytical Detection of Paynantheine in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of paynantheine, a prominent alkaloid in Mitragyna speciosa (Kratom), in human urine. The protocols are intended for use in research, clinical toxicology, and forensic analysis.

Introduction

Paynantheine (PAY) is one of the most abundant alkaloids in Kratom, following mitragynine.[1] Its presence in urine can serve as a biomarker for Kratom consumption.[2] Accurate and sensitive analytical methods are crucial for understanding its pharmacokinetics, metabolism, and for monitoring Kratom use. The primary methods for the detection of paynantheine and other Kratom alkaloids in urine are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] Paynantheine and its metabolites can be markers for Kratom abuse, similar to mitragynine and its metabolites.[2]

Analytical Methods Overview

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of paynantheine in urine due to its high sensitivity and selectivity.[5] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, though it may require derivatization and has shown higher limits of detection for parent alkaloids.[4][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a robust platform for the simultaneous quantification of multiple Kratom alkaloids, including paynantheine.[3] A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of ten key Kratom alkaloids.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

A full-scan GC-MS procedure has been developed for monitoring the intake of Kratom by detecting its alkaloids and their metabolites in urine. This method typically involves enzymatic cleavage of conjugates, solid-phase extraction, and trimethylsilylation.[6] The limit of detection for parent alkaloids using this method has been reported to be 100 ng/mL.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of paynantheine and other Kratom alkaloids from validated analytical methods.

Table 1: LC-MS/MS Method Validation Parameters for Paynantheine

Parameter Value Reference
Linearity Range 1–200 ng/mL [3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL [5]
Upper Limit of Quantification (ULOQ) 400 ng/mL [5]
Extraction Efficiency 63-96% [7]
Inter-day Accuracy 98.4 to 113% of nominal [5]

| Inter-day Imprecision | 3.9 to 14.7% (CV) |[5] |

Table 2: General GC-MS Method Parameters for Kratom Alkaloids

Parameter Value Reference

| Limit of Detection (LOD) | 100 ng/mL (for parent alkaloids) |[4][6] |

Experimental Protocols

Protocol 1: Urine Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of Kratom alkaloids from urine.[3][8]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., mitragynine-d3)

  • 0.1 M Acetate buffer (pH 5.0)

  • Methanol

  • Deionized water

  • 2% Ammonium hydroxide in methanol/water (5/95, v/v)

  • 2% Ammonium hydroxide in methanol/water (50/50, v/v)

  • Solid-Phase Extraction (SPE) cartridges (e.g., HyperSep Retain PEP 30 mg)

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine, add 1 mL of 0.1 M acetate buffer (pH 5.0) and an appropriate amount of internal standard.

  • Vortex the sample briefly.

  • Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate the SPE cartridge with 1 mL of deionized water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 500 µL of 2% ammonia in methanol/water (5/95, v/v).

  • Wash the cartridge again with 500 µL of 2% ammonia in methanol/water (50/50, v/v).

  • Elute the analytes with 2 x 250 µL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase A and B).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps urine 1. Urine Sample (1 mL) add_buffer_is 2. Add Acetate Buffer and Internal Standard urine->add_buffer_is vortex 3. Vortex add_buffer_is->vortex condition 4. Condition Cartridge (Methanol) equilibrate 5. Equilibrate Cartridge (Water) condition->equilibrate load 6. Load Sample equilibrate->load wash1 7. Wash 1 (5% Methanol/Ammonia) load->wash1 wash2 8. Wash 2 (50% Methanol/Ammonia) wash1->wash2 elute 9. Elute (Methanol) wash2->elute evaporate 10. Evaporate to Dryness elute->evaporate reconstitute 11. Reconstitute evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis LCMS_Workflow cluster_lc UPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis sample 1. Reconstituted Sample injection 2. Inject 5 µL sample->injection column 3. Chromatographic Separation (Acquity BEH C18) injection->column gradient 4. Gradient Elution column->gradient esi 5. Electrospray Ionization (ESI+) gradient->esi mrm 6. Multiple Reaction Monitoring (MRM) esi->mrm detection 7. Detection of Paynantheine mrm->detection quantification 8. Quantification detection->quantification reporting 9. Report Results quantification->reporting Paynantheine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Paynantheine Paynantheine O_demethylation O-demethylation Paynantheine->O_demethylation Carboxylation Carboxylation Paynantheine->Carboxylation Dihydroxylation Dihydroxylation Paynantheine->Dihydroxylation Glucuronidation Glucuronidation O_demethylation->Glucuronidation Sulfation Sulfation O_demethylation->Sulfation Carboxylation->Glucuronidation Carboxylation->Sulfation Dihydroxylation->Glucuronidation Dihydroxylation->Sulfation Metabolites Excreted Metabolites (Urine) Glucuronidation->Metabolites Sulfation->Metabolites

References

The Role of Paynantheine-d3 in Advancing Drug Metabolism and Disposition Studies

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The use of isotopically labeled internal standards is a cornerstone of modern bioanalysis, providing the accuracy and precision required for robust drug metabolism and pharmacokinetic (DMPK) studies. Paynantheine-d3, a deuterated analog of the major Kratom alkaloid Paynantheine, is a critical tool for researchers in this field. This application note provides detailed protocols and data on the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays for the quantitative analysis of Paynantheine in biological matrices.

Introduction to Paynantheine and the Need for a Reliable Internal Standard

Paynantheine is one of the most abundant alkaloids found in the leaves of the Mitragyna speciosa (Kratom) tree. With the increasing interest in the pharmacological effects of Kratom alkaloids, it is crucial to have validated analytical methods to characterize their absorption, distribution, metabolism, and excretion (ADME) properties.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2][3][4][5] They exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior in the mass spectrometer effectively compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[1][5]

Application 1: In Vitro Metabolic Stability Assessment of Paynantheine

The in vitro metabolic stability of a compound is a key parameter in early drug discovery, providing an indication of its susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). This information helps in predicting the in vivo hepatic clearance of the drug.

Experimental Protocol: Metabolic Stability of Paynantheine in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Paynantheine in HLM.

Materials:

  • Paynantheine

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Paynantheine in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).

    • In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL) and the Paynantheine solution in phosphate buffer.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (ACN) with a known concentration of the internal standard, this compound. The ACN to sample ratio should be sufficient to precipitate proteins (e.g., 3:1 v/v).

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the quenched samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Paynantheine to this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Paynantheine remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Quantitative Data: Metabolic Stability of a Compound in Liver Microsomes (Illustrative Data)
SpeciesIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse Liver Microsomes21.464.9
Human Liver Microsomes48.128.8
Data is for a compound referred to as "PA" and is for illustrative purposes.[1]

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_pay Paynantheine Stock Solution mix Combine Paynantheine & HLM Pre-incubate at 37°C prep_pay->mix prep_hlm HLM Suspension prep_hlm->mix prep_nadph NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction mix->start_reaction sampling Collect Aliquots at Time Points start_reaction->sampling quench Quench with ACN + this compound (IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Caption: Workflow for determining the in vitro metabolic stability of Paynantheine.

Application 2: Bioanalytical Method for Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated by the body. Accurate quantification of the drug in biological fluids like plasma is critical for determining key PK parameters.

Experimental Protocol: LC-MS/MS Quantification of Paynantheine in Human Plasma

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Paynantheine in human plasma using this compound as an internal standard.

Materials:

  • Paynantheine and this compound analytical standards

  • Blank human plasma

  • Acetonitrile (ACN)

  • Formic acid

  • Water, HPLC grade

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Paynantheine and this compound in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking blank human plasma with known concentrations of Paynantheine.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (calibration standard, QC, or study sample), add 150 µL of ACN containing this compound (internal standard).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Paynantheine: Precursor ion → Product ion (e.g., m/z 397.2 → 136.1)

      • This compound: Precursor ion → Product ion (e.g., m/z 400.2 → 136.1)

  • Method Validation:

    • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data: Bioanalytical Method Validation Parameters (Illustrative)

The following table provides an example of the acceptance criteria and typical results for the validation of a bioanalytical method.

Validation ParameterAcceptance CriteriaTypical Result
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.998
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% for LLOQ)2.5 - 8.1%
Inter-day Precision (CV%) ≤ 15% (≤ 20% for LLOQ)3.2 - 9.5%
Intra-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.6 to 7.8%
Inter-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)-4.1 to 6.2%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-thaw, Bench-top, Long-term) % Change within ±15%Stable

Logical Flow of Bioanalytical Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation cluster_app Application dev_lc Optimize LC Conditions (Column, Mobile Phase, Gradient) dev_ms Optimize MS Parameters (MRM Transitions, Voltages) dev_lc->dev_ms dev_sample Develop Sample Preparation (e.g., Protein Precipitation) dev_ms->dev_sample val_linearity Linearity & Range dev_sample->val_linearity val_accuracy Accuracy & Precision val_linearity->val_accuracy val_selectivity Selectivity & Specificity val_accuracy->val_selectivity val_matrix Matrix Effect val_selectivity->val_matrix val_recovery Recovery val_matrix->val_recovery val_stability Stability val_recovery->val_stability app_pk Analysis of Samples from Pharmacokinetic Studies val_stability->app_pk

Caption: Key stages in the development and validation of a bioanalytical method.

Application 3: Pharmacokinetic Profiling of Paynantheine in Humans

A validated bioanalytical method utilizing this compound as an internal standard can be applied to determine the pharmacokinetic profile of Paynantheine in humans following oral administration.

Human Pharmacokinetic Parameters of Paynantheine

The following table summarizes the pharmacokinetic parameters of Paynantheine observed in a clinical study involving healthy adult participants who received a single oral dose of a Kratom product.

ParameterMedian Value (Range)
Cmax (ng/mL) 4.8 (2.5 - 10.1)
Tmax (h) 1.5 (1.0 - 2.0)
AUCinf (ng*h/mL) 49.6 (23.9 - 118)
t½ (h) 24.0 (16.4 - 44.9)
Data from a study where participants received a single low dose (2 g) of a well-characterized kratom product.[6]

Signaling Pathways Potentially Modulated by Paynantheine

G cluster_opioid Opioid System cluster_serotonergic Serotonergic System cluster_adrenergic Adrenergic System cluster_effects Potential Downstream Effects Paynantheine Paynantheine mu_receptor μ-Opioid Receptor Paynantheine->mu_receptor Antagonist kappa_receptor κ-Opioid Receptor Paynantheine->kappa_receptor Antagonist ht1a_receptor 5-HT1A Receptor Paynantheine->ht1a_receptor High Affinity ht2b_receptor 5-HT2B Receptor Paynantheine->ht2b_receptor Moderate Activity alpha2_receptor α2-Adrenergic Receptor Paynantheine->alpha2_receptor Interaction analgesia Analgesic Modulation mu_receptor->analgesia kappa_receptor->analgesia mood Mood Regulation ht1a_receptor->mood autonomic Autonomic Balance alpha2_receptor->autonomic

Caption: Potential signaling pathways modulated by Paynantheine.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Paynantheine in various biological matrices. Its use as an internal standard in LC-MS/MS assays allows for the reliable determination of key DMPK parameters, such as metabolic stability and pharmacokinetic profiles. The protocols and data presented in this application note provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a better understanding of the disposition and potential therapeutic effects of this important Kratom alkaloid.

References

Application Notes and Protocols: Paynantheine-d3 in the Study of Alcohol Consumption Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of the Mitragyna speciosa (kratom) plant, has emerged as a compound of interest in preclinical studies for the reduction of alcohol consumption.[1][2][3] While research has primarily focused on the parent compound, Paynantheine, the use of its deuterated analog, Paynantheine-d3, is critical for quantitative bioanalytical assays. The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule that can be differentiated from the endogenous compound by mass spectrometry. This makes this compound an ideal internal standard for pharmacokinetic (PK) and pharmacodynamic (PD) studies, ensuring accurate quantification of Paynantheine in biological matrices. These notes provide an overview of the current research on Paynantheine's effects on alcohol intake, its proposed mechanism of action, and detailed protocols for relevant preclinical models.

Mechanism of Action

Paynantheine's effect on alcohol consumption is believed to be mediated through its interaction with the opioid system, but in a manner distinct from traditional opioids.[4][5] It acts as a competitive antagonist at μ (mu)- and κ (kappa)-opioid receptors.[4][6] However, studies suggest its alcohol-reducing effects are primarily mediated through the δ (delta)-opioid receptor.[2][3][7] Some kratom alkaloids have been shown to be G-protein biased ligands at opioid receptors, which may contribute to their therapeutic effects with a potentially lower risk of adverse effects compared to conventional opioids.[2][8] Additionally, Paynantheine exhibits a strong affinity for serotonin receptors, particularly 5-HT1A, suggesting a multi-target mechanism that could contribute to its pharmacological profile.[6][9]

Signaling Pathway for Alcohol Consumption Reduction

cluster_alcohol Alcohol Consumption cluster_receptors Receptor Interaction cluster_outcome Outcome Paynantheine Paynantheine delta_OR δ-Opioid Receptor (δOR) Paynantheine->delta_OR Modulation mu_OR μ-Opioid Receptor (μOR) Paynantheine->mu_OR Antagonist kappa_OR κ-Opioid Receptor (κOR) Paynantheine->kappa_OR Antagonist serotonin_R Serotonin Receptors (e.g., 5-HT1A) Paynantheine->serotonin_R Modulation Reduced_Alcohol_Intake Reduced Alcohol Intake delta_OR->Reduced_Alcohol_Intake Primary Pathway

Caption: Proposed mechanism of Paynantheine in reducing alcohol intake.

Preclinical Efficacy in Alcohol Consumption Models

Studies utilizing mouse models of alcohol consumption have demonstrated that Paynantheine can significantly reduce voluntary alcohol intake.[3] The primary model used in these investigations is the two-bottle choice paradigm.

Summary of Quantitative Data
CompoundDoses (mg/kg, i.p.)Animal ModelKey FindingsReference
Paynantheine10 and 30C57BL/6 MiceReduced alcohol intake in a two-bottle choice paradigm.[3]
7-hydroxypaynantheineNot specifiedC57BL/6N WT and δOR knockout miceDose-dependently decreased voluntary alcohol consumption in WT but not δOR KO mice.[7][10]
Speciogynine30C57BL/6 MiceReduced alcohol intake.[3]
7-hydroxymitragynine3 and 10C57BL/6 MiceReduced alcohol intake, with a more pronounced effect than other tested alkaloids.[3]

Experimental Protocols

Two-Bottle Choice Paradigm for Voluntary Alcohol Consumption

This protocol is a standard method for assessing the voluntary alcohol consumption in rodents and is based on methodologies described in studies evaluating kratom alkaloids.[7][11]

Objective: To evaluate the effect of Paynantheine on voluntary alcohol consumption.

Materials:

  • Male C57BL/6 mice

  • Standard mouse housing with two sipper tubes per cage

  • Ethanol (e.g., 10% v/v in tap water)

  • Tap water

  • Paynantheine (dissolved in an appropriate vehicle)

  • Vehicle control solution

  • This compound (for bioanalytical internal standard)

  • Standard laboratory equipment (scales, pipettes, etc.)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimation and Habituation:

    • House mice individually and allow them to acclimate to the housing conditions for at least one week.

    • Habituate the mice to the two-bottle choice setup by providing them with two bottles of tap water for several days.

  • Induction of Alcohol Consumption:

    • Replace one of the water bottles with a bottle containing 10% (v/v) ethanol.

    • Provide continuous access to both the ethanol solution and the water bottle.

    • Measure the fluid consumption from each bottle daily for at least two weeks to establish a stable baseline of alcohol preference and intake. The position of the bottles should be switched daily to avoid place preference.

  • Drug Administration and Testing:

    • Once a stable baseline is achieved, administer Paynantheine (e.g., 10 or 30 mg/kg, intraperitoneally) or the vehicle control.

    • Return the animals to their cages with the two bottles and measure fluid consumption over a specified period (e.g., 2-4 hours).

  • Data Analysis:

    • Calculate the alcohol intake (g/kg body weight) and alcohol preference (volume of alcohol consumed / total volume of fluid consumed).

    • Compare the results between the Paynantheine-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

  • Pharmacokinetic Analysis (Optional but Recommended):

    • At predetermined time points after Paynantheine administration, collect blood samples.

    • Process the samples to extract plasma.

    • Use a validated LC-MS/MS method with this compound as an internal standard to quantify the concentration of Paynantheine in the plasma. This will help correlate the behavioral effects with the systemic exposure to the compound.

Experimental Workflow

cluster_setup Phase 1: Setup cluster_testing Phase 2: Testing cluster_analysis Phase 3: Analysis Acclimation Acclimation & Habituation (1 week) Baseline Establish Baseline Alcohol Consumption (2 weeks) Acclimation->Baseline Dosing Administer Paynantheine or Vehicle (i.p.) Baseline->Dosing Measurement Measure Alcohol & Water Intake (2-4 hours) Dosing->Measurement PK_Analysis Pharmacokinetic Analysis (LC-MS/MS with this compound) Dosing->PK_Analysis Blood Sampling Behavioral Behavioral Data Analysis (Intake & Preference) Measurement->Behavioral Correlation Correlate PK with Behavioral Effects Behavioral->Correlation PK_Analysis->Correlation

Caption: Workflow for a preclinical study of Paynantheine on alcohol intake.

Receptor Binding Assays

To further characterize the pharmacological profile of Paynantheine and its analogs, competitive radioligand binding assays are essential.

Objective: To determine the binding affinity (Ki) of Paynantheine for opioid and serotonin receptors.

General Protocol Outline:

  • Prepare cell membrane homogenates expressing the receptor of interest (e.g., human recombinant δ-opioid receptors).

  • Incubate the membrane homogenates with a specific radioligand (e.g., [3H]-naltrindole for δ-opioid receptors) and varying concentrations of the test compound (Paynantheine).

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Paynantheine Receptor Binding Affinities (Ki)
ReceptorBinding Affinity (Ki)ActivityReference
μ-Opioid Receptor (MOR)~0.41 µMCompetitive Antagonist[6][12]
κ-Opioid Receptor (KOR)~2.6 µMCompetitive Antagonist[6][12]
δ-Opioid Receptor (DOR)~4.3 µM (rodent), no measurable binding <10 µM (human)-[12]
5-HT1A~32 nMHigh Affinity[6]
5-HT2BSub-micromolar binding reportedHigh Affinity[6]

Conclusion and Future Directions

Paynantheine demonstrates potential as a novel therapeutic agent for alcohol use disorder.[2][3] Its unique pharmacological profile, particularly its antagonist activity at μ- and κ-opioid receptors and its modulatory effects at δ-opioid and serotonin receptors, warrants further investigation.[2][4][6][9] Future research should focus on elucidating the precise downstream signaling pathways involved in its alcohol-reducing effects, conducting more extensive pharmacokinetic and toxicological studies, and exploring the therapeutic potential of its derivatives.[7][10] The use of deuterated standards like this compound will be indispensable for the rigorous quantitative analysis required in these future preclinical and potential clinical studies.

References

Application Notes and Protocols for Paynantheine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paynantheine, a prominent indole alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa), has garnered significant interest within the scientific community.[1][2] Unlike the primary psychoactive alkaloid in Kratom, mitragynine, Paynantheine exhibits a distinct pharmacological profile.[2] It functions as a competitive antagonist at μ (mu) and κ (kappa) opioid receptors while demonstrating a strong affinity for serotonin receptors, particularly the 5-HT₁A subtype.[1][3] This polypharmacology suggests that Paynantheine may act as a modulator of the overall effects of Kratom, potentially influencing mood, pain perception, and autonomic function through non-opioid pathways.[1] Understanding the precise receptor binding characteristics of Paynantheine is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

These application notes provide detailed protocols for conducting receptor binding assays to characterize the interaction of Paynantheine with its primary molecular targets. The included methodologies are designed to be adaptable for use in various research and drug discovery settings.

Quantitative Data Summary

The following table summarizes the known binding affinities of Paynantheine for various receptors, as determined by radioligand binding assays. This data provides a quantitative basis for designing and interpreting receptor binding experiments.

Receptor SubtypeBinding Affinity (Ki)Notes
Opioid Receptors
μ-Opioid Receptor (MOR)~410 nM[4]Acts as a competitive antagonist.[3]
κ-Opioid Receptor (KOR)~2.6 µM[1]Acts as a competitive antagonist.[3]
δ-Opioid Receptor (DOR)No measurable binding (<10 µM)[1]
Serotonin (5-HT) Receptors
5-HT₁A~32 nM[1][5]High affinity.[1] Paynantheine acts as an agonist at this receptor.[6][7]
5-HT₂BSub-micromolar binding reported[1]Paynantheine acts as an agonist at this receptor.[6][7]
5-HT₂A~815 nM[6]Moderate affinity.[6]
5-HT₇~870 nM[6]Moderate affinity.[6]

Experimental Protocols

The following protocols describe the methodology for determining the binding affinity of Paynantheine at its primary receptor targets using a competitive radioligand binding assay. This technique measures the ability of a test compound (Paynantheine) to displace a known radiolabeled ligand from its receptor.

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors (μ, κ, and δ)

1. Materials and Reagents:

  • Receptor Source: Commercially available cell membranes expressing human μ, κ, or δ opioid receptors (e.g., from CHO or HEK293 cells).

  • Radioligands:

    • For μ-opioid receptor: [³H]-DAMGO (a selective MOR agonist).

    • For κ-opioid receptor: [³H]-U69,593 (a selective KOR agonist).

    • For δ-opioid receptor: [³H]-Naltrindole (a selective DOR antagonist).

  • Paynantheine: Purified Paynantheine of known concentration.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Plate Reader: Scintillation counter.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of Paynantheine in assay buffer to cover a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the cell membranes in assay buffer to a concentration that provides a sufficient signal-to-noise ratio (to be determined empirically, typically 10-50 µg of protein per well).

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the respective receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (Naloxone), 50 µL of radioligand solution, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each Paynantheine dilution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the Paynantheine concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Paynantheine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT₁A)

This protocol is similar to the opioid receptor binding assay, with modifications to the specific reagents used.

1. Materials and Reagents:

  • Receptor Source: Commercially available cell membranes expressing the human 5-HT₁A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT₁A receptor agonist).

  • Paynantheine: Purified Paynantheine of known concentration.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₁A antagonist (e.g., 10 µM WAY-100635).

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Plate Reader: Scintillation counter.

2. Experimental Procedure and Data Analysis:

Follow the same steps as outlined in Protocol 1, substituting the appropriate reagents for the 5-HT₁A receptor assay.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways affected by Paynantheine and the general workflow of a competitive receptor binding assay.

Paynantheine_Signaling_Pathways cluster_opioid Opioid Receptors cluster_serotonin Serotonin Receptors Paynantheine Paynantheine MOR μ-Opioid Receptor Paynantheine->MOR Antagonist KOR κ-Opioid Receptor Paynantheine->KOR Antagonist HT1A 5-HT₁A Paynantheine->HT1A Agonist HT2B 5-HT₂B Paynantheine->HT2B Agonist G_protein_inhibition Inhibition of G-protein Signaling MOR->G_protein_inhibition KOR->G_protein_inhibition G_protein_activation Activation of G-protein Signaling HT1A->G_protein_activation HT2B->G_protein_activation Cellular_Response_Opioid Modulation of Pain Perception G_protein_inhibition->Cellular_Response_Opioid Cellular_Response_Serotonin Modulation of Mood & Behavior G_protein_activation->Cellular_Response_Serotonin

Caption: Paynantheine's dual antagonism at opioid receptors and agonism at serotonin receptors.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Paynantheine Mixture Receptor_Prep->Incubation Ligand_Prep Radioligand Preparation Ligand_Prep->Incubation Test_Compound_Prep Paynantheine Serial Dilutions Test_Compound_Prep->Incubation Filtration Vacuum Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Data Analysis: IC₅₀ and Ki Determination Counting->Analysis

Caption: Workflow of a competitive radioligand receptor binding assay.

References

Troubleshooting & Optimization

Technical Support Center: Paynantheine-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal intensity of Paynantheine-d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

Paynantheine is one of the most abundant alkaloids in the plant Mitragyna speciosa (kratom). [1]this compound is a stable isotope-labeled (SIL) version of Paynantheine, where three hydrogen atoms have been replaced with deuterium. In quantitative LC-MS/MS analysis, SIL internal standards (IS) like this compound are considered the gold standard. [2][3]They are used to normalize for variations during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of quantification. [4]

Q2: What are the primary causes of low signal intensity for this compound?

Low signal intensity in mass spectrometry is a common issue that can stem from several factors. [5]The most frequent causes include:

  • Ion Suppression: This is a major concern where co-eluting matrix components interfere with the ionization of the target analyte, reducing its signal. [6][7][8]

  • Suboptimal Ion Source Parameters: Incorrect settings for parameters like capillary voltage, gas flows, and temperatures can lead to inefficient ion generation and transmission. [9][10]

  • Inefficient Chromatographic Separation: Poor peak shape or co-elution with interfering compounds can significantly diminish signal intensity. [8]

  • Improper Sample Preparation: The presence of salts, phospholipids, or other contaminants from the sample matrix can suppress the signal. [11][12][13]

  • Inappropriate Mobile Phase Composition: The pH, organic solvent, and additives in the mobile phase can drastically affect ionization efficiency. [14][15]

Q3: How does ion suppression specifically affect a deuterated internal standard like this compound?

Ion suppression occurs when other molecules in the sample compete with the analyte for ionization. [6]While a deuterated internal standard is designed to co-elute with and behave similarly to the unlabeled analyte, its signal can also be suppressed. If the analyte and the internal standard do not experience the exact same degree of suppression, the quantitative accuracy will be compromised. [3]This can happen if they are not perfectly co-eluted. [3]

Q4: Can the concentration of the internal standard itself affect signal intensity and linearity?

Yes. If the concentration of this compound is too high, it can lead to detector saturation or non-linear responses. [16]Conversely, if it's too low, the signal may be weak and susceptible to background noise. A common practice is to use an internal standard concentration that provides a signal roughly mid-way up the calibration curve of the analyte. [16]

Troubleshooting Guide

This section provides systematic steps to diagnose and resolve low signal intensity for this compound.

Problem: Low or Unstable Signal for this compound

The following workflow can help identify the root cause of poor signal intensity.

G cluster_0 A Low Signal Intensity Observed B Check MS Instrument Performance A->B C Optimize ESI Source Parameters B->C Fails D Review LC Method B->D Passes I Signal Improved? C->I E Optimize Mobile Phase D->E Mobile Phase Issue F Improve Chromatographic Separation D->F Separation Issue G Evaluate Sample Preparation D->G Passes E->I F->I H Implement Advanced Cleanup G->H Fails H->I J Method Optimized I->J Yes K Consult Instrument Specialist I->K No

Caption: Troubleshooting workflow for low signal intensity.

Step 1: Verify Mass Spectrometer Performance

Before troubleshooting the method, ensure the instrument is performing correctly.

  • Action: Perform a system suitability test or a direct infusion of a known standard (like the this compound solution) into the mass spectrometer. [17]

  • Expected Outcome: A strong, stable signal should be observed. If not, the issue may be with the instrument itself (e.g., dirty ion source, detector issue).

  • Troubleshooting:

    • Clean the ion source weekly to remove sample residues and contaminants. [18]

    • Regularly tune and calibrate the mass spectrometer using appropriate standards to ensure it's operating at peak performance. [5]

Step 2: Optimize Electrospray Ionization (ESI) Source Parameters

ESI parameters are critical for efficient ionization and subsequent detection. [19][20]

  • Action: Systematically optimize key ESI source parameters. A Design of Experiments (DoE) approach can efficiently identify optimal settings and their interactions. [19][20]

  • Key Parameters to Optimize:

    • Capillary Voltage: A typical starting range is 3–5 kV for positive mode. [10]Too high a voltage can cause fragmentation. [10]

    • Gas Temperatures (Nebulizing and Drying): These are crucial for solvent evaporation. Higher temperatures may be needed for highly aqueous mobile phases but can degrade thermally labile compounds. [9]

    • Gas Flow Rates (Nebulizing and Drying): These assist in droplet formation and desolvation. [19]

    • Sprayer Position: Optimizing the sprayer's position relative to the sampling cone can significantly improve signal quality. [21]

  • Experimental Protocol: See Protocol 1: ESI Source Optimization .

  • Data Presentation:

    ParameterInitial ValueOptimized ValueSignal Intensity (Counts)
    Capillary Voltage3.5 kV4.2 kV1.5 x 10^5 -> 4.8 x 10^5
    Nebulizer Gas35 psi45 psi4.8 x 10^5 -> 6.2 x 10^5
    Drying Gas Flow10 L/min12 L/min6.2 x 10^5 -> 7.1 x 10^5
    Drying Gas Temp300 °C325 °C7.1 x 10^5 -> 7.5 x 10^5

    Illustrative data showing signal improvement after optimization.

Step 3: Evaluate and Optimize the Mobile Phase

The mobile phase composition directly influences analyte retention and ionization efficiency. [22]

  • Action: Assess the current mobile phase and test modifiers to improve the ionization of Paynantheine, which is a basic compound.

  • Troubleshooting:

    • pH: For basic compounds like alkaloids, using a mobile phase with a low pH (e.g., adding 0.1% formic acid) can promote protonation and enhance the signal in positive ESI mode. [23]

    • Organic Solvent: Acetonitrile often provides better chromatographic performance, but methanol can sometimes lead to better desolvation and sensitivity. [9]

    • Additives: Ammonium formate or ammonium acetate are common MS-friendly buffers that can improve peak shape and signal consistency. [14][15]Avoid non-volatile buffers like phosphate. [13]

  • Experimental Protocol: See Protocol 2: Mobile Phase Optimization .

Step 4: Improve Chromatographic Separation

Good chromatography is essential to separate the analyte from matrix interferences that cause ion suppression. [8]

  • Action: Evaluate the peak shape and retention time of this compound.

  • Troubleshooting:

    • Co-elution with Matrix: If ion suppression is suspected, modify the gradient to shift the retention time of this compound away from the regions of suppression. [7]A post-column infusion experiment can identify these regions. [12]

    • Analyte-IS Separation: Deuterated standards can sometimes elute slightly earlier than their unlabeled counterparts on reversed-phase columns. [3]Use a column with slightly lower resolution or adjust the mobile phase to ensure complete co-elution, which is critical for accurate correction of matrix effects. [3]

    • Metal Adsorption: Some compounds can chelate with metal surfaces in standard stainless steel columns, leading to poor peak shape and signal loss. [24]If other strategies fail, consider using a metal-free or PEEK-lined column. [24]

Step 5: Refine Sample Preparation

A clean sample is paramount for minimizing matrix effects. [11][25]

  • Action: Review the current sample preparation method for its effectiveness in removing interfering substances like phospholipids and salts.

  • Troubleshooting:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interferences and concentrating the analyte, often leading to significant improvements in signal intensity. [12]

  • Experimental Protocol: See Protocol 3: Comparative Sample Preparation .

  • Data Presentation:

    Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Final Signal Intensity (Counts)
    Protein Precipitation95%-65%2.1 x 10^5
    Liquid-Liquid Extraction88%-30%5.3 x 10^5
    Solid-Phase Extraction92%-10%7.9 x 10^5

    Illustrative data comparing the effectiveness of different cleanup methods.

G cluster_0 Cause & Effect for Low Signal cluster_1 cluster_2 cluster_3 Result Low Signal Intensity Ion_Source->Result Inefficient Ionization IS1 Suboptimal Voltage IS2 Incorrect Gas Flow IS3 Wrong Temperature Chroma->Result Poor Analyte Presentation C1 Poor Peak Shape C2 Co-elution with Matrix C3 Suboptimal Mobile Phase Sample->Result Matrix Effects S1 Ion Suppression S2 High Salt Content S3 Phospholipids

Caption: Key factors contributing to low signal intensity.

Experimental Protocols

Protocol 1: ESI Source Optimization

  • Objective: To determine the optimal ESI source parameters for this compound.

  • Materials: this compound standard solution (e.g., 100 ng/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

  • Methodology:

    • Set up a direct infusion of the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

    • Set the mass spectrometer to monitor the specific MRM transition for this compound.

    • Vary one parameter at a time while keeping others constant. Record the signal intensity for each setting.

      • Capillary Voltage: Test in 0.2 kV increments (e.g., from 3.0 to 5.0 kV).

      • Nebulizer Gas Pressure: Test in 5 psi increments.

      • Drying Gas Flow: Test in 1 L/min increments.

      • Drying Gas Temperature: Test in 25 °C increments.

    • Identify the value for each parameter that yields the maximum signal intensity.

    • Perform a final run with all parameters set to their optimized values to confirm the overall signal improvement.

Protocol 2: Mobile Phase Optimization

  • Objective: To evaluate the effect of mobile phase additives on this compound signal intensity.

  • Materials: this compound standard solution, HPLC-grade water, acetonitrile, formic acid, and ammonium formate.

  • Methodology:

    • Prepare three different mobile phase sets. Mobile Phase A is the aqueous component, and B is the organic.

      • Set 1 (Control): A: Water, B: Acetonitrile.

      • Set 2 (Acidic): A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid.

      • Set 3 (Buffered): A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid.

    • Using a standardized LC gradient and the optimized ESI source parameters, inject a consistent amount of this compound standard.

    • Analyze the peak intensity and peak shape for each mobile phase set.

    • Compare the results to determine which mobile phase provides the best performance.

Protocol 3: Comparative Sample Preparation

  • Objective: To compare the effectiveness of different sample cleanup techniques on reducing matrix effects.

  • Materials: Blank matrix (e.g., plasma), this compound standard, acetonitrile, methyl tert-butyl ether (MTBE), and a suitable SPE cartridge.

  • Methodology:

    • Spike the blank matrix with a known concentration of this compound.

    • Divide the spiked matrix into three aliquots.

    • Aliquot 1 (PPT): Add 3 parts cold acetonitrile, vortex, centrifuge, and analyze the supernatant.

    • Aliquot 2 (LLE): Add a suitable organic solvent (e.g., MTBE), vortex, centrifuge, separate the organic layer, evaporate, and reconstitute.

    • Aliquot 3 (SPE): Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte.

    • Analyze the final extracts from all three methods by LC-MS/MS.

    • Compare the signal intensity of this compound from each method to a clean standard prepared in solvent to assess both recovery and matrix effects.

References

Technical Support Center: Paynantheine-d3 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paynantheine-d3. Our aim is to address common issues encountered during sample preparation for analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of Paynantheine, an alkaloid found in the plant Mitragyna speciosa (Kratom). Its primary application is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, for the accurate determination of Paynantheine in biological and other matrices. The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be distinguished from the endogenous analyte while exhibiting similar chemical and physical properties during sample extraction and analysis.

Q2: How should this compound be stored to ensure its stability?

To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. For long-term storage, temperatures of -20°C or -80°C are advisable.[1][2] Exposure to light and elevated temperatures can potentially lead to degradation. Once in solution, the stability of the analyte in the specific solvent and storage conditions should be validated, as degradation can occur in processed samples.[2][3]

Q3: What are the most common extraction techniques for Paynantheine from biological matrices?

The most common extraction techniques for Paynantheine and other Kratom alkaloids from biological matrices such as plasma and urine include:

  • Protein Precipitation: This is a simple and rapid method often used for plasma samples. It involves adding a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE provides a more specific and cleaner extraction by using a solid sorbent to retain the analyte of interest while other matrix components are washed away.

The choice of method depends on the complexity of the matrix, the required sensitivity, and the analytical technique being used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for Paynantheine.Test a range of solvents with varying polarities (e.g., methanol, acetonitrile, ethyl acetate) to determine the most efficient one for your specific matrix. For Kratom alkaloids, methanol and ethanol are commonly used.[6][7][8]
Incomplete Cell Lysis (for plant material): The plant cell walls may not be sufficiently disrupted to release the alkaloids.Employ mechanical disruption methods such as sonication or homogenization in addition to solvent extraction.[9]
Suboptimal pH: The pH of the extraction solution can significantly impact the recovery of alkaloids.Adjust the pH of the sample and extraction solvent. Alkaloids are typically more soluble in acidic aqueous solutions and more soluble in organic solvents under basic conditions. An acid-base extraction can be an effective strategy.[7]
High Variability in Quantification Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound and the analyte in the mass spectrometer, leading to inaccurate results.[10]- Improve sample cleanup using a more selective extraction method like SPE.- Optimize chromatographic conditions to separate the analyte and internal standard from interfering matrix components.- Evaluate for differential matrix effects between the analyte and the deuterated internal standard.[10][11]
Chromatographic Separation of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[11][12] If this separation is significant and coincides with a region of varying matrix effects, it can lead to inconsistent quantification.- Adjust the chromatographic gradient to ensure co-elution of Paynantheine and this compound.- Consider using a C13-labeled internal standard if available, as they tend to have closer retention times to the native analyte.[11]
Inconsistent Sample Volume/Handling: Minor variations in sample and internal standard volumes can introduce significant errors.Use calibrated pipettes and ensure consistent sample handling procedures across all samples, calibrators, and quality controls.
Poor Peak Shape in Chromatography Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for the analyte.Optimize the mobile phase composition, including the organic modifier and any additives (e.g., formic acid, ammonium formate) to improve peak shape.
Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.Dilute the sample or use a column with a higher loading capacity.
Column Contamination: Buildup of matrix components on the column can degrade performance.Use a guard column and implement a column washing procedure between analytical runs.
Presence of Interfering Peaks Contamination: Contamination from glassware, solvents, or other lab equipment.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.
Metabolites or Isomers: The analytical method may not be specific enough to resolve Paynantheine from its metabolites or isomers.Develop a more selective mass spectrometry method (e.g., using different precursor/product ion transitions) or improve chromatographic separation.

Quantitative Data Summary

The following tables summarize quantitative data from validated LC-MS/MS methods for the analysis of Paynantheine and other Kratom alkaloids.

Table 1: Method Validation Parameters for Kratom Alkaloids in Human Plasma

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Inter-day Accuracy (% of nominal)Inter-day Imprecision (% CV)Reference
Paynantheine0.540098.4 - 1133.9 - 14.7[4][5]
Mitragynine0.540098.4 - 1133.9 - 14.7[4][5]
7-OH-mitragynine0.540098.4 - 1133.9 - 14.7[4][5]
Speciogynine0.540098.4 - 1133.9 - 14.7[4][5]
Speciociliatine0.540098.4 - 1133.9 - 14.7[4][5]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

Protocol: Extraction of Paynantheine from Human Plasma using Protein Precipitation

This protocol is a general guideline for the extraction of Paynantheine and other Kratom alkaloids from human plasma for LC-MS/MS analysis, based on commonly reported methods.[4][5]

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

  • LC-MS vials

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample. The concentration of the internal standard should be appropriate for the expected analyte concentration range.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample.

  • Analysis: Transfer the final extract to an LC-MS vial for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Cleanup Sample Cleanup (e.g., Centrifugation) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for this compound sample preparation and analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Paynantheine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Paynantheine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chromatographic separation of Paynantheine and its isomers?

The primary challenges in separating Paynantheine and its isomers, such as speciogynine and speciociliatine, stem from their structural similarity as diastereomers.[1] This often leads to co-elution or poor resolution, resulting in broad peaks and the inability to achieve baseline separation.[1] Additionally, as with many indole alkaloids, peak tailing can be a significant issue due to the interaction of the basic nitrogen-containing compounds with residual silanol groups on the stationary phase.[2]

Q2: Which type of chromatography column is most effective for separating Paynantheine isomers?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.[1] C18 columns are widely used and have demonstrated good performance.[1][3][4] Specifically, Acquity BEH C18 columns and those with embedded polar groups (EPGs) have shown excellent results in achieving baseline separation of Paynantheine and other Kratom alkaloids.[1][3] For particularly challenging separations of stereoisomers, chiral stationary phases, such as those based on cyclodextrin, can be considered, although diastereomers should generally be separable on achiral systems.[5]

Q3: What are the recommended mobile phase compositions for optimal separation?

A combination of acetonitrile and an aqueous buffer is typically used. Ammonium acetate buffer is frequently employed to improve peak shape and achieve better separation.[1][3] The concentration and pH of the buffer are critical parameters to optimize. For example, a mobile phase of 60% acetonitrile in water with 10 mM ammonium acetate has been shown to provide good peak form with baseline separation.[1] Another successful method utilized a gradient elution with acetonitrile and 10mM aqueous ammonium acetate buffer at pH 3.5.[3] The pH of the mobile phase can significantly impact the retention and selectivity of basic compounds like Paynantheine.

Q4: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing for basic compounds like Paynantheine is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. Here are several ways to address this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the basic analyte, which can sometimes improve peak shape. However, for basic compounds, a lower pH is generally more favorable for achieving symmetrical peaks.[6]

  • Use a Suitable Buffer: Incorporating a buffer like ammonium acetate can help to mask the residual silanol groups and improve peak symmetry.[1][3]

  • Employ a High-Purity Column: Modern, high-purity silica columns have a lower concentration of accessible silanol groups, which reduces tailing.

  • Consider an End-Capped Column: End-capping is a process that blocks most of the residual silanol groups.

  • Check for Column Contamination or Collapse: If tailing suddenly appears, the column may be contaminated or have collapsed. Flushing the column with a strong solvent or, if necessary, replacing it can resolve the issue.[6]

Q5: I am observing peak fronting. What is the likely cause?

Peak fronting is most commonly a result of sample overload.[6] This occurs when the concentration of the sample injected onto the column is too high, leading to a saturation of the stationary phase. To resolve this, try diluting your sample and injecting a smaller volume.

Q6: My baseline is drifting. What are the potential reasons and solutions?

Baseline drift can be caused by several factors:

  • Mobile Phase Issues: Incomplete mixing, contamination, or degradation of the mobile phase can cause the baseline to drift.[6] Ensure your mobile phase is well-mixed, prepared with high-purity solvents, and degassed.

  • Temperature Fluctuations: Changes in column temperature can lead to baseline drift. Using a column oven to maintain a constant temperature is recommended.[6]

  • Detector Issues: A dirty flow cell in the detector can also be a source of baseline drift. Flushing the flow cell with a strong, appropriate solvent can help.[6]

  • Column Equilibration: Insufficient column equilibration time before starting a run can also lead to a drifting baseline.

Q7: How can I improve the resolution between closely eluting Paynantheine isomers?

Improving the resolution between closely eluting peaks can be achieved by:

  • Optimizing the Mobile Phase: Fine-tuning the mobile phase composition, including the organic solvent percentage, buffer concentration, and pH, can significantly impact selectivity.

  • Adjusting the Temperature: Changing the column temperature can alter the selectivity of the separation.

  • Using a Longer Column: A longer column provides more theoretical plates, which can lead to better separation.[5]

  • Switching to a Different Stationary Phase: If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a phenyl or a polar-embedded phase column.[7][8]

Q8: Are Paynantheine and its isomers stable during analysis?

Paynantheine and other Mitragyna alkaloids are susceptible to degradation under certain conditions. They are known to be acid labile.[9][10] At alkaline pH, hydrolysis of the methyl ester can occur.[9] Temperature also plays a role, with greater degradation observed at elevated temperatures (above 40°C).[9][10] Therefore, it is crucial to control the pH and temperature of the samples and mobile phase to ensure the integrity of the analytes during the analysis. It is recommended to determine the indole alkaloid content within 24 hours of extraction.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Peaks - No sample injected- Detector off or not set to the correct wavelength- Incorrect mobile phase composition- Pump not delivering solvent- Verify injection volume and syringe placement- Check detector settings and lamp status- Confirm mobile phase preparation- Check for leaks and ensure the pump is primed and flowing
Broad Peaks - Column contamination- Column void or collapse- High dead volume in the system- Sample solvent incompatible with the mobile phase- Flush the column with a strong solvent- Replace the column- Check and minimize the length and diameter of tubing- Dissolve the sample in the mobile phase or a weaker solvent
Split Peaks - Column inlet frit partially blocked- Column void- Sample solvent effect- Backflush the column- Replace the column- Inject a smaller volume or dissolve the sample in the mobile phase
Unstable Retention Times - Inconsistent mobile phase preparation- Leaks in the system- Fluctuating column temperature- Insufficient column equilibration- Prepare fresh mobile phase and degas thoroughly- Check all fittings for leaks- Use a column oven- Ensure the column is fully equilibrated before injection
Ghost Peaks - Contamination in the injection port or column- Carryover from a previous injection- Clean the injection port- Flush the column with a strong solvent- Run blank injections to confirm carryover and improve the wash cycle

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Separation of Ten Kratom Alkaloids

This method is adapted from a validated procedure for the simultaneous quantification of ten key Kratom alkaloids, including Paynantheine.[3]

  • Instrumentation: Waters Acquity Class I UPLC with an Xevo TQ-S Micro triple quadrupole mass spectrometer.[3]

  • Column: Waters Acquity BEH C18 column (1.7 µm, 2.1 × 100 mm).[3]

  • Mobile Phase:

    • A: Aqueous ammonium acetate buffer (10mM, pH 3.5).[3]

    • B: Acetonitrile.[3]

  • Gradient Elution: A slow gradient method should be employed. (Specific gradient details should be optimized based on the specific instrument and isomer profile).

  • Flow Rate: 0.35 mL/min.[3]

  • Column Temperature: Not specified, but recommend starting at 40°C.

  • Injection Volume: Not specified, recommend starting with 1-5 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Total Analysis Time: Approximately 22.5 minutes.[3]

Protocol 2: HPLC-PDA Method for Separation of Four Major Indole Alkaloids

This method is based on a study that optimized the separation of four major indole alkaloids from Mitragyna speciosa.[1]

  • Instrumentation: A standard HPLC system with a Photodiode Array (PDA) detector.

  • Column: AQS C18, embedded polar groups (EPGs) C18 column.[1]

  • Mobile Phase: 60% acetonitrile in water with a 10 mM ammonium acetate buffer.[1]

  • Elution Mode: Isocratic.[1]

  • Flow Rate: Not specified, recommend starting at 1.0 mL/min.

  • Column Temperature: Not specified, recommend starting at ambient temperature and optimizing if needed.

  • Injection Volume: Not specified, recommend starting with 10-20 µL.

  • Detection: PDA detector, monitor at a wavelength appropriate for indole alkaloids (e.g., 225 nm).

  • Total Analysis Time: Less than 11 minutes.[1]

Quantitative Data Summary

Compound Retention Time (min) - Method 1 [3]Linearity Range (ng/mL) - Method 1 [3]Notes
Paynantheine13.521–200Major alkaloid in many Kratom products
Mitragynine13.771–200Major psychoactive alkaloid
Speciogynine15.451–200Diastereomer of Mitragynine
Speciociliatine18.031–200Diastereomer of Mitragynine
7-hydroxymitragynine4.751–200Potent opioid agonist, often present in low concentrations
Corynantheidine11.061–200Opioid antagonist

Method 1 refers to the UPLC-MS/MS protocol described above.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Setup cluster_analysis Analysis & Data Processing cluster_optimization Optimization Loop Sample Prepare Sample (Extract & Dilute) MobilePhase Prepare Mobile Phase (e.g., ACN/Buffer) Degas Degas Mobile Phase MobilePhase->Degas Equilibrate Equilibrate Column Degas->Equilibrate Inject Inject Sample Equilibrate->Inject SetMethod Set Method Parameters (Flow, Gradient, Temp) SetMethod->Equilibrate Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Quantify Quantify Isomers Integrate->Quantify Check Acceptable Resolution? Quantify->Check Check->SetMethod No, Adjust Parameters Check->Quantify Yes, Proceed with Batch Analysis

Caption: Experimental workflow for optimizing the chromatographic separation of Paynantheine isomers.

Troubleshooting_Tree Start Poor Separation or Peak Shape Issue Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing1 Adjust Mobile Phase pH (Lower pH for basic compounds) Tailing->Sol_Tailing1 Yes Resolution Poor Resolution? Fronting->Resolution No Sol_Fronting Dilute Sample / Reduce Injection Volume Fronting->Sol_Fronting Yes Sol_Res1 Optimize Mobile Phase Composition Resolution->Sol_Res1 Yes Sol_Tailing2 Add Buffer (e.g., Ammonium Acetate) Sol_Tailing1->Sol_Tailing2 Sol_Tailing3 Use High-Purity/End-Capped Column Sol_Tailing2->Sol_Tailing3 Sol_Res2 Adjust Column Temperature Sol_Res1->Sol_Res2 Sol_Res3 Change Stationary Phase Sol_Res2->Sol_Res3

Caption: A decision tree for troubleshooting common peak shape and resolution issues.

References

Technical Support Center: Paynantheine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the accurate quantification of Paynantheine, a major alkaloid in Mitragyna speciosa (Kratom). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Sample Preparation & Extraction

  • Question: What is the recommended method for extracting Paynantheine from plant material?

    • Answer: A common and effective method is a methanolic-based extraction.[1][2] This typically involves immersing the powdered plant material in methanol, followed by sonication and filtration.[2] For a greener alternative, accelerated solvent extraction (ASE) with water or ethanol can also be employed, which offers the advantage of shorter extraction times and reduced solvent consumption.[3]

  • Question: My extraction yield is low. What could be the issue?

    • Answer: Low extraction yield can be due to several factors. Ensure the plant material is finely ground to maximize surface area. The choice of solvent is also critical; while methanol is common, ethanol has also been shown to be efficient.[4] The duration and temperature of extraction can also impact yield. For aqueous extractions, higher temperatures may improve yield.[4] For solvent extractions, ensure sufficient incubation time.[4]

  • Question: How should I prepare plasma samples for Paynantheine analysis?

    • Answer: A simple one-step protein precipitation procedure is often sufficient for plasma samples.[5][6][7] This typically involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant containing the analyte can then be directly injected into the LC-MS/MS system.

2. Chromatographic Analysis

  • Question: What type of HPLC/UPLC column is suitable for Paynantheine quantification?

    • Answer: A C18 reversed-phase column is the most commonly reported and effective choice for separating Paynantheine.[8][9] Typical column dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[8]

  • Question: I am observing poor peak shape (e.g., tailing, fronting). How can I improve it?

    • Answer: Poor peak shape can be caused by several factors. Ensure the mobile phase pH is appropriate for Paynantheine, which is an alkaloid. The use of a buffer, such as ammonium acetate at pH 3.5, can improve peak shape.[9] Also, check for column degradation, and ensure the sample is fully dissolved in the mobile phase before injection.

  • Question: I am having trouble separating Paynantheine from its isomers. What can I do?

    • Answer: The presence of structural isomers and diastereoisomers is a known challenge in the analysis of Kratom alkaloids.[10] Optimizing the chromatographic method is key. This can involve adjusting the mobile phase gradient, temperature, and flow rate. A longer column or a column with a smaller particle size can also enhance resolution. Utilizing UPLC-MS/MS can provide the necessary selectivity to differentiate between isomers.[9]

3. Detection & Quantification

  • Question: What are the recommended detection methods for Paynantheine?

    • Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 225 nm is a suitable method.[8] However, for higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[5][8][9]

  • Question: What are the typical mass transitions for Paynantheine in LC-MS/MS analysis?

    • Answer: While specific transitions can vary depending on the instrument and source conditions, Paynantheine is typically analyzed in positive electrospray ionization (ESI) mode.[5][6][7][8] The protonated molecule [M+H]+ would be the precursor ion. Product ions would be determined through fragmentation experiments.

  • Question: My calibration curve is not linear. What are the possible causes?

    • Answer: Non-linearity can arise from detector saturation at high concentrations, issues with the internal standard, or problems with the sample preparation at different concentration levels. Ensure your calibration standards are prepared accurately and cover a linear range appropriate for your samples. The linear range for Paynantheine has been reported to be between 1–200 ng/mL.[9]

4. Analyte Stability

  • Question: Is Paynantheine stable during sample storage and analysis?

    • Answer: Like other Mitragyna alkaloids, Paynantheine's stability is dependent on pH and temperature.[11] It has been reported to be acid labile.[11] Therefore, it is crucial to control the pH of your samples and standards. For long-term storage, keeping samples frozen at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterValueAnalytical MethodReference
Molecular Weight ~408.48 g/mol -[8]
Typical Abundance in Kratom Leaves 10–15% of total alkaloidsHPLC, LC-MS/MS[8]
HPLC-UV Detection Wavelength 225 nmHPLC-UV[8]
LC-MS/MS Ionization Mode Positive Electrospray Ionization (ESI)LC-MS/MS[5][6][7][8]
Lower Limit of Quantification (LLOQ) in Plasma 0.5 ng/mLLC-MS/MS[5][6][7]
Upper Limit of Quantification (ULOQ) in Plasma 400 ng/mLLC-MS/MS[5][6][7]
Linear Concentration Range 1–200 ng/mLUPLC-MS/MS[9]

Detailed Experimental Protocol: Quantification of Paynantheine in Plant Material by HPLC-UV

This protocol provides a general methodology for the quantification of Paynantheine. It is recommended to validate the method for your specific matrix and instrumentation.

1. Materials and Reagents

  • Paynantheine reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Dried and powdered Mitragyna speciosa leaf material

2. Standard Preparation

  • Prepare a stock solution of Paynantheine (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (Extraction)

  • Accurately weigh approximately 100 mg of the powdered plant material.

  • Add 10 mL of methanol to the sample.

  • Sonicate the mixture for 30 minutes.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[8] A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-15 min: Gradient to 70% Acetonitrile

    • 15-20 min: Hold at 70% Acetonitrile

    • 20-25 min: Return to 30% Acetonitrile

    • 25-30 min: Re-equilibration at 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 225 nm[8]

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the Paynantheine standard against its concentration.

  • Determine the concentration of Paynantheine in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration in the original plant material, accounting for the initial weight and extraction volume.

Visualizations

Paynantheine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plant Material / Plasma extraction Extraction / Protein Precipitation start->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC / UPLC Separation filtration->hplc detection UV / MS/MS Detection hplc->detection quantification Quantification detection->quantification report Result Reporting quantification->report

Caption: General workflow for Paynantheine quantification.

Troubleshooting_Logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape low_intensity Low Signal/Intensity? start->low_intensity retention_shift Retention Time Shift? start->retention_shift check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes check_column Check Column Health peak_shape->check_column Yes sample_solvent Ensure Sample is in Mobile Phase peak_shape->sample_solvent Yes check_extraction Optimize Extraction low_intensity->check_extraction Yes check_detector Check Detector Settings low_intensity->check_detector Yes check_stability Verify Analyte Stability low_intensity->check_stability Yes check_mobile_phase Check Mobile Phase Composition retention_shift->check_mobile_phase Yes check_flow_rate Verify Flow Rate retention_shift->check_flow_rate Yes check_temp Check Column Temperature retention_shift->check_temp Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Analysis of Paynantheine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Paynantheine-d3.

Troubleshooting Guide

Issue: Poor sensitivity or inconsistent signal for this compound.

Question: We are observing a significantly lower signal for this compound in our plasma samples compared to the standard solution, and the signal intensity is inconsistent across different sample lots. What could be the cause and how can we troubleshoot this?

Answer: This issue is likely due to matrix effects, specifically ion suppression caused by co-eluting endogenous components from the plasma matrix. Here is a step-by-step guide to troubleshoot and mitigate this problem:

Step 1: Confirm Matrix Effects

  • Post-Column Infusion Experiment: This qualitative method helps identify regions of ion suppression in your chromatogram.

    • Protocol:

      • Infuse a standard solution of this compound at a constant flow rate into the mass spectrometer's ion source, post-analytical column.

      • Inject a blank, extracted matrix sample onto the LC column.

      • Monitor the signal intensity of this compound. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components causing ion suppression.[1][2]

Step 2: Optimize Sample Preparation

  • The goal is to remove interfering matrix components before analysis.[1]

    • Protein Precipitation (PPT): This is a simple and common method.[3][4] If you are already using PPT with a solvent like acetonitrile, consider testing other organic solvents (e.g., methanol) or a combination of solvents, which may have different precipitation efficiencies for interfering proteins.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[5] Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the extraction of this compound while minimizing the co-extraction of interfering substances.[5]

    • Solid-Phase Extraction (SPE): SPE offers the most selective sample clean-up.[5] Select an appropriate SPE sorbent (e.g., C18, mixed-mode cation exchange) based on the physicochemical properties of Paynantheine. Develop a robust SPE method by optimizing the wash and elution steps to effectively remove matrix interferences.

Step 3: Enhance Chromatographic Separation

  • Improving the separation between this compound and interfering matrix components can significantly reduce ion suppression.[6]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the retention time of this compound. A shallower gradient can help separate co-eluting peaks.

    • Column Chemistry: If using a standard C18 column, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl, biphenyl) that may offer different selectivity for Paynantheine and the interfering matrix components.[6]

Step 4: Evaluate Internal Standard Strategy

  • This compound is a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for correcting matrix effects. However, its effectiveness depends on co-elution with the analyte. Ensure that the retention times of Paynantheine and this compound are very close. If there is a significant separation, the internal standard may not experience the same degree of ion suppression as the analyte, leading to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting components present in the sample matrix (e.g., plasma, urine).[7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the analytical method.[8]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard is considered the most effective way to compensate for matrix effects. Because this compound is chemically identical to the analyte (Paynantheine) but has a different mass, it will have nearly identical chromatographic behavior and experience the same degree of ion suppression or enhancement. This allows for accurate correction of signal variability.

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The matrix factor (MF) can be calculated to quantitatively assess the matrix effect.

  • Experimental Protocol:

    • Prepare a standard solution of this compound in a neat solvent (Set A).

    • Extract a blank matrix sample and then spike the extract with the same concentration of this compound (Set B).

    • Analyze both sets of samples and calculate the Matrix Factor using the following formula:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.

Q4: Can the choice of ionization technique affect matrix effects for this compound?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[9] If you are experiencing significant matrix effects with ESI, exploring the use of an APCI source, if available, could be a viable strategy to reduce these effects.

Q5: Are there any known metabolites of Paynantheine that could interfere with the analysis of this compound?

A5: Yes, Paynantheine undergoes metabolism in the body. Known metabolic pathways include O-demethylation and the formation of carboxylated and hydroxylated metabolites, which can then be conjugated with glucuronides or sulfates.[10][11] While this compound itself is not expected to metabolize, it is crucial to ensure that the analytical method can chromatographically separate the analyte and its deuterated internal standard from any potential cross-contributions from metabolites of the parent compound, especially if monitoring multiple reaction monitoring (MRM) transitions that could be common.

Data and Protocols

Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Factor
Sample Preparation MethodMean Peak Area (n=6)Coefficient of Variation (%CV)Calculated Matrix Factor
Protein Precipitation (Acetonitrile)85,60015.20.65
Liquid-Liquid Extraction (Ethyl Acetate)112,3008.50.85
Solid-Phase Extraction (C18)125,8004.10.96

This table illustrates a hypothetical scenario demonstrating how different sample preparation techniques can impact the signal intensity and matrix factor for this compound. A higher peak area and a matrix factor closer to 1.0 indicate a more effective removal of interfering matrix components.

Experimental Protocol: Quantitative Assessment of Matrix Factor
  • Preparation of Standard Solutions (Set A):

    • Prepare a stock solution of this compound in methanol.

    • Create a working standard solution by diluting the stock solution with the initial mobile phase composition to a final concentration of 50 ng/mL.

  • Preparation of Post-Extraction Spiked Samples (Set B):

    • Pool blank plasma from at least six different sources.

    • Extract 1 mL of pooled blank plasma using your chosen sample preparation method (PPT, LLE, or SPE).

    • Evaporate the final extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract with 1 mL of the 50 ng/mL this compound working standard solution.

  • Analysis:

    • Inject equal volumes of the solutions from Set A and Set B into the LC-MS/MS system.

    • Record the peak area for the MRM transition corresponding to this compound.

  • Calculation:

    • Calculate the average peak area for the replicates from Set A and Set B.

    • Calculate the Matrix Factor (MF) as: MF = (Average Peak Area of Set B) / (Average Peak Area of Set A).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inconsistent/Low Signal for This compound confirm_me Step 1: Confirm Matrix Effects (Post-Column Infusion) start->confirm_me no_me No Significant Matrix Effect confirm_me->no_me No suppression me_present Matrix Effect Confirmed confirm_me->me_present Suppression observed optimize_sp Step 2: Optimize Sample Preparation (PPT, LLE, SPE) optimize_lc Step 3: Enhance Chromatographic Separation (Gradient, Column) optimize_sp->optimize_lc evaluate_is Step 4: Evaluate Internal Standard Strategy (Co-elution) optimize_lc->evaluate_is resolution Problem Resolved evaluate_is->resolution me_present->optimize_sp

Caption: A flowchart for troubleshooting matrix effects in this compound analysis.

Matrix_Factor_Workflow Workflow for Quantitative Assessment of Matrix Factor prep_set_a Prepare Standard Solution of this compound in Neat Solvent (Set A) analyze Analyze Set A and Set B by LC-MS/MS prep_set_a->analyze prep_set_b Extract Blank Matrix and Spike with this compound Post-Extraction (Set B) prep_set_b->analyze calculate Calculate Matrix Factor: MF = (Area B) / (Area A) analyze->calculate interpret Interpret Results: MF < 1 (Suppression) MF > 1 (Enhancement) MF = 1 (No Effect) calculate->interpret

Caption: A workflow for the quantitative assessment of the matrix factor.

References

Enhancing stability of Paynantheine-d3 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Paynantheine-d3. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a deuterium-labeled version of Paynantheine, an indole alkaloid found in the plant Mitragyna speciosa (Kratom).[1] Deuterated compounds like this compound are valuable in pharmaceutical research for various applications, including:

  • Metabolic Stability Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes.[2][3] This "kinetic isotope effect" allows researchers to investigate the metabolic pathways of Paynantheine.[2]

  • Internal Standards: Due to its similar chemical properties and distinct mass, this compound is an excellent internal standard for quantitative analysis of Paynantheine in biological matrices using mass spectrometry (MS)-based methods like LC-MS/MS.[4]

Q2: What are the general recommendations for storing this compound solutions?

While specific stability data for this compound is not extensively published, general recommendations based on the handling of Paynantheine and other indole alkaloids suggest the following storage conditions:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or below, to minimize degradation.[5]

  • Solvent: Paynantheine is often supplied as a solution in methanol.[6] For long-term storage, aprotic solvents may be preferable to minimize hydrogen-deuterium exchange.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark, as indole alkaloids can be light-sensitive.

  • Atmosphere: For maximum stability, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the known stability liabilities of Paynantheine and other Mitragyna alkaloids?

Studies on Paynantheine and related alkaloids from Mitragyna speciosa have highlighted their susceptibility to certain conditions:

  • pH: These alkaloids are known to be acid labile.[7] Exposure to acidic conditions can lead to significant degradation.

  • Temperature: Elevated temperatures can accelerate degradation.[7]

  • Oxidation: The indole moiety present in Paynantheine can be susceptible to oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound in solution.

Issue Potential Cause Recommended Solution
Loss of this compound signal during LC-MS analysis Degradation in solution: Exposure to acidic pH, elevated temperature, or light.- Ensure the pH of all solutions (including mobile phases) is neutral or slightly basic. - Keep samples cool (e.g., in an autosampler at 4°C) during analysis. - Prepare fresh solutions and avoid prolonged storage at room temperature. - Protect samples from light.
Adsorption to surfaces: this compound may adsorb to glass or plastic surfaces, especially at low concentrations.- Use silanized glassware or polypropylene vials. - Add a small percentage of a non-polar solvent (e.g., acetonitrile) to aqueous solutions to reduce adsorption.
Inconsistent quantification results Incomplete dissolution: this compound may not be fully dissolved in the chosen solvent.- Ensure complete dissolution by vortexing and/or sonicating the solution. - Visually inspect for any undissolved material.
Precipitation over time: The compound may precipitate out of solution, especially if stored at low temperatures in a solvent in which it has limited solubility.- Before use, allow the solution to warm to room temperature and vortex to ensure redissolution. - Consider preparing stock solutions in a solvent with higher solubility (e.g., DMSO or methanol) and diluting further in aqueous buffers for experiments.
Evidence of H/D exchange Presence of protic solvents: Solvents containing exchangeable protons (e.g., water, methanol) can lead to the replacement of deuterium with hydrogen over time, especially at non-neutral pH.- For long-term storage, consider using aprotic solvents like acetonitrile or DMSO. - If aqueous solutions are necessary, prepare them fresh and keep them at a neutral pH and low temperature. - Analyze samples promptly after preparation.
Appearance of unexpected peaks in chromatogram Degradation products: New peaks may indicate the formation of degradation products due to instability.- Review the storage and handling conditions (pH, temperature, light exposure). - Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Different Solvents

Objective: To determine the stability of this compound in commonly used laboratory solvents over a 24-hour period at room temperature.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents:

    • Methanol

    • Acetonitrile

    • 50:50 Acetonitrile:Water (v/v)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Time Points: Analyze the solutions at t=0, 2, 4, 8, and 24 hours.

  • Storage: Store the test solutions at room temperature (20-25°C), protected from light.

  • Analysis: Use a validated LC-MS/MS method to quantify the concentration of this compound at each time point.[8][9]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 measurement.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 10 µg/mL) in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Expose the test solutions to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 24 hours.

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples by LC-MS/MS. Monitor for the loss of the parent compound and the appearance of new peaks.

  • Characterization of Degradants: If significant degradation is observed, use high-resolution mass spectrometry (HRMS) to aid in the structural elucidation of the degradation products.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute to Working Concentration in Test Solvents A->B C Time Zero (t=0) Analysis B->C D Incubate under Defined Conditions (pH, Temp, Light) B->D F LC-MS/MS Quantification E Time Point Sampling D->E E->F G Data Analysis (% Remaining) F->G

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Logic start Inconsistent Results with This compound Solution check_prep Review Solution Preparation Protocol start->check_prep check_storage Examine Storage Conditions start->check_storage check_analytical Verify Analytical Method start->check_analytical dissolution Ensure Complete Dissolution (Vortex, Sonicate) check_prep->dissolution Dissolution Issue? fresh_prep Prepare Fresh Solutions check_prep->fresh_prep Aged Solution? storage_temp Store at -20°C or below check_storage->storage_temp Temperature Issue? protect_light Use Amber Vials check_storage->protect_light Light Exposure? neutral_ph Maintain Neutral pH check_storage->neutral_ph pH Issue? validate_method Confirm Method Specificity and Sensitivity check_analytical->validate_method Method Issue?

Caption: Troubleshooting logic for experiments involving this compound solutions.

References

Technical Support Center: Paynantheine-d3 Calibration Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paynantheine-d3 as an internal standard for the quantification of Paynantheine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a deuterated analog of Paynantheine. It is used as an internal standard (IS) in quantitative analysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The purpose of an internal standard is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.[1][2] The IS is added at a constant, known concentration to all calibration standards, quality control samples, and unknown samples.[2] The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[1]

Q2: What are the typical concentration ranges for a Paynantheine calibration curve using this compound?

A2: Based on validated methods for Kratom alkaloids, the linear range for a Paynantheine calibration curve can vary. Published methods show successful linearity in ranges such as 1–200 ng/mL and 0.5–400 ng/mL for a suite of Kratom alkaloids including Paynantheine.[3][4] Another study reported a linear range of 9.77–2500 ng/mL for Paynantheine.[5] The optimal range for your specific assay will depend on the expected concentrations in your samples and the sensitivity of your instrument.

Q3: What are the acceptance criteria for a Paynantheine calibration curve?

A3: The acceptance criteria for a calibration curve are guided by regulatory bodies like the FDA and are typically defined in a laboratory's standard operating procedures. Key criteria include:

  • Linearity: The coefficient of determination (R²) should be greater than 0.99.[5]

  • Accuracy and Precision: For each calibration point (except the lower limit of quantification), the calculated concentration should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. For the lower limit of quantification (LLOQ), these values are typically within ±20%.[4]

Q4: My sample concentration is higher than the highest point on my calibration curve. What should I do?

A4: When a sample's concentration exceeds the upper limit of quantification (ULOQ), it is considered "over-curve." With an internal standard method, you cannot simply dilute the final extract, as this would dilute both the analyte and the internal standard, leaving their ratio unchanged.[6] The correct approach is to dilute the original sample matrix before the addition of the internal standard.[6] For example, you can dilute the sample by a factor of two with a blank matrix, and then proceed with the sample preparation process, including the addition of this compound.[6] Alternatively, you could extend the calibration curve to higher concentrations if your detector response remains linear.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of a this compound calibration curve.

Issue 1: Poor Linearity (R² < 0.99)
Potential Cause Troubleshooting Step
Inaccurate Standard Preparation Prepare fresh calibration standards and this compound stock solutions. Verify the purity and integrity of the reference materials.
Instrument Contamination/Carryover Inject a blank solvent after the highest concentration standard to check for carryover. If present, develop a more rigorous needle wash method or increase the column flush time between injections.
Suboptimal Chromatographic Conditions Optimize the mobile phase composition and gradient to ensure proper peak shape and separation from matrix components.[5] Consider evaluating different analytical columns (e.g., C18, F5) to achieve better chromatography.[5]
Detector Saturation If the detector is saturated at high concentrations, dilute the upper-end calibration standards or reduce the injection volume.
Inappropriate Weighting Model Apply a weighting factor to the regression analysis, such as 1/x or 1/x², especially if the variance is not constant across the concentration range.[5]
Issue 2: High Variability in Internal Standard (this compound) Peak Area
Potential Cause Troubleshooting Step
Inconsistent Pipetting Ensure pipettes are calibrated and use proper pipetting techniques when adding the internal standard to each sample and standard.
Matrix Effects The sample matrix can suppress or enhance the ionization of the internal standard.[7] Evaluate matrix effects by comparing the IS response in a neat solution versus a matrix extract. If significant matrix effects are observed, improve the sample cleanup procedure (e.g., solid-phase extraction) or dilute the sample.
Internal Standard Instability Assess the stability of this compound in the sample matrix and processing conditions.
Injector Issues An inconsistent injector can lead to variable injection volumes. Perform injector maintenance and check for leaks or blockages.
Issue 3: Inaccurate Back-Calculated Concentrations for Calibration Standards
Potential Cause Troubleshooting Step
Cross-Contamination of Standards Prepare fresh, independent sets of calibration standards to rule out contamination during preparation.
Incorrect Internal Standard Concentration Verify the concentration of the this compound spiking solution. Ensure the same amount of IS is added to all standards and samples.[1]
Integration Errors Manually review the peak integration for both Paynantheine and this compound in your chromatography data system to ensure consistency and accuracy.
Non-Linearity at Extremes The calibration range may be too wide for a linear fit. Consider narrowing the range or using a quadratic regression model if appropriate for your application.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This is a general protocol for plasma samples and should be optimized for your specific application.

  • To 100 µL of plasma sample, calibration standard, or quality control sample, add 25 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject onto the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical parameters for a validated LC-MS/MS method for Paynantheine quantification.

Parameter Typical Value Reference
Linearity Range1 - 200 ng/mL[3]
0.5 - 400 ng/mL[4]
9.77 - 2500 ng/mL[5]
Correlation Coefficient (R²)> 0.99[5]
Inter-day Accuracy98.4% to 113% of nominal[4]
Inter-day Precision (%CV)3.9% to 14.7%[4]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[4]

Visualizations

G Troubleshooting Workflow for Poor Calibration Curve Linearity start Start: Poor Linearity (R² < 0.99) prep_check Prepare Fresh Standards and Internal Standard start->prep_check rerun Re-run Calibration Curve prep_check->rerun linearity_ok Linearity Acceptable? (R² > 0.99) rerun->linearity_ok end End: Problem Solved linearity_ok->end Yes instrument_check Investigate Instrument Issues linearity_ok->instrument_check No instrument_path Detector Saturation? High-End Deviation? instrument_check->instrument_path carryover_test Inject Blank to Check Carryover chrom_opt Optimize Chromatography (Gradient, Column) carryover_test->chrom_opt weighting Apply Regression Weighting (e.g., 1/x²) chrom_opt->weighting weighting->rerun instrument_path->carryover_test No dilute_standards Dilute High Concentration Standards instrument_path->dilute_standards Yes dilute_standards->rerun

Caption: Troubleshooting workflow for poor calibration curve linearity.

References

Technical Support Center: Overcoming Challenges in Low-Concentration Paynantheine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of Paynantheine, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is Paynantheine and why is its detection important?

Paynantheine is a prominent indole alkaloid found in the leaves of the Mitragyna speciosa (Kratom) tree.[1][2] Its detection and quantification are crucial for the standardization of Kratom-based products, pharmacological research into its potential therapeutic effects, and for forensic analysis.[3][4]

Q2: What are the most common analytical methods for Paynantheine detection?

The most common and reliable methods for the detection and quantification of Paynantheine are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and, for higher sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[3][4][5]

Q3: What makes low-concentration detection of Paynantheine challenging?

Several factors contribute to the challenges in detecting low concentrations of Paynantheine:

  • Presence of Diastereomers: Paynantheine co-exists with several diastereomers (isomers with different stereochemistry) in Kratom, such as speciogynine and speciociliatine. These compounds often have similar masses and chromatographic behavior, making them difficult to separate and accurately quantify, especially at low levels.[3][6][7]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine) or complex plant extracts, other molecules present in the sample can interfere with the ionization of Paynantheine in the mass spectrometer, leading to signal suppression or enhancement.[8][9][10] This can significantly impact the accuracy and precision of quantification.

  • Analyte Stability: Paynantheine, like many indole alkaloids, can be sensitive to pH, temperature, and light.[11] Degradation during sample preparation and analysis can lead to lower than actual concentration readings. All Mitragyna alkaloids studied have been found to be acid labile.[11]

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for Paynantheine

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal MS Parameters 1. Optimize Ionization Source Parameters: Ensure the electrospray ionization (ESI) source is properly tuned. For Paynantheine, ESI in positive ion mode is typically used.[3] Systematically optimize parameters like capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure.[12][13][14] 2. Optimize Collision Energy: For MS/MS, optimize the collision energy for the specific precursor-to-product ion transitions of Paynantheine to ensure efficient fragmentation and a strong signal.[15]
Inefficient Extraction or Sample Loss 1. Review Extraction Protocol: Ensure the pH of the extraction solvent is appropriate for alkaloids (typically slightly basic to ensure they are in their free base form for organic solvent extraction). 2. Check for Adsorption: Paynantheine may adsorb to container surfaces. Use silanized glassware or polypropylene tubes to minimize this. 3. Minimize Transfer Steps: Each transfer step can lead to sample loss. Streamline the sample preparation process where possible.
Analyte Degradation 1. Control pH: Avoid strongly acidic conditions as Paynantheine is acid labile.[11] 2. Maintain Low Temperature: Perform sample preparation steps at low temperatures (e.g., on ice) to minimize degradation.[16] 3. Protect from Light: Store samples and extracts in amber vials or protect them from light.
Instrument Contamination 1. Clean the Ion Source: Contamination in the ion source can suppress the signal.[17] Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and cone. 2. Run System Suitability Tests: Regularly inject a known concentration of a standard to monitor instrument performance and detect any gradual loss of sensitivity.[17]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incompatible Injection Solvent The solvent in which the sample is dissolved should be similar in strength to the initial mobile phase to avoid peak distortion.[18] If using a gradient, the injection solvent should be weaker than the mobile phase at the start of the gradient.
Column Overload Injecting too much sample can lead to peak fronting. Try diluting the sample.
Column Contamination or Degradation 1. Wash the Column: Flush the column with a strong solvent to remove any adsorbed contaminants. 2. Reverse Flush: If the manufacturer allows, reverse the column and flush it. 3. Replace the Column: If the performance does not improve, the column may be degraded and need replacement.
Secondary Interactions The free silanol groups on a silica-based C18 column can interact with the basic nitrogen of Paynantheine, causing peak tailing. Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Issue 3: Co-elution with Diastereomers

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient Chromatographic Resolution 1. Optimize Mobile Phase Gradient: A slower, shallower gradient can improve the separation of closely eluting compounds.[3] 2. Change Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the retention times of the diastereomers differently, potentially improving separation.[3] 3. Try a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic compounds like Paynantheine.[19] 4. Reduce Column Temperature: Lowering the column temperature can sometimes enhance separation between isomers.

Data Presentation

Table 1: UPLC-MS/MS Method Parameters and Performance for Paynantheine Detection

ParameterValue/DescriptionReference
Column Acquity BEH C18 (1.7 µm, 2.1 x 100 mm)[3]
Mobile Phase A 10mM Ammonium Acetate in Water, pH 3.5[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.35 mL/min[3]
Gradient 20% B to 28% B over 18.5 minutes[3]
Ionization Mode ESI Positive[3]
Linear Range 1 - 200 ng/mL[3][4]
Limit of Detection (LOD) S/N ratio ≥ 6:1[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL[3]

Experimental Protocols

Protocol 1: Extraction of Paynantheine from Kratom Leaves

This protocol is a general guideline and may require optimization based on the specific plant material and analytical instrumentation.

  • Sample Preparation:

    • Dry the Kratom leaves at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered leaf material into a conical flask.

    • Add 20 mL of 95% ethanol.

    • Sonicate the mixture for 30 minutes.

    • Macerate for 24 hours at room temperature, protected from light.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning (for further purification):

    • Dissolve the crude extract in 10 mL of 5% acetic acid in water.

    • Wash the acidic solution with 10 mL of hexane three times to remove non-polar compounds. Discard the hexane layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

    • Extract the alkaloids from the basic aqueous solution with 10 mL of dichloromethane three times.

    • Combine the dichloromethane layers and dry over anhydrous sodium sulfate.

    • Evaporate the dichloromethane to yield the alkaloid-rich fraction.

  • Final Sample Preparation for LC-MS/MS:

    • Reconstitute the dried alkaloid fraction in a known volume of the initial mobile phase (e.g., 80:20 water:acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification (Optional) cluster_3 Analysis drying Drying of Kratom Leaves grinding Grinding to Fine Powder drying->grinding extraction Ethanolic Extraction (Maceration/Sonication) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation acid_base Acid-Base Partitioning evaporation->acid_base Optional reconstitution Reconstitution in Mobile Phase evaporation->reconstitution drying_evap Drying and Evaporation acid_base->drying_evap drying_evap->reconstitution final_filtration 0.22 µm Filtration reconstitution->final_filtration lcms_analysis LC-MS/MS Analysis final_filtration->lcms_analysis

Caption: Experimental workflow for the extraction and analysis of Paynantheine.

Troubleshooting_Workflow start Low/No Signal for Paynantheine check_ms Check MS Parameters & Tuning? start->check_ms optimize_ms Optimize Ion Source & Collision Energy check_ms->optimize_ms Yes check_sample_prep Review Sample Preparation Protocol? check_ms->check_sample_prep No end Signal Improved optimize_ms->end optimize_extraction Optimize Extraction pH & Solvent check_sample_prep->optimize_extraction Yes check_stability Consider Analyte Degradation? check_sample_prep->check_stability No optimize_extraction->end stability_measures Control Temperature, pH, and Light Exposure check_stability->stability_measures Yes check_contamination Instrument Contamination? check_stability->check_contamination No stability_measures->end clean_instrument Clean Ion Source & Run Blanks check_contamination->clean_instrument Yes check_contamination->end No clean_instrument->end

Caption: Decision tree for troubleshooting low signal intensity of Paynantheine.

References

Validation & Comparative

Validation of an Analytical Method for Paynantheine using Paynantheine-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Paynantheine, a prominent alkaloid found in the leaves of the Mitragyna speciosa (Kratom) tree.[1][2] The guide details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Paynantheine-d3, for accurate and precise quantification in biological matrices. This method is compared with alternative analytical approaches, supported by a summary of performance data from relevant studies.

Introduction to Paynantheine and the Imperative for Validated Analytical Methods

Paynantheine is one of the major alkaloids present in Kratom, a plant that has garnered significant interest for its potential therapeutic and psychoactive properties.[3][4] As research into the pharmacology and toxicology of individual Kratom alkaloids intensifies, the need for robust and reliable analytical methods for their quantification becomes paramount. Validated analytical methods are crucial for a variety of applications, including pharmacokinetic studies, metabolic profiling, quality control of Kratom products, and forensic analysis.[5][6][7][8][9] The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Principles of Analytical Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose.[10] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation.[11][12][13] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Comparative Analysis of Analytical Methods for Paynantheine

While a specific validation study for Paynantheine using this compound is not extensively detailed in the public domain, we can construct a representative performance profile based on validated methods for similar Kratom alkaloids using LC-MS/MS and deuterated internal standards.[4][5] This section compares the proposed LC-MS/MS method with this compound to other potential analytical techniques.

LC-MS/MS with this compound (Proposed Method)

This method represents the state-of-the-art for sensitive and selective quantification of Paynantheine in complex biological matrices like plasma and urine.

Table 1: Projected Performance Characteristics of the LC-MS/MS Method for Paynantheine using this compound

Validation ParameterProjected Performance
Linearity (Range)0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5][7][14][15]
Mean Extraction Recovery> 85%
Alternative Analytical Methods

Other analytical techniques have been employed for the analysis of Kratom alkaloids, each with its own set of advantages and limitations.

Table 2: Comparison of Analytical Methods for Paynantheine Quantification

MethodInternal StandardAdvantagesDisadvantages
LC-MS/MS This compound High selectivity and sensitivity, excellent for complex matrices, robust against matrix effects.Higher instrument cost, requires specialized expertise.
LC-MS/MSOther structural analogs (e.g., Mitragynine-d3)Good sensitivity and selectivity.[4]May not perfectly compensate for matrix effects specific to Paynantheine.
HPLC-UV/PDANot always usedLower instrument cost, simpler operation.Lower sensitivity and selectivity, susceptible to interference from co-eluting compounds.[16]
GC-MSNot always usedGood for volatile and thermally stable compounds.[1]May require derivatization for polar analytes, potential for thermal degradation of some alkaloids.

Experimental Protocols

This section outlines the detailed methodology for the proposed LC-MS/MS method for the quantification of Paynantheine using this compound.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Paynantheine: Precursor ion > Product ion (specific m/z values to be determined).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined, typically a +3 Da shift from the parent compound).

Visualizations

The following diagrams illustrate the key processes involved in the validation of the analytical method for Paynantheine.

G cluster_0 Pre-Validation cluster_1 Validation cluster_2 Post-Validation Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Selectivity Selectivity Method Optimization->Selectivity Accuracy & Precision Accuracy & Precision Selectivity->Accuracy & Precision Linearity & Range Linearity & Range Accuracy & Precision->Linearity & Range LLOQ LLOQ Linearity & Range->LLOQ Recovery Recovery LLOQ->Recovery Stability Stability Recovery->Stability Routine Sample Analysis Routine Sample Analysis Stability->Routine Sample Analysis Method Transfer (if needed) Method Transfer (if needed) Routine Sample Analysis->Method Transfer (if needed)

Caption: Logical workflow for analytical method validation.

G Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Add this compound (IS) Add this compound (IS) Biological Sample (e.g., Plasma)->Add this compound (IS) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add this compound (IS)->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Experimental workflow for sample preparation.

References

A Comparative Analysis of Paynantheine and Mitragynine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological, structural, and functional distinctions between two key Kratom alkaloids.

This guide provides a comprehensive comparative analysis of Paynantheine and Mitragynine, two of the most abundant indole alkaloids found in the leaves of the Mitragyna speciosa (Kratom) plant. While structurally similar, these compounds exhibit distinct pharmacological profiles, offering different opportunities for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these alkaloids, supported by experimental data.

At a Glance: Key Pharmacological Differences

ParameterPaynantheineMitragynine
Primary Target Serotonin (5-HT) ReceptorsOpioid Receptors
Opioid Receptor Activity Competitive Antagonist (μ, κ)Partial Agonist (μ)
Serotonin Receptor Activity Strong Agonist (5-HT₁A)Weak Activity
Relative Abundance in Kratom Second most abundant (~10-15%)Most abundant (~60-66%)
Therapeutic Potential Anxiolytic, Mood ModulationAnalgesia, Opioid Replacement Therapy

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of Paynantheine and Mitragynine at key opioid and serotonin receptors. These values are critical for understanding the potency and efficacy of these alkaloids and for guiding structure-activity relationship (SAR) studies.

Opioid Receptor Interactions
AlkaloidReceptorBinding Affinity (Ki, nM)Functional ActivityEfficacy (Emax)
Paynantheine μ-Opioid (MOR)~410[1]Competitive Antagonist (IC₅₀ = 2.2 µM)[2]N/A
κ-Opioid (KOR)~2600[1]Competitive Antagonist (IC₅₀ > 10 µM)[2]N/A
δ-Opioid (DOR)>10,000No measurable activityN/A
Mitragynine μ-Opioid (MOR)77.9 - 709Partial Agonist (EC₅₀ = 339 nM)[2][3]34%[2]
κ-Opioid (KOR)1700 - >10,000Weak Antagonist (IC₅₀ = 8.5 µM)[2][3]N/A
δ-Opioid (DOR)6800 - >10,000No measurable activityN/A
Serotonin Receptor Interactions
AlkaloidReceptorBinding Affinity (Ki, nM)
Paynantheine 5-HT₁A~32[1]
5-HT₂B<100
Mitragynine 5-HT₁A>1000
5-HT₂B>1200

Signaling Pathways

The distinct receptor interactions of Paynantheine and Mitragynine translate to different intracellular signaling cascades. Mitragynine's partial agonism at the μ-opioid receptor (MOR) initiates G-protein signaling, which is characteristic of opioid analgesics. In contrast, Paynantheine's antagonism at opioid receptors blocks this pathway, while its agonism at 5-HT₁A receptors activates a separate signaling cascade associated with mood regulation.

cluster_mitragynine Mitragynine Signaling cluster_paynantheine Paynantheine Signaling M Mitragynine MOR μ-Opioid Receptor M->MOR Partial Agonist G_protein_M G-protein Activation MOR->G_protein_M Analgesia_M Analgesia G_protein_M->Analgesia_M P Paynantheine MOR_P μ-Opioid Receptor P->MOR_P Antagonist HT1A 5-HT₁A Receptor P->HT1A Agonist Blocked Opioid Signaling Blocked MOR_P->Blocked G_protein_P G-protein Activation HT1A->G_protein_P Mood_Modulation Mood Modulation G_protein_P->Mood_Modulation

Comparative signaling pathways of Mitragynine and Paynantheine.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize the activity of these alkaloids.

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., human μ-opioid receptor) are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.

  • Assay Incubation: The prepared cell membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the test compound (Paynantheine or Mitragynine).

  • Separation and Detection: The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G-Protein Activation Assays (e.g., [³⁵S]GTPγS Binding Assay)

This functional assay measures the ability of a compound to activate G-protein signaling upon binding to a G-protein coupled receptor (GPCR), thus determining its efficacy (agonist, antagonist, or inverse agonist activity).

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the receptor of interest are prepared.

  • Assay Incubation: The membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • G-Protein Activation: In the presence of an agonist, the receptor undergoes a conformational change, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect of the compound relative to a full agonist). For antagonists, the assay is performed in the presence of a known agonist to determine the IC₅₀.

Experimental Workflow

The characterization of novel alkaloids like Paynantheine and Mitragynine follows a systematic workflow, from isolation to functional characterization.

cluster_workflow Experimental Workflow Start Kratom Plant Material Extraction Alkaloid Extraction & Purification Start->Extraction Identification Structural Elucidation (NMR, MS) Extraction->Identification Binding In Vitro Binding Assays (Radioligand Displacement) Identification->Binding Functional In Vitro Functional Assays (GTPγS, BRET, cAMP) Identification->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR End Lead Compound Identification SAR->End

A generalized experimental workflow for alkaloid characterization.

Structure-Activity Relationship (SAR)

The distinct pharmacological activities of Paynantheine and Mitragynine can be attributed to subtle differences in their chemical structures. Both are indole alkaloids with a shared core scaffold. However, key structural variations lead to their differential receptor interactions.

cluster_sar Structure-Activity Relationship Mitragynine Mitragynine (C23H30N2O4) Core Shared Indole Alkaloid Core Mitragynine->Core MOR_Agonism μ-Opioid Partial Agonism Mitragynine->MOR_Agonism Stereochemistry at C3 & C20 Paynantheine Paynantheine (C23H28N2O4) Paynantheine->Core MOR_Antagonism μ/κ-Opioid Antagonism Paynantheine->MOR_Antagonism Diastereomer of Mitragynine HT1A_Agonism 5-HT₁A Agonism Paynantheine->HT1A_Agonism Unique Conformational Shape

Key structural features influencing the activity of Mitragynine and Paynantheine.

Paynantheine is a diastereomer of Mitragynine, meaning they have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This difference in stereochemistry, particularly at positions C3 and C20 of the quinolizidine ring system, is thought to be a primary determinant of their distinct pharmacological profiles. The specific spatial arrangement of the functional groups in Mitragynine allows for a partial agonist interaction with the μ-opioid receptor. Conversely, the stereochemical configuration of Paynantheine results in a shape that, while still allowing it to bind to opioid receptors, prevents their activation, leading to competitive antagonism. Furthermore, the unique conformation of Paynantheine appears to be favorable for a strong agonist interaction with the 5-HT₁A receptor, a property not significantly observed with Mitragynine.

Conclusion

Paynantheine and Mitragynine, despite their close structural relationship, present divergent pharmacological characteristics that position them for different therapeutic applications. Mitragynine's profile as a partial μ-opioid agonist underscores its potential in pain management and as a tool for opioid replacement therapy. In contrast, Paynantheine's role as an opioid antagonist and a potent 5-HT₁A agonist suggests its utility in the development of novel treatments for mood and anxiety disorders, potentially without the abuse liability associated with opioid agonists. A thorough understanding of their distinct structure-activity relationships, as outlined in this guide, is paramount for leveraging these natural products in modern drug discovery programs. Further research into the in vivo effects and metabolic profiles of these compounds will be crucial in fully elucidating their therapeutic potential.

References

A Comparative Guide to the Quantification of Paynantheine: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of psychoactive alkaloids is paramount. Paynantheine, a significant indole alkaloid in the leaves of the Mitragyna speciosa (kratom) plant, necessitates reliable analytical methods for its detection and quantification in various matrices, including plant material and biological samples.[1][2] This guide provides a comparative overview of two common analytical techniques for Paynantheine quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Paynantheine is often the second most abundant alkaloid in kratom, constituting approximately 10-15% of the total alkaloid content.[1][2] Its presence and concentration are crucial for understanding the overall pharmacological effects of kratom products. The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix.

Experimental Methodologies

The following sections detail representative experimental protocols for the quantification of Paynantheine using HPLC-UV and LC-MS/MS, based on established methods in the scientific literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of phytochemicals. For Paynantheine, detection is typically performed at a wavelength of 225 nm.[1]

Sample Preparation (General): A methanolic-based extraction is a common procedure for isolating alkaloids from plant material. This involves the sonication or maceration of the dried, powdered plant material in methanol, followed by filtration to remove solid debris. The resulting extract may be further concentrated and reconstituted in the mobile phase before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is frequently used, with typical dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[1]

  • Mobile Phase: A gradient elution is often employed, consisting of a mixture of acetonitrile and water containing 0.1% formic acid. A typical gradient might run from 30% to 70% acetonitrile over 20 minutes.[1]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[3][4]

  • Detection: UV detection is set at 225 nm.[1][3]

  • Injection Volume: Typically 10 µL.[4][5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for analyzing complex matrices or when low concentrations of the analyte are expected.

Sample Preparation (for Plasma): For biological samples such as plasma, a simple protein precipitation step is often sufficient. This involves adding a precipitating agent, like acetonitrile, to the plasma sample, followed by centrifugation to pellet the proteins. The supernatant is then collected, evaporated, and reconstituted in the mobile phase for analysis.[6][7]

Chromatographic Conditions:

  • Column: An Acquity BEH C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is a common choice.[8]

  • Mobile Phase: A gradient elution using a mobile phase of acetonitrile and an aqueous buffer, such as 10 mM ammonium acetate (pH 3.5), is typical.[8][9]

  • Flow Rate: A flow rate of 0.35 mL/min is often used with UPLC systems.[8]

  • Ionization: Positive electrospray ionization (ESI) is used.[1][6][7]

  • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[6][7]

Performance Comparison

The following table summarizes the key performance parameters for the quantification of Paynantheine by HPLC-UV and LC-MS/MS, as reported in various studies. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1.96 - 6.01 µg/mL (for Mitragynine, a related alkaloid)[3]1 - 200 ng/mL[8], 0.5 - 400 ng/mL[6][7]
Limit of Quantification (LOQ) 0.45 µg/mL (for Mitragynine)[3]0.5 ng/mL[6][7]
Accuracy 98.88 - 101.44%[3]98.4 - 113% of nominal[6][7]
Precision (%RSD) < 2%[3]3.9 - 14.7%[6][7]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-to-product ion transitions, minimizing matrix interference.
Sensitivity Lower; suitable for quantification in plant extracts and finished products.Higher; ideal for trace-level quantification in biological matrices like plasma.[6][7]

Cross-Validation Workflow

While the reviewed literature does not present a direct cross-validation study for Paynantheine quantification, a logical workflow for such a comparison is essential for method development and validation. The following diagram illustrates the key steps in a cross-validation process between two analytical methods.

CrossValidationWorkflow start Start: Sample Collection & Preparation sample_split Sample Aliquoting start->sample_split method_a Method A Analysis (e.g., HPLC-UV) sample_split->method_a Aliquot 1 method_b Method B Analysis (e.g., LC-MS/MS) sample_split->method_b Aliquot 2 data_a Quantitative Data A method_a->data_a data_b Quantitative Data B method_b->data_b comparison Statistical Comparison (e.g., Bland-Altman, Correlation) data_a->comparison data_b->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of Paynantheine, each with its own set of advantages and limitations. HPLC-UV is a cost-effective and robust method suitable for the analysis of samples with relatively high concentrations of the analyte, such as plant extracts. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace-level detection is required. The selection of the most appropriate method should be guided by the specific research question, the sample matrix, and the required level of sensitivity and selectivity. A thorough method validation is crucial to ensure the generation of accurate and reliable data.

References

The Critical Role of Deuterated Internal Standards in Kratom Alkaloid Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the nuanced field of kratom alkaloid analysis, the accuracy and reliability of quantitative data are paramount. This guide provides a comparative overview of the use of deuterated internal standards, with a focus on Paynantheine-d3, to confirm and validate findings in kratom alkaloid research. By presenting experimental data, detailed methodologies, and clear visual workflows, this document aims to equip scientists with the necessary information to select the most appropriate internal standard for their analytical needs.

The complex and varied alkaloidal profile of Mitragyna speciosa (kratom) necessitates robust analytical methods to ensure accurate quantification of its active constituents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is heavily reliant on the use of appropriate internal standards to compensate for variations in sample preparation, instrument response, and matrix effects. Stable isotope-labeled internal standards, particularly deuterated analogs, are considered the ideal choice due to their similar physicochemical properties to the target analytes.

The Case for this compound: A Structurally Analogous Advantage

Paynantheine is a significant diastereomer of mitragynine and one of the most abundant alkaloids in kratom, often present in concentrations second only to mitragynine itself.[1] Given its prevalence and distinct pharmacological profile, accurate quantification of paynantheine is crucial for a comprehensive understanding of kratom's effects. The use of a deuterated internal standard that is structurally identical to the analyte, such as this compound, offers the most effective way to correct for analytical variability.

While extensive research has been conducted using the more readily available Mitragynine-d3, the principle of "like-for-like" correction underscores the theoretical advantage of using this compound for the quantification of paynantheine and its isomers. A structurally identical internal standard will co-elute with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, leading to more accurate and precise results, especially in complex matrices like biological fluids and plant extracts.

Comparative Performance of Deuterated Internal Standards

While direct head-to-head comparative studies of this compound against other deuterated standards are not yet widely published, the performance of existing deuterated standards in kratom alkaloid analysis provides a strong benchmark. Mitragynine-d3 has been extensively validated and has demonstrated excellent performance in mitigating matrix effects and ensuring the accuracy of mitragynine quantification.

Below is a summary of validation data from a study that utilized a deuterated internal standard for the quantification of multiple kratom alkaloids, which serves as a reference for the expected performance of a high-quality stable isotope-labeled internal standard.

Table 1: Performance Metrics of a Validated LC-MS/MS Method for Kratom Alkaloid Quantification Using a Deuterated Internal Standard
AnalyteLinearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Mitragynine1–200≥ 0.99≤ 15%≤ 15%Within ±15%Within ±15%
Paynantheine1–200≥ 0.99≤ 15%≤ 15%Within ±15%Within ±15%
Speciociliatine1–200≥ 0.99≤ 15%≤ 15%Within ±15%Within ±15%
Speciogynine1–200≥ 0.99≤ 15%≤ 15%Within ±15%Within ±15%
7-Hydroxymitragynine1–200≥ 0.99≤ 20%≤ 20%Within ±20%Within ±20%

Data compiled from a representative study on kratom alkaloid quantification.[1]

The data in Table 1 showcases the high degree of accuracy and precision that can be achieved with the use of a suitable deuterated internal standard. It is anticipated that a method employing this compound for the quantification of paynantheine would yield similarly robust validation data.

Experimental Protocols

A detailed experimental protocol is crucial for replicating and validating analytical methods. Below is a representative LC-MS/MS methodology for the quantification of kratom alkaloids.

Sample Preparation:
  • Standard and Internal Standard Preparation: Prepare stock solutions of paynantheine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by spiking the appropriate matrix (e.g., blank plasma, urine, or solvent) with known concentrations of paynantheine. Add a fixed concentration of this compound to all calibration standards, quality control samples, and unknown samples.

  • Sample Extraction (for biological matrices):

    • Protein Precipitation: For plasma or urine samples, a simple protein precipitation step is often sufficient. Add a volume of cold acetonitrile (typically 3-4 times the sample volume) containing the internal standard to the sample. Vortex vigorously and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can be employed to clean up the sample and concentrate the analytes.

LC-MS/MS Instrumentation and Conditions:
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of kratom alkaloids.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the alkaloids.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for paynantheine and this compound are monitored.

Table 2: Example MRM Transitions for Paynantheine and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Paynantheine397.2238.1Optimized Value
This compound400.2241.1Optimized Value

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical framework for using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Kratom Sample (e.g., Plasma, Extract) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Accurate Concentration of Paynantheine Quant->Result

Caption: Experimental workflow for kratom alkaloid quantification.

Rationale_Diagram cluster_properties Shared Physicochemical Properties cluster_correction Correction for Variability Analyte Paynantheine (Analyte) RT Similar Retention Time Analyte->RT Ionization Similar Ionization Efficiency Analyte->Ionization Fragmentation Similar Fragmentation Analyte->Fragmentation IS This compound (Internal Standard) IS->RT IS->Ionization IS->Fragmentation Instrument Instrument Fluctuation RT->Instrument Matrix Matrix Effects Ionization->Matrix Conclusion Accurate & Precise Quantification Matrix->Conclusion Corrected by IS Instrument->Conclusion Corrected by IS

References

A Comparative Analysis of Paynantheine and Other Opioid Receptor Modulators for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Paynantheine with other well-established opioid receptor modulators, including Morphine, Buprenorphine, Fentanyl, and Naloxone. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, binding affinities, and functional activities.

Data Presentation: Quantitative Comparison of Opioid Receptor Modulators

The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of Paynantheine and other selected opioid receptor modulators at the mu (µ), kappa (κ), and delta (δ) opioid receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.

CompoundReceptorActionKi (nM)EC50 (nM)IC50 (nM)Reference(s)
Paynantheine µ (MOR)Competitive Antagonist410-µM range[1][2][3]
κ (KOR)Competitive Antagonist2600--[1]
δ (DOR)Negligible Binding>10,000--[1][3]
Morphine µ (MOR)Full Agonist1.168 - 1.2~20-70-[4][5]
κ (KOR)Agonist~180--
δ (DOR)Agonist~200-300--
Buprenorphine µ (MOR)Partial Agonist0.2--[6][7]
κ (KOR)Antagonist---[6][8]
δ (DOR)Antagonist---[6][8]
Fentanyl µ (MOR)Full Agonist1.346~0.5-[4]
κ (KOR)Weak Agonist---
δ (DOR)Weak Agonist---
Naloxone µ (MOR)Competitive Antagonist1.1 - 1.518-~2-5 (in presence of agonist)[4][9]
κ (KOR)Antagonist12 - 67.5--[9]
δ (DOR)Antagonist16--[9]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the differential effects of a full agonist, a partial agonist, and a competitive antagonist on mu-opioid receptor signaling.

MOR_Full_Agonist cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gαi/o Activation MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Recruits Morphine Morphine (Full Agonist) Morphine->MOR Binds Analgesia Analgesia G_Protein->Analgesia Side_Effects Side Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Side_Effects

Fig. 1: Mu-Opioid Receptor - Full Agonist (Morphine) Signaling

MOR_Partial_Agonist cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gαi/o Activation MOR->G_Protein Partially Activates Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Weakly Recruits Buprenorphine Buprenorphine (Partial Agonist) Buprenorphine->MOR Binds Analgesia Analgesia (Ceiling Effect) G_Protein->Analgesia Side_Effects Reduced Side Effects Beta_Arrestin->Side_Effects MOR_Antagonist cluster_membrane Cell Membrane MOR μ-Opioid Receptor No_Signal No Signal Transduction MOR->No_Signal Paynantheine Paynantheine (Antagonist) Paynantheine->MOR Binds & Blocks Agonist Agonist (e.g., Morphine) Agonist->MOR Binding Prevented Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Binding_Assay Radioligand Binding Assay Functional_Assay [³⁵S]GTPγS Functional Assay Determine_Ki Binding Affinity (Ki) Binding_Assay->Determine_Ki Determines Determine_EC50_IC50 Functional Potency (EC50/IC50) Functional_Assay->Determine_EC50_IC50 Determines CPP Conditioned Place Preference Assess_Reward_Aversion Rewarding or Aversive Properties CPP->Assess_Reward_Aversion Assesses

References

Isotopic Purity of Paynantheine-d3: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like Paynantheine-d3 is a critical parameter that ensures accuracy and reliability in quantitative bioanalytical assays. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isotopic purity of this compound, supported by experimental protocols and data presentation.

Paynantheine, an indole alkaloid found in the leaves of the Mitragyna speciosa (Kratom) tree, is a diastereomer of the more abundant mitragynine.[1] Its deuterated form, this compound, serves as an essential internal standard in mass spectrometry-based studies.[2][3] The precise degree of deuterium incorporation and the absence of unlabeled (d0) species are paramount for its function.[4] This guide focuses on the two gold-standard methods for determining isotopic enrichment: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

Comparative Analysis of Analytical Methods

The choice of analytical technique for assessing isotopic purity depends on the specific requirements of the study, including the level of detail required, sample availability, and instrumentation access. Both HRMS and NMR offer unique advantages. A combination of both techniques provides the most comprehensive characterization of a deuterated standard.[6]

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Isotopic distribution and enrichmentPosition of deuterium labels and structural integrity
Sensitivity High (sub-nanogram levels)[7]Lower, requires more sample
Speed Rapid analysis times[7]Longer acquisition times
Quantitative Accuracy Provides accurate relative abundance of isotopologuesCan provide highly accurate quantification of isotopic abundance, especially with combined ¹H and ²H NMR[8]
Structural Information Limited to fragmentation patternsProvides detailed structural information and confirms the location of deuterium incorporation[5][6]
Sample Preparation Relatively simple, involves dissolution in a suitable solvent[9][10]Requires dissolution in a deuterated solvent to avoid interference[11]
Cost-Effectiveness Generally more cost-effective for high-throughput analysis[7]Higher instrument and maintenance costs

Hypothetical Isotopic Purity Data for this compound

The following table presents example data for the isotopic distribution of a batch of this compound, as would be determined by HRMS. The goal for a d3-labeled standard is to have the highest possible percentage of the d3 species and minimal contribution from other isotopologues.

IsotopologueRelative Abundance (%)
d0 (Unlabeled)0.1
d10.5
d22.5
d3 (Desired) 96.9
Isotopic Purity 99.4% (d1-d3)

Note: Isotopic purity can be expressed in different ways. Here, it is also shown as the sum of all deuterated species.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of isotopic purity.

High-Resolution Mass Spectrometry (HRMS) Method

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • LC System: UHPLC system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9][10]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-1000.

    • Data Acquisition: Acquire data in centroid mode.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue of Paynantheine (d0, d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.[9][10]

    • Correct for the natural isotopic abundance of carbon-13 if high accuracy is required.[9][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

This protocol describes a general approach for confirming the position of deuterium labeling and assessing isotopic purity by NMR.

  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).[11]

  • ¹H NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard proton NMR experiment.

    • Analysis: Compare the spectrum of the deuterated standard to that of an unlabeled Paynantheine standard. The absence or significant reduction of a signal in the ¹H spectrum of this compound indicates the site of deuteration. The integral of the residual proton signal at the deuteration site, relative to other non-deuterated proton signals, can be used to estimate isotopic enrichment.

  • ²H NMR Spectroscopy:

    • Experiment: A deuterium NMR experiment.

    • Analysis: The presence of a signal in the ²H spectrum confirms the presence of deuterium. The chemical shift of this signal can further confirm the location of the deuterium label.[13]

  • Quantitative Analysis: For a more precise determination of isotopic abundance, a combined ¹H and ²H NMR approach can be utilized.[8] This involves careful integration of signals and comparison with an internal standard of known concentration.

Visualizing the Workflow

Clear diagrams of the experimental workflows can aid in understanding the analytical processes.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result prep Dissolve this compound in appropriate solvent lc UHPLC Separation prep->lc ms High-Resolution Mass Spectrometry lc->ms extract Extract Ion Chromatograms ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Relative Abundance integrate->calculate result Isotopic Purity Report calculate->result

Caption: Workflow for Isotopic Purity Assessment by HRMS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation cluster_result Result prep Dissolve this compound in deuterated solvent h1_nmr ¹H NMR Spectroscopy prep->h1_nmr h2_nmr ²H NMR Spectroscopy prep->h2_nmr compare Compare Spectra with Unlabeled Standard h1_nmr->compare h2_nmr->compare integrate Integrate Signals compare->integrate result Confirmation of Labeling Position & Purity integrate->result

Caption: Workflow for Isotopic Purity Assessment by NMR.

References

Inter-laboratory comparison of Paynantheine analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Guide to the Analysis of Paynantheine

This guide provides a comparative overview of analytical methodologies for the quantification of Paynantheine, a prominent alkaloid in Mitragyna speciosa (Kratom). In the absence of direct inter-laboratory comparison studies, this document synthesizes data from published, validated analytical methods to offer a framework for researchers, scientists, and drug development professionals. The performance of various methods is presented to aid in the selection and standardization of analytical protocols for Paynantheine.

Comparative Analysis of Analytical Methods

The quantification of Paynantheine, often performed in conjunction with other Kratom alkaloids, predominantly relies on liquid chromatography coupled with mass spectrometry (LC-MS) or photodiode array (PDA) detection. The following tables summarize the performance characteristics of several validated methods from different research groups, presented here as a surrogate for a direct inter-laboratory comparison.

Table 1: Performance Characteristics of Paynantheine Quantification Methods

Method Linearity (ng/mL) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL) Accuracy (%) Precision (%RSD) Reference
UPLC-MS/MS1–200Not Reported1Within ± 15%< 15%[1]
UHPLC-HRMS9.77–2500Not Reported9.77Not ReportedNot Reported[2]
HPLC-PDA1.96–6.01 (µg/mL)0.14 (µg/mL)0.45 (µg/mL)98.88–101.44< 2%[3][4]

Note: The data presented is extracted from individual validation studies and is intended to provide a comparative perspective on method performance. Direct comparison should be approached with caution due to variations in instrumentation, matrices, and specific protocol details.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of the experimental protocols from the cited studies.

Method 1: UPLC-MS/MS for Ten Key Kratom Alkaloids[1]
  • Instrumentation: Waters Acquity UPLC system coupled to a Xevo TQ-S mass spectrometer.

  • Chromatographic Column: Acquity BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 10 mM ammonium acetate (pH 3.5) and acetonitrile.

  • Flow Rate: Not specified.

  • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.

  • Sample Preparation: Simple protein precipitation for plasma samples.

  • Validation: The method was validated for accuracy, precision, robustness, and stability according to FDA guidelines.

Method 2: UHPLC-HRMS for Indole and Oxindole Alkaloids[2]
  • Instrumentation: Ultra-high performance liquid chromatography coupled to a high-resolution mass spectrometer.

  • Chromatographic Column: Kinetex F5 column (Phenomenex).

  • Mobile Phase: A binary gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Detection: High-resolution mass spectrometry.

  • Validation: The method was validated for linearity, precision, accuracy, repeatability, and sensitivity.

Method 3: HPLC-PDA for Mitragynine (as a proxy for alkaloid analysis)[3][4]
  • Instrumentation: Shimadzu LC-20AD Prominence HPLC system with a photodiode array detector.

  • Chromatographic Column: Waters Atlantis T3-C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05% formic acid (pH 5.0) (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 225 nm.

  • Validation: The method was validated for selectivity, system suitability, accuracy, precision, linearity, detection limit, and quantification limit.

Visualizing Analytical and Biological Pathways

To further elucidate the context of Paynantheine analysis, the following diagrams illustrate a typical analytical workflow and the known signaling pathways of the alkaloid.

Paynantheine Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample Kratom Sample (e.g., Leaf, Extract, Plasma) Extraction Alkaloid Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_UPLC HPLC / UPLC Separation Filtration->HPLC_UPLC Detection Detection (MS/MS or PDA) HPLC_UPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of Paynantheine.

Paynantheine Signaling Pathways cluster_Opioid Opioid System cluster_Serotonergic Serotonergic System cluster_Adrenergic Adrenergic System cluster_Effects Potential Downstream Effects Paynantheine Paynantheine Mu_Opioid μ-Opioid Receptor Paynantheine->Mu_Opioid Antagonist Kappa_Opioid κ-Opioid Receptor Paynantheine->Kappa_Opioid Antagonist HT1A 5-HT1A Receptor Paynantheine->HT1A High Affinity HT2B 5-HT2B Receptor Paynantheine->HT2B Moderate Activity Alpha2 α2-Adrenergic Receptor Paynantheine->Alpha2 Interaction Analgesia_Modulation Analgesic Modulation Mu_Opioid->Analgesia_Modulation Kappa_Opioid->Analgesia_Modulation Mood_Regulation Mood Regulation HT1A->Mood_Regulation Autonomic_Balance Autonomic Balance Alpha2->Autonomic_Balance

Caption: Known signaling pathways of Paynantheine.[5][6][7]

Discussion and Future Directions

The analysis of Paynantheine is integral to understanding the overall pharmacology of Kratom. While several robust analytical methods have been developed and validated within individual laboratories, a formal inter-laboratory comparison study is lacking. Such a study would be invaluable for establishing a standardized, universally accepted method for Paynantheine quantification. This would, in turn, enhance the consistency and reliability of research findings and support regulatory efforts concerning Kratom products.

Future inter-laboratory comparisons should aim to:

  • Utilize a common set of standardized reference materials.

  • Compare multiple analytical platforms (e.g., HPLC-PDA, UPLC-MS/MS, UHPLC-HRMS).

  • Assess method performance across a variety of sample matrices.

  • Establish consensus on best practices for sample preparation and analysis.

By fostering collaboration and standardization, the scientific community can improve the quality and comparability of data on Paynantheine and other Kratom alkaloids, ultimately leading to a better understanding of their therapeutic potential and risks.

References

A Comparative Pharmacological Guide: Paynantheine vs. 7-Hydroxymitragynine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of two key kratom alkaloids: paynantheine and 7-hydroxymitragynine. The information is presented to facilitate research and drug development efforts, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Introduction

Mitragyna speciosa, commonly known as kratom, is a plant native to Southeast Asia that contains a variety of psychoactive alkaloids.[1] Among these, mitragynine is the most abundant, typically constituting 1-2% of the dry leaf mass.[1] However, two other alkaloids, paynantheine and 7-hydroxymitragynine, exhibit distinct and significant pharmacological activities that are of considerable interest to the scientific community. Paynantheine is a major alkaloid, making up about 8-10% of the total alkaloid content, while 7-hydroxymitragynine is a minor constituent, typically less than 0.05% of the dried leaf mass, but is also a potent metabolite of mitragynine.[1][2] This guide focuses on a direct comparison of the pharmacological profiles of paynantheine and 7-hydroxymitragynine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the receptor binding affinities and functional activities of paynantheine and 7-hydroxymitragynine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Alkaloidµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
Paynantheine ~410[3]~2600[4]>10000[3]
7-Hydroxymitragynine 13.5 - 77.9[5][6]123 - 220[5][6]91 - 243[5][6]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
Alkaloid5-HT1A5-HT2A5-HT2B5-HT7
Paynantheine ~32[4][7]~815[8]<100[8][9]~870[8]
7-Hydroxymitragynine No significant binding reportedNo significant binding reportedNo significant binding reportedNo significant binding reported
Table 3: Functional Activity at Opioid Receptors
AlkaloidReceptorAssayParameterValue
Paynantheine MORBRET G-protein ActivationActivityCompetitive Antagonist[8][10]
7-Hydroxymitragynine MORGTPγS BindingEmax41.3% (Partial Agonist)[5][11]
7-Hydroxymitragynine MORBRET G-protein ActivationEC5034.5 nM[3][12]
7-Hydroxymitragynine MORBRET G-protein ActivationEmax47% (Partial Agonist)[8][12]
Table 4: In Vivo Analgesic Potency
AlkaloidAnimal ModelTestRoute of AdministrationED50
7-Hydroxymitragynine MouseHot Plates.c.0.6 mg/kg[1][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of paynantheine and 7-hydroxymitragynine for opioid and serotonin receptors.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human µ-opioid receptor (hMOR), κ-opioid receptor (hKOR), δ-opioid receptor (hDOR), or various serotonin receptor subtypes.

    • Radioligands: [3H]DAMGO (for MOR), [3H]U-69,593 (for KOR), [3H]DPDPE (for DOR), [3H]8-OH-DPAT (for 5-HT1A), [125I]DOI (for 5-HT2A).

    • Test compounds (paynantheine, 7-hydroxymitragynine) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of paynantheine and 7-hydroxymitragynine at opioid receptors.

  • Materials:

    • Cell membranes from cells expressing the receptor of interest.

    • [35S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP (guanosine diphosphate).

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[14]

  • Procedure:

    • Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive state.

    • The membranes are then incubated with [35S]GTPγS and varying concentrations of the test compound.[14]

    • Agonist binding to the receptor promotes the exchange of GDP for GTP (or [35S]GTPγS) on the Gα subunit of the G-protein.

    • The reaction is terminated, and the amount of [35S]GTPγS bound to the Gα subunit is measured, typically by scintillation counting after filtration.[15]

    • The data are analyzed to generate concentration-response curves, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) can be determined.[15]

Hot Plate Test

This is an in vivo assay used to assess the analgesic properties of a compound in animal models.

  • Objective: To determine the antinociceptive (pain-relieving) effect and potency (ED50) of a test compound.

  • Materials:

    • Hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).[16]

    • Experimental animals (e.g., mice or rats).[16][17]

    • Test compound and vehicle control.

  • Procedure:

    • The baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration by placing it on the hot plate.[16]

    • The animals are then treated with the test compound or vehicle via a specific route of administration (e.g., subcutaneous, intraperitoneal).

    • At various time points after administration, the animals are again placed on the hot plate, and the latency to the nociceptive response is recorded.[18]

    • A cut-off time is typically used to prevent tissue damage.

    • The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

    • The ED50 (the dose of the compound that produces a therapeutic effect in 50% of the population) can be determined from the dose-response data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the pharmacology of paynantheine and 7-hydroxymitragynine.

G_Protein_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., MOR) G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates GDP GDP G_protein->GDP Releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Agonist Agonist (e.g., 7-OH-Mitragynine) Agonist->GPCR Binds GTP GTP GTP->G_protein Binds Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Leads to Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes with Receptors start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end Hot_Plate_Workflow start Start baseline Determine Baseline Nociceptive Latency start->baseline administer Administer Test Compound or Vehicle baseline->administer test_latency Measure Nociceptive Latency at Timed Intervals administer->test_latency calculate Calculate %MPE test_latency->calculate analyze Data Analysis (Dose-Response -> ED50) calculate->analyze end End analyze->end

References

Paynantheine at the Mu-Opioid Receptor: A Comparative Guide to its Antagonistic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of paynantheine's antagonistic activity at the mu-opioid receptor (MOR), offering a comparative perspective against established antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodological approaches, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of paynantheine's pharmacological profile.

Executive Summary

Paynantheine, a major alkaloid found in the plant Mitragyna speciosa (kratom), has been identified as a competitive antagonist at the mu-opioid receptor (MOR).[1][2][3] This positions it as a compound of interest for researchers investigating the complex pharmacology of kratom and for those in search of novel MOR modulators. In vitro studies demonstrate that paynantheine prevents the agonistic activity of other kratom alkaloids like mitragynine and 7-hydroxymitragynine.[3] Compared to classic MOR antagonists such as naloxone and naltrexone, paynantheine exhibits a lower binding affinity. This guide presents a side-by-side comparison of their binding affinities and outlines the standard experimental procedures used to validate such antagonistic activity.

Comparative Antagonistic Activity at the Mu-Opioid Receptor

The antagonistic properties of paynantheine have been quantified through various in vitro assays, primarily focusing on its binding affinity (Ki) and its ability to inhibit the function of MOR agonists. For a clear comparison, the following table summarizes the available quantitative data for paynantheine and two well-established MOR antagonists, naloxone and naltrexone.

CompoundReceptorBinding Affinity (Ki)Antagonist TypeSource
Paynantheine Human µ-opioid~ 410 nMCompetitive[2]
Naloxone Human µ-opioid~ 1.52 nMCompetitive
Naltrexone Human µ-opioid~ 0.56 nMCompetitive

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative examples.

Experimental Protocols

The validation of paynantheine's antagonistic activity at the mu-opioid receptor involves a series of established experimental protocols. These assays are designed to first determine the binding characteristics of the compound to the receptor and then to assess its functional effect on receptor signaling.

Radioligand Binding Assay

This assay is fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of paynantheine for the mu-opioid receptor in comparison to a known radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., HEK-293 or CHO cells).

    • A high-affinity radiolabeled MOR antagonist (e.g., [³H]-naloxone or [³H]-diprenorphine).

    • Increasing concentrations of unlabeled paynantheine.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of paynantheine.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of paynantheine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Bioluminescence Resonance Energy Transfer (BRET) Functional Assay

BRET assays are used to measure the functional consequences of ligand binding, such as G-protein activation or β-arrestin recruitment, in live cells.

  • Objective: To determine if paynantheine can block the agonist-induced conformational changes in the mu-opioid receptor that lead to downstream signaling.

  • Materials:

    • HEK-293 cells co-expressing the mu-opioid receptor fused to a Renilla luciferase (Rluc) donor and a G-protein or β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

    • A known MOR agonist (e.g., DAMGO).

    • Increasing concentrations of paynantheine.

    • Coelenterazine h (luciferase substrate).

    • BRET plate reader.

  • Procedure:

    • Seed the transfected cells in a microplate.

    • Pre-incubate the cells with varying concentrations of paynantheine or vehicle.

    • Add a fixed concentration of the MOR agonist DAMGO to stimulate the receptor.

    • Add the luciferase substrate coelenterazine h.

    • Measure the light emission at the wavelengths corresponding to the donor (Rluc) and the acceptor (YFP).

    • The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio upon agonist stimulation indicates receptor activation.

    • The ability of paynantheine to inhibit the agonist-induced increase in the BRET ratio is a measure of its antagonistic activity. The IC50 value for this inhibition can be determined.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, a key step in MOR signaling.

  • Objective: To assess the ability of paynantheine to inhibit agonist-stimulated G-protein activation at the mu-opioid receptor.

  • Materials:

    • Cell membranes from cells expressing the human mu-opioid receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • A known MOR agonist (e.g., DAMGO).

    • Increasing concentrations of paynantheine.

    • GDP.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with [³⁵S]GTPγS, GDP, a fixed concentration of the agonist DAMGO, and varying concentrations of paynantheine.

    • The agonist stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound [³⁵S]GTPγS.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • The ability of paynantheine to reduce the agonist-stimulated [³⁵S]GTPγS binding is a measure of its antagonistic effect. The IC50 for this inhibition can be determined.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the concepts discussed, the following diagrams illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow for validating antagonist activity.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist (e.g., Endorphin, Morphine) Agonist->MOR Binds & Activates Paynantheine Paynantheine (Antagonist) Paynantheine->MOR Binds & Blocks ATP ATP ATP->AC Cellular_Response Decreased Cellular Activity (e.g., Reduced Neurotransmission) cAMP->Cellular_Response Leads to

Caption: Mu-opioid receptor signaling pathway and the antagonistic action of paynantheine.

antagonist_validation_workflow cluster_workflow Experimental Workflow for Antagonist Validation start Start: Candidate Antagonist (Paynantheine) binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assay Functional Assays determine_ki->functional_assay bret_assay BRET Assay (G-protein/β-arrestin) functional_assay->bret_assay gtp_assay [35S]GTPγS Binding Assay functional_assay->gtp_assay determine_ic50 Determine Functional Potency (IC50) bret_assay->determine_ic50 gtp_assay->determine_ic50 competitive_analysis Competitive Antagonism Analysis (Schild Plot) determine_ic50->competitive_analysis conclusion Conclusion: Validate Paynantheine as a Competitive MOR Antagonist competitive_analysis->conclusion

Caption: Workflow for validating the antagonistic activity of paynantheine at the mu-opioid receptor.

References

A Comparative Guide to the Metabolism of Paynantheine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of paynantheine, a prominent alkaloid in Mitragyna speciosa (kratom), and its isomers. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction

Paynantheine is the second most abundant alkaloid in kratom, following mitragynine.[1] As a diastereomer of mitragynine, it shares a similar chemical structure but exhibits distinct pharmacological and metabolic properties. Understanding the metabolic fate of paynantheine and its isomers, such as isopaynantheine and speciogynine, is crucial for evaluating their pharmacokinetic profiles, potential for drug-drug interactions, and overall contribution to the effects of kratom.

Metabolic Pathways

The metabolism of paynantheine and its isomers proceeds through Phase I and Phase II reactions, primarily in the liver.[2][3] The metabolic pathways are analogous to those of mitragynine and its diastereomers.[2]

Phase I Metabolism:

Phase I reactions involve the modification of the parent molecule to introduce or expose functional groups. For paynantheine and its isomers, this includes:

  • O-demethylation: Removal of methyl groups from the methoxy groups located at the C-9 and C-17 positions.[2][3]

  • Hydrolysis: Cleavage of the methyl ester of the propenoic acid at the C-16 position to form a carboxylic acid.[2]

  • Oxidation and Reduction: Further transformation of the molecule, including the formation of dihydro-diol metabolites.[3]

Phase II Metabolism:

Following Phase I reactions, the metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion.[3] This primarily involves:

  • Glucuronidation: Attachment of glucuronic acid.

  • Sulfation: Addition of a sulfate group.

The primary enzymes responsible for the Phase I metabolism of many kratom alkaloids are the Cytochrome P450 (CYP) enzymes. Studies have shown that paynantheine can moderately inhibit CYP2D6, suggesting this enzyme may be involved in its metabolism.[4]

Comparative Pharmacokinetics

A clinical study in healthy adult participants has provided valuable comparative pharmacokinetic data for paynantheine and its isomers following oral administration of a kratom product.[5] A key finding is the pronounced difference in pharmacokinetics between alkaloids with a 3S configuration (like paynantheine and speciogynine) and those with a 3R configuration (like isopaynantheine and speciociliatine).[5] The 3S alkaloids generally exhibit a shorter time to maximum concentration (Tmax), lower area under the plasma concentration-time curve (AUC), longer terminal half-life, and a higher apparent volume of distribution compared to their 3R counterparts.[5]

AlkaloidConfigurationTmax (h) (median)AUC (nM·h) (median)Terminal Half-life (h) (median)Apparent Volume of Distribution (L) (median)
Paynantheine 3S1-2430-49024-45960-12,700
Speciogynine 3S1-2430-49024-45960-12,700
Isopaynantheine 3R2.5-4.5794-5120~12-18~46-130
Speciociliatine 3R2.5-4.5794-5120~12-18~46-130

Table 1: Comparative Pharmacokinetic Parameters of Paynantheine and Its Isomers in Humans. Data sourced from a clinical study on healthy adult participants.[5]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of paynantheine and its isomers.

1. Materials:

  • Paynantheine and its isomers

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare a stock solution of the test compound (paynantheine or its isomer) in a suitable organic solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Add the test compound to the HLM mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

LC-MS/MS Analysis of Paynantheine and its Metabolites

This protocol provides a general framework for the quantification of paynantheine and its metabolites in biological matrices.

1. Sample Preparation:

  • To a 200 µL plasma or urine sample, add an internal standard.

  • Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: A C18 or phenyl-hexyl column is typically used for the separation of kratom alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, using specific precursor-to-product ion transitions for each analyte and the internal standard.

Visualizations

Metabolic_Pathway_of_Paynantheine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Paynantheine Paynantheine O_Demethyl_Paynantheine O-Demethylated Paynantheine Paynantheine->O_Demethyl_Paynantheine O-demethylation (CYP450) Carboxy_Paynantheine Carboxylic Acid Metabolite Paynantheine->Carboxy_Paynantheine Hydrolysis Dihydro_Diol_Paynantheine Dihydro-diol Metabolite Paynantheine->Dihydro_Diol_Paynantheine Oxidation Glucuronide_Conjugates Glucuronide Conjugates O_Demethyl_Paynantheine->Glucuronide_Conjugates Glucuronidation Sulfate_Conjugates Sulfate Conjugates O_Demethyl_Paynantheine->Sulfate_Conjugates Sulfation Carboxy_Paynantheine->Glucuronide_Conjugates Carboxy_Paynantheine->Sulfate_Conjugates Dihydro_Diol_Paynantheine->Glucuronide_Conjugates Dihydro_Diol_Paynantheine->Sulfate_Conjugates

Caption: Metabolic pathway of Paynantheine.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_analysis LC-MS/MS Analysis Incubation Incubation of Paynantheine/Isomer with Human Liver Microsomes Time_Points Sample Collection at Multiple Time Points Incubation->Time_Points Quenching Reaction Quenching with Acetonitrile Time_Points->Quenching Protein_Precipitation Protein Precipitation & Centrifugation Quenching->Protein_Precipitation LC_Separation Liquid Chromatography Separation Protein_Precipitation->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of Parent Compound MS_Detection->Quantification Data_Analysis Data Analysis: - Elimination Rate Constant (k) - In Vitro Half-life (t½) Quantification->Data_Analysis

Caption: Experimental workflow for in vitro metabolism.

References

Safety Operating Guide

Safe Disposal of Paynantheine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Paynantheine-d3, a deuterated analog of the alkaloid Paynantheine, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its potential toxicity and the hazardous nature of the solvents it is often dissolved in, such as methanol, specific handling and disposal protocols must be strictly followed. This guide provides essential information on the safe disposal of this compound for researchers, scientists, and drug development professionals.

Hazard Profile

This compound, as a compound intended for research, may lack extensive safety data. However, information for the parent compound, Paynantheine, often supplied as a solution in methanol, indicates significant hazards. The Safety Data Sheet (SDS) for Paynantheine (CRM) highlights the following classifications[1]:

Hazard ClassificationCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Acute Toxicity - Oral3H301: Toxic if swallowed
Acute Toxicity - Dermal3H311: Toxic in contact with skin
Acute Toxicity - Inhalation3H331: Toxic if inhaled
Specific Target Organ Toxicity - Single Exposure1H370: Causes damage to the central nervous system and the visual organs

The primary hazards are associated with the methanol solvent, which is highly flammable and toxic[1]. The alkaloid itself should be handled as a potentially toxic substance. Therefore, this compound and its solutions must be treated as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with institutional and local regulations for hazardous chemical waste. The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Segregation :

    • This compound waste should be classified as hazardous chemical waste.

    • It is critical to segregate this waste from non-hazardous materials.

    • Do not mix this compound waste with incompatible chemicals. For instance, it should be kept separate from acids and bases[2].

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap[3]. Glass or polyethylene containers are often suitable, but compatibility with the solvent must be verified.

    • The container must be clearly labeled with the words "Hazardous Waste"[2][4].

    • The label must also include the full chemical name ("this compound"), the solvent (e.g., "Methanol"), the approximate concentration or quantity, and the associated hazards (e.g., "Flammable," "Toxic")[4].

    • Record the date when the waste was first added to the container[4].

  • Waste Accumulation and Storage :

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation[2]. This area could be a designated section of a laboratory bench or a chemical fume hood[2].

    • Ensure the waste container is kept closed except when adding waste[3][5].

    • The SAA must be inspected weekly for any signs of leakage[2].

    • Place the primary waste container in a secondary containment tray or bin to prevent the spread of material in case of a spill[3]. The secondary container should be able to hold 110% of the volume of the primary container[3].

  • Arranging for Disposal :

    • Once the waste container is full, or if it has been in storage for a prolonged period (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][4].

    • Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste contents[4].

  • Empty Container Disposal :

    • Empty containers that held this compound must also be disposed of properly.

    • If the container held a toxic chemical, it should be triple-rinsed with a suitable solvent capable of removing the residue[5].

    • The rinsate from this process must be collected and treated as hazardous waste[5].

    • After triple-rinsing, the container can often be disposed of in the regular trash, but you should confirm this with your institution's EHS guidelines[5].

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Accumulation cluster_3 Final Disposal A Generate this compound Waste B Is the waste hazardous? A->B C Segregate as Hazardous Waste B->C Yes D Dispose as non-hazardous waste (Consult EHS) B->D No E Select Compatible Container with Screw Cap C->E F Label Container: 'Hazardous Waste' Contents & Hazards Date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Keep Container Closed H->I J Container Full or Storage Limit Reached? I->J K Contact Environmental Health & Safety (EHS) J->K Yes L Complete Waste Disposal Forms K->L M Arrange for Professional Disposal L->M

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. If you are unsure about any aspect of the disposal process, contact your Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Operational Protocols for Handling Paynantheine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds like Paynantheine-d3 is paramount. While the non-deuterated form, Paynantheine, is not classified as a hazardous substance according to its Safety Data Sheet (SDS), its nature as a psychoactive alkaloid warrants a cautious and systematic approach to laboratory handling.[1] The deuterated form, this compound, should be handled with the same, if not greater, level of care due to the potential for altered metabolic and toxicological profiles. This guide provides the essential personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure the safe handling of this compound in a research environment.

Hazard Assessment and Control

Paynantheine is an alkaloid found in the plant Mitragyna speciosa (kratom) and is known to have psychoactive effects.[2][3][4] Although one Safety Data Sheet for Paynantheine indicates no specific hazards, it is crucial to recognize that this compound is a mu-opioid receptor partial agonist.[3] When Paynantheine is supplied as a Certified Reference Material (CRM) dissolved in methanol, the hazards are significant, including high flammability and toxicity if swallowed, inhaled, or in contact with skin, primarily due to the solvent.[5] Therefore, a risk assessment should always be performed before handling this compound, considering both the properties of the compound and the solvent used.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound, particularly when in solution or if there is a risk of aerosolization.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be used if there is a splash hazard.Protects eyes from splashes and aerosols.
Skin and Body Protection Nitrile gloves (or other chemically resistant gloves appropriate for the solvent if applicable). A fully buttoned lab coat.Prevents skin contact with the compound and any solvents.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of inhaling dust or aerosols. This is particularly important when handling the powdered form or creating solutions.Prevents inhalation of the compound.

Frequent changing of gloves is a key practice to minimize the spread of contamination.[6]

Operational and Handling Plan

Safe handling practices are essential to prevent accidental exposure and contamination. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.

Experimental Workflow:

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound (if solid) prep_materials->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solutions and unused solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Decontamination: Work surfaces and any non-disposable equipment should be thoroughly cleaned with an appropriate solvent (e.g., methanol, followed by a detergent wash) to remove any residual contamination.[6]

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For any significant exposure, it is crucial to seek prompt medical evaluation. The Safety Data Sheet for Paynantheine or the specific product being used should be provided to the medical personnel.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.